Diethyl butylmalonate-d9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
diethyl 2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h9H,4-8H2,1-3H3/i1D3,4D2,7D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNFNBGRHCUORR-GQWSVURBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661920 | |
| Record name | Diethyl (~2~H_9_)butylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189865-34-6 | |
| Record name | Diethyl (~2~H_9_)butylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Diethyl 2-(n-butyl-d9)malonate chemical properties
An In-depth Technical Guide to Diethyl 2-(n-butyl-d9)malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety information for Diethyl 2-(n-butyl-d9)malonate. This deuterated malonic ester is a valuable tool in pharmaceutical research and development, primarily utilized as an internal standard for quantitative analysis and in metabolic studies.
Core Chemical Properties and Identifiers
Diethyl 2-(n-butyl-d9)malonate is an isotopically labeled version of diethyl n-butylmalonate, where all nine hydrogen atoms on the n-butyl group have been replaced with deuterium. This labeling provides a distinct mass signature, making it ideal for mass spectrometry-based applications.
| Property | Value | Reference(s) |
| IUPAC Name | diethyl 2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)propanedioate | [1][2] |
| Synonyms | Diethyl 2-n-Butylmalonate-d9, Butyl-Malonic Acid Diethyl Ester-d9 | [1][3][4] |
| CAS Number | 1189865-34-6 | |
| Molecular Formula | C₁₁H₁₁D₉O₄ | |
| Molecular Weight | 225.33 g/mol | |
| Accurate Mass | 225.1926 Da | |
| Purity | ≥99 atom % D; ≥98% Chemical Purity |
Physicochemical Data
The physical properties of Diethyl 2-(n-butyl-d9)malonate are similar to its non-deuterated analogue. It is typically supplied as a neat, colorless liquid.
| Property | Value | Reference(s) |
| Appearance | Clear, colorless liquid | |
| Boiling Point | 235-240 °C (for non-deuterated analogue) | |
| Density | ~0.983 g/mL at 25 °C (for non-deuterated analogue) | |
| Flash Point | 94 °C (201 °F) | |
| Solubility | Soluble in organic solvents like DMSO. Low water solubility (330 mg/L at 20°C for non-deuterated analogue). | |
| Storage Temperature | Room Temperature |
Synthesis and Experimental Protocols
The synthesis of Diethyl 2-(n-butyl-d9)malonate follows the classical malonic ester synthesis pathway. The key distinction is the use of a deuterated alkylating agent.
Reaction Principle
The synthesis involves two main steps:
-
Deprotonation: A strong base, typically sodium ethoxide, removes the acidic α-hydrogen from diethyl malonate to form a nucleophilic enolate.
-
Alkylation: The enolate undergoes a nucleophilic substitution (Sₙ2) reaction with a deuterated alkyl halide, in this case, n-butyl-d9 bromide, to form the final product.
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of the non-deuterated analogue.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
n-Butyl-d9 bromide
-
Water
-
Diethyl ether (for extraction)
-
Anhydrous sodium sulfate (for drying)
Apparatus:
-
A three-necked, round-bottomed flask
-
Reflux condenser with a drying tube (e.g., calcium chloride)
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle or water bath
Procedure:
-
Preparation of Sodium Ethoxide: In the three-necked flask, place absolute ethanol. Carefully add small pieces of clean sodium metal to the ethanol under stirring. The reaction is exothermic and will generate hydrogen gas; ensure proper ventilation. Continue until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Formation of the Malonate Enolate: Cool the sodium ethoxide solution to approximately 50°C. Slowly add diethyl malonate to the solution via the dropping funnel with continuous stirring. A white precipitate of the sodium salt of diethyl malonate may form.
-
Alkylation with n-Butyl-d9 Bromide: Gradually add n-butyl-d9 bromide to the reaction mixture. The reaction is exothermic; the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, heat the mixture to reflux and continue stirring until the solution is neutral to moist litmus paper (typically requires several hours).
-
Work-up and Isolation:
-
Distill off the excess ethanol.
-
Cool the residue and add water to dissolve the sodium bromide byproduct.
-
Transfer the mixture to a separatory funnel. The upper organic layer contains the desired product.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layer and the ether extracts. Dry the combined solution over anhydrous sodium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield pure Diethyl 2-(n-butyl-d9)malonate.
Caption: Workflow for the synthesis of Diethyl 2-(n-butyl-d9)malonate.
Applications in Research and Drug Development
The primary utility of Diethyl 2-(n-butyl-d9)malonate stems from its isotopic label.
-
Internal Standard: In quantitative mass spectrometry (e.g., LC-MS/MS), an ideal internal standard co-elutes with the analyte but is mass-shifted. Diethyl 2-(n-butyl-d9)malonate serves as an excellent internal standard for the quantification of its non-deuterated counterpart or related drug molecules in biological matrices. The deuterium label ensures nearly identical chemical behavior and ionization efficiency, but its higher mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer.
-
Metabolic Studies: Deuterium-labeled compounds are used as tracers in drug metabolism and pharmacokinetic (DMPK) studies. By administering the labeled compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) pathways without the need for radioactive labels. The metabolites will retain the deuterium label, aiding in their identification and quantification.
-
Synthetic Intermediate: The non-deuterated analogue, diethyl butylmalonate, is an important intermediate in the synthesis of various pharmaceuticals, including the anti-inflammatory drug phenylbutazone and several barbiturates. The deuterated version can be used to synthesize labeled versions of these active pharmaceutical ingredients for research purposes.
Caption: Use of Diethyl 2-(n-butyl-d9)malonate as an internal standard.
Safety and Handling
Proper safety precautions must be observed when handling Diethyl 2-(n-butyl-d9)malonate. The hazard profile is considered similar to its non-deuterated analogue.
| Hazard Category | Precautionary Measures | Reference(s) |
| GHS Classification | Combustible liquid. Causes serious eye irritation. May cause skin and respiratory tract irritation. | |
| Personal Protection | Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat. Use in a well-ventilated area or fume hood. | |
| Fire Safety | Combustible. Keep away from open flames, hot surfaces, and sources of ignition. Use CO₂, dry chemical, or foam for extinction. | |
| Handling | Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Handle in accordance with good industrial hygiene and safety practices. | |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store at room temperature. | |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. |
References
An In-depth Technical Guide to Diethyl 2-(n-butyl-d9)malonate (CAS: 1189865-34-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-(n-butyl-d9)malonate is a deuterated analog of diethyl butylmalonate, a versatile reagent and building block in organic synthesis. The substitution of nine hydrogen atoms with deuterium on the n-butyl group provides a valuable tool for researchers in drug discovery and development, particularly in the fields of metabolic studies and pharmacokinetic analysis. The increased mass and the stronger carbon-deuterium bond introduce a kinetic isotope effect, which can significantly alter the metabolic fate of molecules containing this moiety, thereby offering unique advantages in elucidating metabolic pathways and enhancing the properties of parent drug molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of Diethyl 2-(n-butyl-d9)malonate.
Physicochemical Properties
This table summarizes the key physicochemical properties of Diethyl 2-(n-butyl-d9)malonate.
| Property | Value | Reference |
| CAS Number | 1189865-34-6 | [1][2] |
| Molecular Formula | C₁₁H₁₁D₉O₄ | [3] |
| Molecular Weight | 225.33 g/mol | [2][4] |
| Appearance | Colorless liquid | |
| Isotopic Purity | ≥99 atom % D | |
| Unlabeled CAS Number | 133-08-4 |
Synthesis and Experimental Protocols
The synthesis of Diethyl 2-(n-butyl-d9)malonate is typically achieved through the alkylation of diethyl malonate with a deuterated n-butyl halide, such as n-butyl-d9 bromide. The following is a representative experimental protocol adapted from established methods for the synthesis of the non-deuterated analog.
Experimental Protocol: Synthesis of Diethyl 2-(n-butyl-d9)malonate
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
n-Butyl-d9 bromide
-
Anhydrous diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 equivalent) in absolute ethanol with stirring.
-
Formation of Diethyl Malonate Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure the complete formation of the sodium salt of diethyl malonate.
-
Alkylation: Add n-butyl-d9 bromide (1.0 equivalent) dropwise to the reaction mixture. The reaction may be exothermic; control the temperature as needed.
-
Reaction Completion: After the addition is complete, heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure Diethyl 2-(n-butyl-d9)malonate.
Analytical Data
Mass Spectrometry
The mass spectrum of Diethyl 2-(n-butyl-d9)malonate is expected to show a molecular ion peak at m/z 225. Due to the deuteration, the fragmentation pattern will differ from its non-deuterated analog. The fragmentation of 2-substituted diethyl malonate derivatives is characterized by the loss of the substituent at the C2 position. Key fragments would likely arise from the loss of the ethoxy group (-OC₂H₅), the carboethoxy group (-COOC₂H₅), and the deuterated butyl group (-C₄D₉).
Applications in Research and Drug Development
The primary application of Diethyl 2-(n-butyl-d9)malonate stems from its nature as a stable isotope-labeled compound.
Metabolic and Pharmacokinetic Studies
Deuterated compounds are invaluable tools in studying the metabolism and pharmacokinetics of drugs. The replacement of hydrogen with deuterium can slow down metabolic processes at the site of deuteration due to the kinetic isotope effect. This allows researchers to:
-
Elucidate Metabolic Pathways: By comparing the metabolic profiles of a drug and its deuterated analog, researchers can identify the sites of metabolic oxidation.
-
Improve Pharmacokinetic Profiles: Slowing down metabolism can lead to a longer drug half-life, reduced dosing frequency, and potentially a better safety profile by minimizing the formation of toxic metabolites.
Internal Standards
Due to its increased mass, Diethyl 2-(n-butyl-d9)malonate can serve as an excellent internal standard for the quantification of its non-deuterated counterpart or other related analytes in biological matrices using mass spectrometry-based methods.
Investigation of Enzyme Mechanisms
The non-deuterated analog, diethyl butylmalonate, has been identified as a competitive inhibitor of succinate dehydrogenase (SDH), a key enzyme in the citric acid cycle and electron transport chain. Inhibition of SDH has been explored as a therapeutic strategy for conditions associated with ischemia-reperfusion injury. Diethyl 2-(n-butyl-d9)malonate could be used to probe the mechanism of SDH inhibition and the role of the butyl group's metabolism in this process.
Safety and Handling
A Material Safety Data Sheet (MSDS) should be consulted before handling Diethyl 2-(n-butyl-d9)malonate. As with all laboratory chemicals, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. The compound should be handled in a well-ventilated area.
Conclusion
Diethyl 2-(n-butyl-d9)malonate is a valuable synthetic intermediate for researchers in the pharmaceutical and life sciences. Its deuterated n-butyl group provides a powerful tool for investigating metabolic pathways, improving the pharmacokinetic properties of drug candidates, and serving as an internal standard in analytical methods. The potential for this compound and its derivatives to act as inhibitors of succinate dehydrogenase opens up further avenues for research into treatments for a variety of pathological conditions. This technical guide provides a foundation of knowledge to support the effective and safe use of Diethyl 2-(n-butyl-d9)malonate in a research setting.
References
An In-depth Technical Guide to the Physical Properties of Deuterated Diethyl Butylmalonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of deuterated diethyl butylmalonate, a valuable isotopically labeled compound in synthetic chemistry and drug development. Due to the limited availability of experimental data for the deuterated form, this guide presents data for its non-deuterated counterpart, diethyl butylmalonate, and discusses the expected variations upon deuteration.
Physical and Chemical Properties
Deuterated diethyl butylmalonate is an isotopic analog of diethyl butylmalonate where one or more hydrogen atoms have been replaced by deuterium. The most common deuterated variant is Diethyl 2-(n-Butyl-d9)malonate, where the butyl group is fully deuterated.[1] The physical properties of the deuterated compound are expected to be very similar to the non-deuterated form, with the primary difference being a higher molecular weight due to the presence of deuterium.
Data Presentation: Physical Properties
| Property | Diethyl Butylmalonate (Non-deuterated) | Diethyl 2-(n-Butyl-d9)malonate (Deuterated) |
| Molecular Formula | C₁₁H₂₀O₄[2] | C₁₁H₁₁D₉O₄ |
| Molecular Weight | 216.27 g/mol [2][3] | 225.33 g/mol [1] |
| Appearance | Clear, colorless to slightly yellowish liquid | Expected to be a clear, colorless liquid |
| Boiling Point | 235-240 °C (lit.) | Expected to be slightly higher than the non-deuterated form |
| Density | 0.983 g/mL at 25 °C (lit.) | Expected to be slightly higher than the non-deuterated form |
| Refractive Index | n20/D 1.422 (lit.) | Expected to be very similar to the non-deuterated form |
| Flash Point | 94 °C (201.2 °F) - closed cup | Expected to be very similar to the non-deuterated form |
| Solubility | Soluble in ethanol and ether; insoluble in water. | Expected to have similar solubility |
| CAS Number | 133-08-4 | 1189865-34-6 |
Experimental Protocols
2.1. Synthesis of Deuterated Diethyl Butylmalonate
The synthesis of deuterated diethyl butylmalonate can be achieved through the malonic ester synthesis, a well-established method for preparing substituted carboxylic acids. The following is a generalized protocol for the synthesis of Diethyl 2-(n-Butyl-d9)malonate.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Deuterated bromobutane (n-Butyl-d9 bromide)
-
Ethanol (anhydrous)
-
Diethyl ether
-
Aqueous acid (e.g., HCl) for workup
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in anhydrous ethanol is prepared.
-
Diethyl malonate is added dropwise to the sodium ethoxide solution with stirring. This results in the formation of the sodium salt of diethyl malonate.
-
Deuterated bromobutane is then added to the reaction mixture, and the solution is refluxed. The carbanion of diethyl malonate acts as a nucleophile and displaces the bromide ion from the deuterated bromobutane.
-
After the reaction is complete, the ethanol is removed under reduced pressure.
-
The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
The crude product is then purified by vacuum distillation to yield pure deuterated diethyl butylmalonate.
2.2. Determination of Physical Properties
Standard laboratory procedures are used to determine the physical properties of the synthesized compound.
-
Boiling Point: The boiling point is determined by distillation at atmospheric or reduced pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.
-
Density: The density is measured using a pycnometer or a digital density meter at a specified temperature, typically 25 °C.
-
Refractive Index: The refractive index is measured using a refractometer, which measures the extent to which light is bent when it passes through the liquid. The measurement is typically taken at 20 °C using the D-line of a sodium lamp.
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of deuterated diethyl butylmalonate.
Caption: Synthetic workflow for deuterated diethyl butylmalonate.
This guide provides foundational information for researchers working with deuterated diethyl butylmalonate. For specific applications, further experimental determination of properties is recommended.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of Diethyl 2-(n-butyl-d9)malonate
Introduction
This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of Diethyl 2-(n-butyl-d9)malonate. This isotopically labeled compound is of significant interest in metabolic studies, mechanistic investigations, and as an internal standard in mass spectrometry. The defining feature of this molecule is the perdeuteration of the n-butyl group, where all nine hydrogen atoms are replaced by deuterium. This substitution has a profound and predictable effect on the resulting ¹H NMR spectrum. This document outlines the predicted spectral data, a detailed experimental protocol for data acquisition, and visual diagrams to illustrate key relationships and workflows for researchers, scientists, and drug development professionals.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of Diethyl 2-(n-butyl-d9)malonate is simplified significantly compared to its non-deuterated counterpart. Signals corresponding to the n-butyl group are absent because deuterium (²H) is not observed in a standard ¹H NMR experiment.[1][2] Furthermore, the methine proton (Hc) on the malonate backbone, which would typically be coupled to the adjacent methylene protons of the butyl chain, loses this coupling. Due to the negligible ¹H-²H coupling constant over three bonds, this signal is expected to appear as a singlet.
The predicted quantitative data for the ¹H NMR spectrum is summarized in the table below.
| Signal Label | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| a | -O-CH₂-CH₃ | ~1.25 | Triplet (t) | 6H | ~7.1 |
| b | -O-CH₂-CH₃ | ~4.20 | Quartet (q) | 4H | ~7.1 |
| c | >CH- | ~3.35 | Singlet (s) | 1H | N/A |
| d | n-butyl-d9 | N/A | N/A | 0H | N/A |
Molecular Structure and Signal Correlation
The structure of Diethyl 2-(n-butyl-d9)malonate contains three distinct proton environments that are visible in the ¹H NMR spectrum. The diagram below illustrates the molecular structure and the correlation between each proton set and its predicted signal.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Diethyl 2-(n-butyl-d9)malonate
This technical guide provides a comprehensive analysis of the mass spectrometry fragmentation behavior of Diethyl 2-(n-butyl-d9)malonate. It is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for the structural elucidation and characterization of organic molecules. This document details the predicted fragmentation pathways, presents quantitative data in a structured format, and includes detailed experimental protocols.
Introduction
Diethyl 2-(n-butyl-d9)malonate is a deuterated isotopologue of diethyl butylmalonate, a common reagent and intermediate in organic synthesis. The incorporation of nine deuterium atoms on the n-butyl group provides a distinct mass shift, making it a valuable internal standard in quantitative mass spectrometry studies. Understanding its fragmentation pattern under electron ionization (EI) is crucial for its identification and for interpreting mass spectra of related compounds. While direct experimental spectra for this specific deuterated compound are not widely published, its fragmentation can be reliably predicted based on the well-documented behavior of diethyl malonate derivatives.[1][2][3]
Predicted Mass Spectrometry Data
The mass spectrum of Diethyl 2-(n-butyl-d9)malonate is expected to be characterized by several key fragmentation pathways common to 2-substituted diethyl malonates.[1][4] The primary cleavages involve the loss of the deuterated butyl group, as well as fragmentations within the diethyl malonate moiety. The molecular formula for Diethyl 2-(n-butyl-d9)malonate is C₁₁H₁₁D₉O₄, and its molecular weight is approximately 225.33 g/mol .
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of Diethyl 2-(n-butyl-d9)malonate
| Predicted m/z | Predicted Ion Structure | Fragmentation Pathway |
| 225 | [M]⁺˙ (Molecular Ion) | Intact molecule with one electron removed. May be of low abundance or absent. |
| 180 | [M - OC₂H₅]⁺ | Loss of an ethoxy radical from one of the ester groups. |
| 166 | [M - C₄D₉]⁺ | Loss of the deuterated n-butyl radical. This is a significant fragmentation pathway for 2-alkyl substituted malonates. |
| 152 | [M - COOC₂H₅]⁺ | Loss of a carboethoxy group. |
| 120 | [C₄H₈O₃]⁺ | Further fragmentation of the malonate backbone after initial losses. |
| 66 | [C₄D₉]⁺ | The deuterated n-butyl cation. |
Fragmentation Pathways
The fragmentation of Diethyl 2-(n-butyl-d9)malonate under electron ionization is initiated by the removal of an electron to form the molecular ion, [M]⁺˙. This high-energy species then undergoes a series of characteristic cleavage reactions to produce smaller, more stable fragment ions.
A primary fragmentation route involves the cleavage of the C-C bond between the alpha-carbon of the malonate and the deuterated n-butyl chain, leading to the loss of a C₄D₉ radical. Other significant fragmentations include the loss of an ethoxy radical (-OC₂H₅) and a carboethoxy radical (-COOC₂H₅) from the ester groups.
Caption: Predicted primary fragmentation pathways of Diethyl 2-(n-butyl-d9)malonate.
Experimental Protocols
The following protocol outlines a standard procedure for the analysis of Diethyl 2-(n-butyl-d9)malonate using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
4.1 Sample Preparation
-
Prepare a stock solution of Diethyl 2-(n-butyl-d9)malonate at a concentration of 1 mg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.
4.2 Gas Chromatography (GC) Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
4.3 Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
Solvent Delay: Set appropriately to avoid solvent front detection.
Caption: General experimental workflow for the GC-MS analysis of Diethyl 2-(n-butyl-d9)malonate.
Conclusion
The mass spectrometry fragmentation of Diethyl 2-(n-butyl-d9)malonate is predictable and follows the established patterns for 2-substituted diethyl malonates. The key fragments arise from the loss of the deuterated n-butyl group and cleavages of the ester functionalities. The provided experimental protocol offers a robust method for obtaining high-quality mass spectra for this compound. This guide serves as a valuable resource for researchers working with deuterated standards and in the structural analysis of malonate derivatives.
References
Isotopic Purity of Diethyl 2-(n-butyl-d9)malonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of Diethyl 2-(n-butyl-d9)malonate, a deuterated analog of diethyl butylmalonate. This document outlines the synthesis, quantitative isotopic purity data, and detailed experimental protocols for the analysis of this compound, which is of significant interest in metabolic studies and as an internal standard in mass spectrometry-based research.
Quantitative Data Summary
The isotopic purity of Diethyl 2-(n-butyl-d9)malonate is a critical parameter for its application in sensitive analytical methods. Commercially available standards of this compound typically report a high degree of deuterium incorporation.
| Parameter | Value | Source |
| Isotopic Purity (Deuterium) | 99 atom % D | LGC Standards[1] |
| Chemical Purity | min 98% | LGC Standards[1] |
This high level of isotopic enrichment minimizes the potential for cross-talk or interference from unlabeled or partially labeled species in quantitative analyses.
Synthesis of Diethyl 2-(n-butyl-d9)malonate
Reaction Scheme
Experimental Protocol
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
n-Butyl-d9 bromide
-
Anhydrous diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve clean sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled as needed.
-
Formation of the Malonate Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise with stirring.
-
Alkylation: Add n-butyl-d9 bromide to the reaction mixture. The mixture is then heated to reflux for several hours to ensure complete reaction.
-
Work-up: After cooling to room temperature, the ethanol is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by vacuum distillation to yield Diethyl 2-(n-butyl-d9)malonate.
Determination of Isotopic Purity
The isotopic purity of Diethyl 2-(n-butyl-d9)malonate is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the degree of deuteration. By comparing the integral of a proton signal in the deuterated compound to the corresponding signal in a non-deuterated standard, the isotopic purity can be calculated.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of a precisely weighed amount of Diethyl 2-(n-butyl-d9)malonate in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane, TMS, or another stable compound with a distinct NMR signal).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Key parameters for quantitative analysis include a long relaxation delay (D1) to ensure full relaxation of all protons.
-
Data Analysis: Integrate the residual proton signals in the n-butyl chain of the Diethyl 2-(n-butyl-d9)malonate. The isotopic purity is calculated by comparing the area of these residual signals to the area of a signal from the non-deuterated part of the molecule (e.g., the ethyl ester protons) or the internal standard.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its isotopologues. High-resolution mass spectrometry (HRMS) can distinguish between molecules with very small mass differences.
Experimental Protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Ionize the sample using an appropriate technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: Acquire the mass spectrum, focusing on the molecular ion region.
-
Data Analysis: The mass spectrum will show a cluster of peaks corresponding to the different isotopologues of Diethyl 2-(n-butyl-d9)malonate. The relative intensities of these peaks are used to calculate the isotopic distribution and the overall isotopic purity. For Diethyl 2-(n-butyl-d9)malonate, the molecular ion ([M]⁺) is expected at m/z 225.33. The presence and intensity of the peak at m/z 216.27 (the mass of the non-deuterated compound) would indicate the level of the unlabeled species.
Visualization of Experimental Workflow
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: Synthesis workflow for Diethyl 2-(n-butyl-d9)malonate.
Caption: General workflow for isotopic purity analysis.
References
An In-depth Technical Guide to the Synthesis of Diethyl 2-(n-butyl-d9)malonate
This technical guide provides a comprehensive overview of the synthetic pathway for Diethyl 2-(n-butyl-d9)malonate, a deuterated analog of diethyl butylmalonate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The synthesis involves a two-stage process: the preparation of the deuterated alkylating agent, n-butyl-d9 bromide, followed by its use in a malonic ester synthesis.
I. Synthetic Pathway Overview
The synthesis of Diethyl 2-(n-butyl-d9)malonate is achieved through a classical malonic ester synthesis. This method involves the alkylation of diethyl malonate with a deuterated n-butyl halide. The overall reaction scheme is a two-step process. First, n-butanol-d10 is converted to n-butyl-d9 bromide. Subsequently, diethyl malonate is deprotonated using a strong base, such as sodium ethoxide, to form a nucleophilic enolate, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with the prepared n-butyl-d9 bromide.
Caption: Synthetic workflow for Diethyl 2-(n-butyl-d9)malonate.
II. Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of n-butyl-d9 bromide and its subsequent reaction with diethyl malonate.
Part 1: Synthesis of n-butyl-d9 bromide from n-butanol-d10
This procedure is adapted from standard methods for the preparation of primary alkyl bromides from alcohols.[1][2][3][4][5]
Materials and Equipment:
-
n-Butanol-d10
-
Sodium bromide (NaBr)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
-
Ice bath
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine n-butanol-d10, sodium bromide, and deionized water.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with stirring.
-
Assemble a reflux apparatus and heat the mixture to reflux for approximately 1-2 hours.
-
After reflux, allow the mixture to cool. Two layers will form.
-
Set up a distillation apparatus and distill the crude n-butyl-d9 bromide from the reaction mixture.
-
Transfer the distillate to a separatory funnel and wash successively with water, a small amount of cold concentrated sulfuric acid (to remove any unreacted alcohol and ether byproduct), water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again.
-
Separate the organic layer and dry it over anhydrous calcium chloride or magnesium sulfate.
-
Filter to remove the drying agent and purify the n-butyl-d9 bromide by simple distillation, collecting the fraction boiling at the appropriate temperature (the boiling point of non-deuterated n-butyl bromide is 101-104 °C).
Part 2: Synthesis of Diethyl 2-(n-butyl-d9)malonate
This protocol follows the well-established malonic ester synthesis.
Materials and Equipment:
-
Diethyl malonate
-
n-Butyl-d9 bromide (from Part 1)
-
Sodium metal (Na)
-
Absolute ethanol
-
Deionized water
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Mechanical stirrer
-
Heating mantle or water bath
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, prepare a solution of sodium ethoxide by carefully dissolving clean sodium metal in absolute ethanol. The reaction is exothermic and may require cooling.
-
Once all the sodium has reacted, add diethyl malonate dropwise to the sodium ethoxide solution with stirring.
-
After the addition of diethyl malonate is complete, add n-butyl-d9 bromide dropwise. The reaction is typically exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
After the addition of n-butyl-d9 bromide, heat the reaction mixture to reflux and continue stirring for 2-3 hours, or until the reaction is complete (the mixture should be neutral to moist litmus paper).
-
Distill off the majority of the ethanol from the reaction mixture.
-
Add water to the residue and transfer the mixture to a separatory funnel.
-
Separate the upper organic layer containing the crude product. The aqueous layer can be extracted with ether to recover any dissolved product, and the ether extract combined with the organic layer.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter to remove the drying agent and remove the solvent under reduced pressure.
-
Purify the final product, Diethyl 2-(n-butyl-d9)malonate, by vacuum distillation. The boiling point of the non-deuterated product is approximately 130–135 °C at 20 mmHg.
III. Quantitative Data
The following table summarizes the expected quantitative data for the synthesis. The values are based on typical yields and properties of the non-deuterated analogs.
| Parameter | Value | Reference |
| n-butyl-d9 bromide | ||
| Molecular Formula | C₄D₉Br | |
| Molecular Weight | ~146.11 g/mol | |
| Boiling Point | ~101-104 °C | |
| Expected Yield | 80-90% | |
| Diethyl 2-(n-butyl-d9)malonate | ||
| Molecular Formula | C₁₁H₁₃D₉O₄ | |
| Molecular Weight | ~225.34 g/mol | |
| Boiling Point (at 20 mmHg) | ~130-135 °C | |
| Expected Yield | 80-90% | |
| Purity (by GC) | >99% |
IV. Logical Relationships in Synthesis
The successful synthesis of the target molecule is contingent on a series of logical dependencies, from the purity of starting materials to the control of reaction conditions.
Caption: Key dependencies for a successful synthesis.
References
The Biological Activity of Deuterated Malonic Esters: A Technical Guide for Researchers
An in-depth exploration of the synthesis, mechanism of action, and potential therapeutic applications of deuterated malonic esters for researchers, scientists, and drug development professionals.
The strategic incorporation of deuterium into bioactive molecules represents a promising frontier in drug discovery and development. This approach, centered on the kinetic isotope effect, can significantly alter the metabolic fate and pharmacokinetic profile of a compound, often leading to enhanced therapeutic efficacy and an improved safety profile. Malonic acid and its ester derivatives are well-known for their role as competitive inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. This technical guide delves into the biological activity of deuterated malonic esters, providing a comprehensive overview of their synthesis, proposed mechanisms of action, and potential applications, supported by experimental methodologies and data where available.
Introduction: The Deuterium Advantage in Modulating Biological Activity
Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass compared to protium (the common isotope of hydrogen). This seemingly subtle difference has profound implications at the molecular level. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step can be significantly slowed down when a C-D bond is present at that position. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of the "deuterium advantage" in medicinal chemistry.[1][2]
By selectively replacing hydrogen with deuterium at metabolically vulnerable sites, drug developers can:
-
Slow down metabolic degradation: This can lead to a longer drug half-life, reduced dosing frequency, and lower overall drug burden on the patient.[3]
-
Increase systemic exposure (AUC): A slower metabolism can result in higher and more sustained plasma concentrations of the active drug.[3]
-
Reduce the formation of toxic metabolites: By altering metabolic pathways, deuteration can minimize the production of harmful byproducts.[1]
-
Enhance target engagement: A longer residence time in the body can lead to improved interaction with the intended biological target.
Malonic esters, as prodrugs of the dicarboxylic acid malonate, are of particular interest due to malonate's well-established role as a competitive inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II. Inhibition of SDH can have significant downstream effects on cellular respiration and metabolism, making it a target of interest for various pathological conditions.
Synthesis of Deuterated Malonic Esters
The synthesis of deuterated malonic esters can be achieved through various established organic chemistry methodologies. A common approach involves the use of deuterated starting materials or reagents in the classic malonic ester synthesis.
General Malonic Ester Synthesis
The malonic ester synthesis is a versatile method for preparing substituted carboxylic acids. The core of this synthesis involves the alkylation of a malonic ester enolate followed by hydrolysis and decarboxylation.
A generalized workflow for the malonic ester synthesis is depicted below:
Figure 1: General workflow of the malonic ester synthesis.
Introducing Deuterium
Deuterium can be incorporated into the malonic ester structure at various positions. For instance, to synthesize diethyl malonate-d2, where the two alpha-hydrogens are replaced by deuterium, one could start with a deuterated malonic acid or employ a base-catalyzed hydrogen-deuterium exchange on diethyl malonate using a deuterium source like D₂O.
Experimental Protocol: Synthesis of Diethyl Malonate-d2 (Hypothetical)
-
Materials: Diethyl malonate, sodium ethoxide (NaOEt), deuterium oxide (D₂O, 99.8 atom % D), anhydrous diethyl ether.
-
Procedure:
-
To a solution of sodium ethoxide in anhydrous diethyl ether, add diethyl malonate dropwise at room temperature under an inert atmosphere.
-
Stir the mixture for 30 minutes to ensure complete enolate formation.
-
Slowly add an excess of deuterium oxide to the reaction mixture.
-
Stir the reaction for several hours to allow for H/D exchange.
-
Quench the reaction by carefully adding a stoichiometric amount of a weak acid (e.g., acetic acid-d4 in D₂O).
-
Extract the organic layer with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting diethyl malonate-d2 by vacuum distillation.
-
-
Characterization: The incorporation of deuterium can be confirmed and quantified using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ²H NMR) and Mass Spectrometry (MS).
Biological Activity and Mechanism of Action
The primary biological activity of malonic esters stems from their intracellular hydrolysis to malonate, which then acts as a competitive inhibitor of succinate dehydrogenase (SDH).
Inhibition of Succinate Dehydrogenase
SDH is a crucial enzyme that participates in both the citric acid cycle and the mitochondrial electron transport chain. It catalyzes the oxidation of succinate to fumarate. Malonate, due to its structural similarity to succinate, can bind to the active site of SDH but cannot be dehydrogenated, thus blocking the enzyme's function.
The signaling pathway illustrating the inhibition of the citric acid cycle by malonate is as follows:
Figure 2: Competitive inhibition of Succinate Dehydrogenase (SDH) by malonate.
The Potential Impact of Deuteration
The deuteration of malonic esters is hypothesized to influence their biological activity primarily through the kinetic isotope effect on their metabolism. The ester groups of malonic esters are hydrolyzed by intracellular esterases to release the active malonate. If the cleavage of a C-H bond on the ester moiety is involved in the rate-limiting step of this hydrolysis, its replacement with a C-D bond could slow down the activation of the prodrug.
Conversely, and more likely, the primary metabolic fate of malonate itself is not through C-H bond cleavage. However, deuteration of the malonic ester could influence its interaction with esterases or other metabolic enzymes, potentially altering its intracellular concentration and duration of action.
Quantitative Data on Succinate Dehydrogenase Inhibition by Malonate
| Compound | Enzyme | Inhibition Type | Ki (mM) |
| Malonate | Succinate Dehydrogenase | Competitive | 0.13 |
Table 1: Inhibitory constant of malonate for succinate dehydrogenase.
Experimental Protocols for Biological Evaluation
To assess the biological activity of deuterated malonic esters, a series of in vitro and in vivo experiments can be conducted.
In Vitro Enzyme Inhibition Assay
Objective: To determine the inhibitory potency (e.g., IC₅₀ and Ki) of deuterated and non-deuterated malonic esters on succinate dehydrogenase activity.
Materials:
-
Isolated mitochondria or purified succinate dehydrogenase
-
Succinate (substrate)
-
Deuterated and non-deuterated malonic esters
-
Assay buffer (e.g., potassium phosphate buffer)
-
A suitable electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP)
-
Spectrophotometer
Protocol:
-
Mitochondrial Isolation: Isolate mitochondria from a suitable source (e.g., rat liver or heart) using differential centrifugation.
-
Enzyme Assay:
-
Pre-incubate the isolated mitochondria or purified enzyme with varying concentrations of the test compounds (deuterated and non-deuterated malonic esters) for a specified period.
-
Initiate the reaction by adding succinate.
-
Monitor the reduction of the electron acceptor (e.g., the decrease in absorbance of DCPIP at 600 nm) over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Perform kinetic studies by measuring reaction rates at different substrate and inhibitor concentrations to determine the type of inhibition and calculate the Ki value using Lineweaver-Burk or Dixon plots.
-
The experimental workflow can be visualized as follows:
Figure 3: Workflow for an in vitro enzyme inhibition assay.
Cellular Respiration Assay
Objective: To assess the effect of deuterated malonic esters on mitochondrial respiration in intact cells.
Materials:
-
Cultured cells (e.g., C2C12 myoblasts or HepG2 hepatocytes)
-
Deuterated and non-deuterated malonic esters
-
Seahorse XF Analyzer or similar instrument for measuring oxygen consumption rate (OCR)
-
Cell culture medium
Protocol:
-
Cell Culture: Seed cells in a Seahorse XF microplate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with different concentrations of the deuterated and non-deuterated malonic esters for a defined period.
-
OCR Measurement: Use a Seahorse XF Analyzer to measure the basal oxygen consumption rate. Sequential injections of mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) can be used to dissect different parameters of mitochondrial respiration.
-
Data Analysis: Analyze the OCR data to determine the effects of the compounds on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Potential Applications and Future Directions
The development of deuterated malonic esters holds promise for various therapeutic and research applications.
-
Ischemia-Reperfusion Injury: Malonate ester prodrugs have been shown to protect against cardiac ischemia-reperfusion injury by inhibiting SDH and reducing the pathological production of reactive oxygen species (ROS) during reperfusion. Deuteration could potentially enhance the efficacy of these prodrugs by optimizing their pharmacokinetic properties.
-
Cancer Therapy: Altered metabolism is a hallmark of cancer. Targeting key metabolic enzymes like SDH is a potential strategy for cancer treatment. Deuterated malonic esters could offer a novel approach to modulate cancer cell metabolism.
-
Metabolic Probes: Deuterium-labeled compounds are increasingly used as tracers in metabolic studies. Deuterated malonic esters could serve as valuable tools to probe the activity of SDH and the flux through the citric acid cycle in various physiological and pathological states.
Future research should focus on the synthesis of specifically deuterated malonic esters and a thorough investigation of their biological activities, including head-to-head comparisons with their non-deuterated counterparts. Quantitative studies on their pharmacokinetic profiles, efficacy in disease models, and potential off-target effects will be crucial for advancing these compounds towards clinical applications.
Conclusion
Deuterated malonic esters represent a compelling class of molecules with the potential to modulate cellular metabolism through the inhibition of succinate dehydrogenase. By leveraging the kinetic isotope effect, deuteration may offer a means to fine-tune the pharmacokinetic and pharmacodynamic properties of these compounds, leading to improved therapeutic outcomes. While direct experimental data on the biological activity of deuterated malonic esters is currently limited, the foundational knowledge of malonate's mechanism of action and the established principles of deuterium in drug design provide a strong rationale for their further investigation. The experimental protocols and conceptual frameworks outlined in this guide are intended to serve as a valuable resource for researchers venturing into this exciting area of medicinal chemistry and chemical biology.
References
An In-depth Technical Guide on the Inhibition of Succinate Dehydrogenase by Diethyl 2-(n-butyl-d9)malonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Succinate Dehydrogenase and its Inhibition
Succinate dehydrogenase (EC 1.3.5.1), also known as mitochondrial complex II, is a key enzyme in cellular respiration. It catalyzes the oxidation of succinate to fumarate in the Krebs cycle and transfers electrons to the electron transport chain via its iron-sulfur clusters and covalently bound flavin adenine dinucleotide (FAD). The inhibition of SDH can lead to a disruption of cellular energy production and an accumulation of succinate, which has been implicated in various pathological conditions.
Malonic acid and its derivatives are well-established competitive inhibitors of SDH. Their structural similarity to the natural substrate, succinate, allows them to bind to the active site of the enzyme, thereby preventing the binding of succinate and halting the catalytic reaction.[1] Diethyl butylmalonate is one such competitive inhibitor of SDH.[2][3][][5]
The Role of Deuteration in Modifying Drug Action
Deuterium is a stable, non-radioactive isotope of hydrogen with an additional neutron. The substitution of hydrogen with deuterium in a drug molecule can alter its metabolic profile. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic cleavage by enzymes, a phenomenon known as the kinetic isotope effect. This can result in improved metabolic stability, a longer half-life, and potentially reduced formation of toxic metabolites.
In the context of Diethyl 2-(n-butyl-d9)malonate, the nine deuterium atoms on the butyl group are expected to influence its metabolism without significantly altering its fundamental inhibitory activity on SDH. The core malonate structure responsible for competitive inhibition remains unchanged.
Quantitative Data on SDH Inhibition
As of the latest literature review, specific quantitative data for the inhibition of succinate dehydrogenase by Diethyl 2-(n-butyl-d9)malonate (e.g., IC50, Ki) has not been published. However, for research purposes, it is crucial to determine these values to characterize the potency and mechanism of inhibition. Below is a template for how such data would be presented.
| Inhibitor | Target Enzyme | Assay Type | IC50 | Ki | Inhibition Type |
| Diethyl 2-(n-butyl-d9)malonate | Succinate Dehydrogenase | In vitro enzyme activity assay | To be determined | To be determined | Competitive (presumed) |
| Diethyl butylmalonate | Succinate Dehydrogenase | In vitro enzyme activity assay | Data not available in literature | Data not available in literature | Competitive |
Note: The table above serves as a template. Researchers would need to perform the relevant assays to populate it with experimental data.
Experimental Protocols
The following protocols are generalized methods for assessing the inhibition of succinate dehydrogenase by a test compound like Diethyl 2-(n-butyl-d9)malonate.
Isolation of Mitochondria
Mitochondria are the primary source of SDH for in vitro assays. They can be isolated from cell cultures or animal tissues.
Materials:
-
Mitochondria Isolation Buffer (e.g., containing sucrose, Tris-HCl, and EGTA)
-
Dounce homogenizer or bead beater
-
Centrifuge capable of reaching >10,000 x g at 4°C
Procedure:
-
Harvest cells or dissect tissue and place in ice-cold Mitochondria Isolation Buffer.
-
Homogenize the sample using a Dounce homogenizer or bead beater with short bursts followed by cooling on ice.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet cell debris and nuclei.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and resuspend the mitochondrial pellet in a minimal volume of the isolation buffer.
-
Determine the protein concentration of the mitochondrial suspension using a standard method like the Bradford or BCA assay.
Succinate Dehydrogenase Activity Assay (Colorimetric)
This assay measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), by SDH.
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
Succinate solution (substrate)
-
DCPIP solution (electron acceptor)
-
Diethyl 2-(n-butyl-d9)malonate stock solution (dissolved in a suitable solvent like DMSO)
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing Assay Buffer, succinate, and DCPIP.
-
To test for inhibition, add varying concentrations of Diethyl 2-(n-butyl-d9)malonate to the reaction mixture.
-
Initiate the reaction by adding a specific amount of the isolated mitochondrial preparation (e.g., 50-100 µg of protein).
-
Immediately measure the decrease in absorbance at 600 nm over time as the blue DCPIP is reduced to its colorless form.
-
Calculate the initial rate of the reaction (ΔA600/min).
-
To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Signaling and Metabolic Pathways
The following diagrams illustrate the mechanism of competitive inhibition and the central role of succinate dehydrogenase in cellular metabolism.
References
The Role of Deuterated Compounds in Metabolic Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic substitution of hydrogen with its stable, heavier isotope, deuterium, has emerged as a transformative tool in metabolic research and pharmaceutical development. This technical guide provides a comprehensive overview of the core principles, methodologies, and applications of deuterated compounds. It delves into the profound impact of the deuterium Kinetic Isotope Effect (KIE) on drug pharmacokinetics, offering a mechanism to enhance metabolic stability and improve therapeutic profiles. Furthermore, it explores the use of deuterated molecules as tracers in stable isotope labeling studies to elucidate complex metabolic pathways. This guide furnishes researchers with detailed experimental protocols, quantitative data comparisons, and visual workflows to leverage the power of deuteration in their scientific endeavors.
The Deuterium Kinetic Isotope Effect (KIE) in Drug Metabolism
The foundation of deuterated drug design lies in the Kinetic Isotope Effect (KIE). The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic process.[1][2] This phenomenon is particularly relevant in drug metabolism, which is often mediated by the cytochrome P450 (CYP) family of enzymes that catalyze the oxidative cleavage of C-H bonds.[3]
By selectively replacing hydrogen atoms at known sites of metabolism with deuterium, medicinal chemists can retard the rate of metabolic breakdown.[1][3] This "metabolic switching" can lead to several desirable pharmacokinetic outcomes:
-
Increased Half-life (t½) and Exposure (AUC): Slower metabolism extends the drug's circulation time in the body.
-
Reduced Dosing Frequency: A longer half-life can lead to less frequent administration, improving patient compliance.
-
Improved Safety Profile: Deuteration can minimize the formation of toxic or reactive metabolites.
-
Metabolic Shunting: In some cases, blocking one metabolic pathway can redirect the molecule's metabolism towards another, potentially more favorable, route.
The diagram below illustrates the fundamental principle of the deuterium KIE.
Quantitative Impact of Deuteration on Pharmacokinetics
The therapeutic advantages of deuteration are demonstrated by the altered pharmacokinetic profiles of deuterated drugs compared to their hydrogenated counterparts. The data presented below showcases these improvements for approved and investigational drugs.
Table 1: Comparative Pharmacokinetic Parameters of Deutetrabenazine and Tetrabenazine Active Metabolites.
| Parameter | Tetrabenazine (25 mg) | Deutetrabenazine (25 mg) | Fold Change |
| Total Active Metabolites (α+β)-HTBZ | |||
| t½ (elimination half-life) | ~4-5 hours | ~9-10 hours | ~2x Increase |
| AUC (Total Exposure) | Lower | ~2x Higher | ~2x Increase |
| Cmax (Peak Concentration) | Higher | Marginally Lower | Reduced Fluctuation |
Data synthesized from studies in healthy volunteers. The longer half-life and increased exposure for deutetrabenazine's active metabolites allow for a lower, twice-daily dosing regimen with improved tolerability compared to tetrabenazine.
Table 2: Comparative Pharmacokinetic Parameters of d₉-Methadone and Methadone in Mice.
| Parameter | Methadone | d₉-Methadone | Fold Change |
| AUC (Area Under the Curve) | Lower | 5.7x Higher | 5.7x Increase |
| Cmax (Peak Concentration) | Lower | 4.4x Higher | 4.4x Increase |
| CL (Clearance) | 4.7 ± 0.8 L/h/kg | 0.9 ± 0.3 L/h/kg | ~5.2x Decrease |
| LD₅₀ (Median Lethal Dose) | 11.6 mg/kg | 24.8 mg/kg | 2.1x Increase |
Data from a single intravenous dose study in CD-1 male mice. Deuteration significantly increased plasma exposure and reduced clearance, while also more than doubling the median lethal dose, suggesting an improved safety profile.
Deucravacitinib represents a pioneering de novo deuterated drug, designed with deuterium from the outset to optimize its properties. It has a plasma half-life of approximately 10 hours and is rapidly absorbed, reaching maximum plasma concentration in about 1.5-2.3 hours.
Deuterated Compounds as Tracers in Metabolic Flux Analysis
Beyond modifying pharmacokinetics, deuterated compounds are invaluable as stable isotope tracers for elucidating metabolic pathways. In these experiments, a deuterated substrate (e.g., [D₇]-glucose, deuterium oxide D₂O) is introduced into a biological system. Analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are then used to track the incorporation of deuterium into downstream metabolites. This allows researchers to map active pathways, quantify metabolic fluxes, and understand how metabolism is reprogrammed in disease states like cancer.
The general workflow for a stable isotope tracing experiment is depicted below.
Example Pathway: Tracing Deuterated Glucose through Central Carbon Metabolism
Using a specifically labeled tracer like [6,6-²H₂]-glucose allows for precise tracking of carbon and hydrogen atoms. The deuterium atoms on the C6 position of glucose will be transferred to pyruvate and then can enter the Tricarboxylic Acid (TCA) cycle or be converted to lactate, providing a measure of glycolytic and oxidative pathway activity.
Experimental Protocols
Protocol: In Vitro Metabolic Stability Assay
This protocol provides a general procedure to compare the metabolic stability of a deuterated compound to its non-deuterated analog using human liver microsomes (HLMs).
Objective: To determine the rate of disappearance of the parent compounds when incubated with a primary source of drug-metabolizing enzymes.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Test compounds (deuterated and non-deuterated)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile (ACN) with an appropriate internal standard
-
96-well plates, incubator, centrifuge
Methodology:
-
Preparation: Thaw HLMs at 37°C and dilute to a working concentration (e.g., 0.5-1.0 mg/mL protein) in phosphate buffer on ice. Prepare test compound stock solutions (e.g., 1 mM in DMSO) and create working solutions by diluting in buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Pre-incubation: Add the microsomal solution and the test compound solution to wells of a 96-well plate. Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. The final test compound concentration is typically 1 µM.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-4 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute sample is prepared by adding the quenching solution before the NADPH system.
-
Sample Preparation: Seal the plate and vortex vigorously. Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear regression, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint) to estimate the metabolic efficiency.
Protocol: General LC-MS/MS Analysis for a Deuterated Tracer Study
This protocol outlines the key steps for analyzing metabolite extracts from a stable isotope tracing experiment.
Objective: To measure the mass isotopologue distribution of target metabolites to determine the extent of deuterium incorporation.
Materials:
-
Metabolite extracts (dried and ready for reconstitution)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
UPLC/HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Methodology:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 100 µL) of the initial mobile phase composition (e.g., 95% A / 5% B).
-
Chromatographic Separation:
-
Inject a small volume (e.g., 2-5 µL) of the reconstituted sample onto the LC system.
-
Use a gradient elution to separate the metabolites. A typical gradient might be: 5% B for 1 min, ramp to 95% B over 10 min, hold for 2 min, then return to initial conditions and re-equilibrate.
-
Maintain the column at a constant temperature (e.g., 40°C).
-
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in a full scan mode in either positive or negative electrospray ionization (ESI) mode, depending on the analytes of interest.
-
Acquire data over a mass range relevant to the expected metabolites (e.g., m/z 70-1000).
-
Use a high resolution (>60,000) to accurately distinguish between mass isotopologues.
-
-
Data Processing:
-
Identify metabolites by matching their accurate mass and retention time to a known standard library.
-
Extract the ion chromatograms for each potential isotopologue of a target metabolite (M+0, M+1, M+2, etc.).
-
Integrate the peak areas for each isotopologue.
-
-
Data Correction and Analysis:
-
Correct the raw isotopologue distribution data for the natural abundance of all stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O).
-
Calculate the fractional enrichment of deuterium in each metabolite pool to map its flow through the metabolic network.
-
Conclusion and Future Perspectives
Deuterated compounds have firmly established their role as indispensable tools in metabolic research and modern drug development. The kinetic isotope effect provides a powerful and validated strategy for rationally designing drugs with superior pharmacokinetic profiles, leading to improved efficacy and safety. The approval of drugs like deutetrabenazine and deucravacitinib marks a shift towards the mainstream acceptance of this approach. Concurrently, the use of deuterated molecules as stable isotope tracers continues to deepen our understanding of the intricate metabolic networks that underpin health and disease. Advances in analytical instrumentation, particularly high-resolution mass spectrometry, will further enhance the precision of these techniques, enabling researchers to ask increasingly complex questions about metabolic function in real-time and with high spatial resolution. The continued application of deuteration promises to accelerate the discovery of novel therapeutics and unravel the complexities of metabolism.
References
stability of Diethyl 2-(n-butyl-d9)malonate under acidic conditions
An In-Depth Technical Guide on the Stability of Diethyl 2-(n-butyl-d9)malonate under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected . Due to the limited availability of direct experimental data for this specific deuterated compound, this guide integrates established principles of malonic ester chemistry, kinetic isotope effects, and general stability testing protocols to offer a predictive assessment.
Introduction
Diethyl 2-(n-butyl-d9)malonate is a deuterated analog of diethyl butylmalonate, a common intermediate in organic synthesis, particularly in the production of barbiturates and other pharmaceuticals.[1] The incorporation of deuterium can significantly alter the metabolic fate and pharmacokinetic properties of a molecule, often leading to improved drug efficacy and safety profiles. Understanding the chemical stability of such isotopically labeled compounds is paramount for drug development, formulation, and manufacturing. This guide focuses on the stability of Diethyl 2-(n-butyl-d9)malonate in acidic environments, which is a critical consideration for oral drug formulations and various manufacturing processes.
Theoretical Background
Acid-Catalyzed Hydrolysis of Malonic Esters
The primary degradation pathway for diethyl malonate esters under acidic conditions is hydrolysis, followed by decarboxylation.[2][3] The process is typically initiated by the protonation of one of the carbonyl oxygens of the ester groups, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate. The elimination of ethanol results in the formation of a carboxylic acid group. This hydrolysis occurs for both ester groups, yielding the corresponding substituted malonic acid. Substituted malonic acids are often unstable and readily undergo decarboxylation upon gentle heating to yield a substituted carboxylic acid.[2][3]
The Kinetic Isotope Effect (KIE)
The replacement of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). This effect arises from the difference in the zero-point vibrational energies of C-H and C-D bonds, with the C-D bond being stronger and having a lower zero-point energy. Consequently, more energy is required to break a C-D bond compared to a C-H bond, often resulting in a slower reaction rate for the deuterated compound.
For the hydrolysis of Diethyl 2-(n-butyl-d9)malonate, the deuterium atoms are located on the n-butyl group and are not directly involved in the hydrolysis of the ester functional groups. Therefore, a primary KIE is not expected. However, a secondary KIE might be observed. Secondary KIEs occur when the isotopic substitution is at a position adjacent to the reaction center. While typically smaller than primary KIEs, they can still influence the reaction rate. In the context of ester hydrolysis, deuteration of the alkyl chain could have a minor stabilizing effect on the ester, potentially leading to a slightly slower rate of hydrolysis compared to the non-deuterated analog.
Predicted Degradation Pathway
Under acidic conditions, Diethyl 2-(n-butyl-d9)malonate is expected to undergo a two-step degradation process:
-
Hydrolysis: The two ethyl ester groups are hydrolyzed to carboxylic acid groups, forming 2-(n-butyl-d9)malonic acid.
-
Decarboxylation: The resulting 2-(n-butyl-d9)malonic acid is expected to be unstable and readily lose carbon dioxide to form 2-deutero-hexanoic acid-d9.
The predicted degradation pathway is illustrated in the diagram below.
General Experimental Protocols for Stability Assessment
The following is a generalized protocol for evaluating the .
Materials and Reagents
-
Diethyl 2-(n-butyl-d9)malonate
-
Hydrochloric acid (HCl) or other suitable acid
-
Sodium hydroxide (NaOH) for pH adjustment
-
Phosphate or citrate buffer components
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol, HPLC grade
-
Internal standard (e.g., a structurally similar and stable compound)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric (MS) detector
-
pH meter
-
Analytical balance
-
Thermostatically controlled water bath or incubator
-
Volumetric flasks and pipettes
Experimental Workflow
The general workflow for assessing the stability is depicted below.
Detailed Methodologies
-
Preparation of Solutions:
-
Prepare buffer solutions at the desired pH values (e.g., 1.2, 3.0, 5.0) using appropriate buffer systems (e.g., HCl for pH 1.2, citrate buffer for pH 3.0 and 5.0).
-
Prepare a stock solution of Diethyl 2-(n-butyl-d9)malonate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
-
Stability Study:
-
For each pH and temperature condition, add a small volume of the stock solution to a pre-warmed buffer solution to achieve the desired final concentration (e.g., 10 µg/mL).
-
Maintain the samples in a thermostatically controlled environment.
-
At predetermined time intervals, withdraw an aliquot of the sample.
-
Immediately quench the degradation process by neutralizing the sample with a base or by diluting it in the mobile phase.
-
-
Analytical Method:
-
Develop and validate a stability-indicating analytical method, typically a reverse-phase HPLC method with UV or MS detection. The method should be able to separate the parent compound from its potential degradation products.
-
Analyze the samples and quantify the concentration of Diethyl 2-(n-butyl-d9)malonate at each time point, using an internal standard to correct for any variations.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of Diethyl 2-(n-butyl-d9)malonate versus time.
-
If the degradation follows first-order kinetics, the plot will be linear. The slope of the line will be the negative of the degradation rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Data Presentation (Hypothetical)
The following tables present hypothetical data to illustrate how the results of a stability study could be summarized. This data is for illustrative purposes only and is not based on experimental results.
Table 1: Hypothetical Degradation Rate Constants (k) and Half-Lives (t½) of Diethyl 2-(n-butyl-d9)malonate at 40°C
| pH | Rate Constant (k) (h⁻¹) | Half-Life (t½) (h) |
| 1.2 | 0.015 | 46.2 |
| 3.0 | 0.005 | 138.6 |
| 5.0 | 0.001 | 693.0 |
Table 2: Hypothetical Comparison of Half-Lives (t½) at pH 1.2 and 60°C
| Compound | Half-Life (t½) (h) |
| Diethyl 2-(n-butyl)malonate (non-deuterated) | 10.5 |
| Diethyl 2-(n-butyl-d9)malonate | 12.1 |
This hypothetical data illustrates that the degradation rate is expected to be faster at lower pH values. Table 2 suggests a potential secondary kinetic isotope effect, where the deuterated compound exhibits a longer half-life, indicating greater stability.
Conclusion
References
Methodological & Application
Application Note: Diethyl 2-(n-butyl-d9)malonate as an Internal Standard in LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), particularly in bioanalysis, pharmaceuticals, and environmental testing, the use of a reliable internal standard is paramount for achieving accurate and precise results.[1][2] Stable isotope-labeled (SIL) internal standards are widely considered the gold standard because they exhibit nearly identical physicochemical properties to the analyte of interest.[3][4][5] This application note details the use of Diethyl 2-(n-butyl-d9)malonate as a deuterated internal standard for the quantification of analogous analytes in various matrices.
Diethyl 2-(n-butyl-d9)malonate (D9-DEM) is a deuterated form of diethyl n-butylmalonate. The nine deuterium atoms on the butyl group provide a significant mass shift, making it easily distinguishable from the unlabeled analyte by the mass spectrometer, while ensuring it co-elutes and experiences similar matrix effects and ionization suppression or enhancement. This co-elution and similar behavior are critical for correcting variabilities that can occur during sample preparation, injection, and ionization.
Principle of Isotope Dilution Mass Spectrometry
The core principle behind using Diethyl 2-(n-butyl-d9)malonate is isotope dilution mass spectrometry (IDMS). A known amount of the deuterated internal standard is added to the sample at the earliest stage of preparation. Any loss of the analyte during subsequent steps (e.g., extraction, cleanup) will be mirrored by a proportional loss of the internal standard. The mass spectrometer detects both the analyte and the internal standard, and the ratio of their signals is used for quantification. This ratio remains constant even if the absolute signal intensity fluctuates, leading to highly reliable and reproducible results.
Experimental Workflow
The following diagram outlines the general workflow for using Diethyl 2-(n-butyl-d9)malonate as an internal standard in an LC-MS experiment.
Caption: General workflow for quantitative analysis using an internal standard.
Detailed Experimental Protocol
This protocol provides a general methodology for the use of Diethyl 2-(n-butyl-d9)malonate as an internal standard. The specific parameters should be optimized for the analyte of interest and the matrix.
1. Materials and Reagents
-
Analyte of interest
-
Diethyl 2-(n-butyl-d9)malonate (Internal Standard, IS)
-
LC-MS grade solvents (e.g., methanol, acetonitrile, water, formic acid)
-
High-purity water
-
Control matrix (e.g., blank plasma, soil extract)
2. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and dissolve it in 1 mL of a suitable solvent (e.g., methanol).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Diethyl 2-(n-butyl-d9)malonate and dissolve it in 1 mL of a suitable solvent (e.g., methanol).
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in the appropriate solvent to create calibration standards. Prepare a working solution of the internal standard at a concentration that provides an appropriate response in the LC-MS system.
3. Sample Preparation
-
Aliquot 100 µL of the sample (e.g., plasma, urine) into a microcentrifuge tube.
-
Add a specific volume (e.g., 10 µL) of the internal standard working solution to each sample, calibration standard, and quality control (QC) sample.
-
Vortex briefly.
-
Perform sample cleanup. A common method is protein precipitation for biological samples: Add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase starting condition.
4. LC-MS/MS Parameters
The following are suggested starting parameters and should be optimized.
| Parameter | Suggested Value |
| LC System | |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to elute the analyte and IS, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative ion mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing the analyte and IS solutions separately to find the optimal precursor and product ions. |
5. Data Analysis
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following tables should be used to summarize the quantitative data from method validation experiments.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
|---|
| [Enter Analyte Name] | [e.g., 1 - 1000] | [e.g., >0.99] | [e.g., 1/x²] |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%Bias) |
|---|---|---|---|---|---|
| LLOQ | [Value] | [Value] | [Value] | [Value] | [Value] |
| Low | [Value] | [Value] | [Value] | [Value] | [Value] |
| Medium | [Value] | [Value] | [Value] | [Value] | [Value] |
| High | [Value] | [Value] | [Value] | [Value] | [Value] |
Table 3: Matrix Effect and Recovery
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Low | [Value] | [Value] | [Value] |
| High | [Value] | [Value] | [Value] |
Logical Relationships in Method Development
The selection and implementation of a deuterated internal standard involve several key considerations to ensure a robust and reliable method.
Caption: Decision logic for selecting and validating an internal standard.
Conclusion
Diethyl 2-(n-butyl-d9)malonate is an excellent internal standard for the LC-MS quantification of analogous non-labeled compounds. Its use in conjunction with the principles of isotope dilution mass spectrometry allows for the correction of analytical variability, thereby enhancing the accuracy, precision, and robustness of the method. Proper method development and validation are crucial to ensure the reliable performance of this internal standard in a given application. While deuterium-labeled standards are generally preferred, it is important to be aware of potential chromatographic shifts and to verify co-elution with the analyte during method development.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. scispace.com [scispace.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Diethyl 2-(n-Butyl-d9)malonate in Metabolic Flux Analysis: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Stable isotope tracing is a powerful technique for elucidating the intricate network of metabolic pathways within biological systems. Deuterium-labeled compounds, in particular, offer a non-radioactive and effective means to track the metabolic fate of various molecules. Diethyl 2-(n-butyl-d9)malonate is a deuterated synthetic building block primarily utilized as a precursor for the synthesis of deuterium-labeled fatty acids. Its application in metabolic flux analysis is indirect but crucial: it enables the production of custom tracers to investigate fatty acid metabolism, a key area of research in diseases such as cancer, diabetes, and non-alcoholic fatty liver disease.
The n-butyl-d9 group in Diethyl 2-(n-butyl-d9)malonate provides a stable isotopic label that is incorporated into the backbone of a fatty acid. Through malonic ester synthesis, this compound can be readily converted into deuterated medium-chain fatty acids, such as hexanoic acid-d9. Once administered to in vitro or in vivo models, the labeled fatty acid is metabolized, and the deuterium label can be traced through various metabolic pathways, most notably beta-oxidation and the tricarboxylic acid (TCA) cycle. By quantifying the isotopic enrichment in downstream metabolites using mass spectrometry, researchers can determine the rate of fatty acid oxidation and its contribution to cellular energy production.
Principle of Application
The core application of Diethyl 2-(n-butyl-d9)malonate in metabolic flux analysis involves a two-stage process:
-
Synthesis of a Deuterated Tracer: Diethyl 2-(n-butyl-d9)malonate serves as the starting material for the chemical synthesis of a specific deuterated fatty acid. The deuterated butyl group is incorporated into the fatty acid chain. The malonic ester synthesis allows for the elongation of this chain, followed by hydrolysis and decarboxylation to yield the final deuterated fatty acid.
-
Metabolic Tracing and Flux Analysis: The synthesized deuterated fatty acid is then introduced into a biological system (e.g., cell culture or animal model). The fatty acid is taken up by cells and undergoes catabolism, primarily through mitochondrial beta-oxidation, to produce acetyl-CoA-d(n). This labeled acetyl-CoA then enters the TCA cycle, leading to isotopic enrichment in TCA cycle intermediates such as citrate, succinate, and malate. The degree of deuterium incorporation into these metabolites is quantified by mass spectrometry (GC-MS or LC-MS/MS). This data, combined with metabolic modeling, allows for the calculation of the flux of the deuterated fatty acid through these central metabolic pathways.
Experimental Protocols
Protocol 1: Synthesis of Hexanoic Acid-d9 from Diethyl 2-(n-Butyl-d9)malonate
This protocol describes the synthesis of hexanoic acid-d9 via the malonic ester synthesis pathway.
Materials:
-
Diethyl 2-(n-butyl-d9)malonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
1-Bromobutane (for non-deuterated synthesis comparison, not required for deuterated synthesis from the title compound)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel, etc.)
Procedure:
-
Alkylation (Not required if starting with Diethyl 2-(n-butyl-d9)malonate for Hexanoic Acid-d9):
-
Note: This step is for context in a typical malonic ester synthesis. For synthesizing Hexanoic Acid-d9 from the title compound, the butyl group is already present.
-
In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Add Diethyl malonate dropwise to the stirred solution at room temperature.
-
After the formation of the enolate is complete, add 1-bromobutane dropwise and reflux the mixture.
-
-
Hydrolysis (Saponification):
-
To the flask containing Diethyl 2-(n-butyl-d9)malonate, add an aqueous solution of sodium hydroxide.
-
Reflux the mixture for 2-4 hours to ensure complete hydrolysis of the ester groups to form sodium n-butyl-d9-malonate.
-
-
Acidification and Decarboxylation:
-
Cool the reaction mixture to room temperature.
-
Slowly add concentrated hydrochloric acid or sulfuric acid to the stirred solution until it is strongly acidic (pH < 2). This protonates the carboxylate groups to form n-butyl-d9-malonic acid.
-
Gently heat the acidified mixture to reflux. The n-butyl-d9-malonic acid will undergo decarboxylation, releasing carbon dioxide and forming hexanoic acid-d9.
-
-
Work-up and Purification:
-
Cool the reaction mixture.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude hexanoic acid-d9 can be purified by distillation or column chromatography.
-
Protocol 2: In Vitro Metabolic Tracing with Hexanoic Acid-d9
This protocol outlines the procedure for tracing the metabolism of synthesized hexanoic acid-d9 in cultured cells.
Materials:
-
Synthesized hexanoic acid-d9
-
Fatty acid-free bovine serum albumin (BSA)
-
Cultured cells (e.g., hepatocytes, cancer cell lines)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform, Water (for lipid extraction)
-
Internal standards for mass spectrometry
-
GC-MS or LC-MS/MS system
Procedure:
-
Preparation of Hexanoic Acid-d9-BSA Conjugate:
-
Dissolve hexanoic acid-d9 in a small amount of ethanol.
-
Prepare a solution of fatty acid-free BSA in serum-free cell culture medium.
-
Slowly add the hexanoic acid-d9 solution to the BSA solution while stirring to allow for conjugation.
-
-
Cell Culture and Labeling:
-
Plate cells in multi-well plates and grow to the desired confluency.
-
Remove the growth medium and replace it with a medium containing the hexanoic acid-d9-BSA conjugate at a final concentration typically in the range of 50-200 µM.
-
Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the time-dependent incorporation of the tracer.
-
-
Metabolite Extraction:
-
At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Quench metabolism and extract metabolites by adding a cold solvent mixture, such as 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Preparation for Mass Spectrometry:
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
For analysis of TCA cycle intermediates, the dried extracts can be derivatized (e.g., silylation) to improve their volatility for GC-MS analysis.
-
For analysis of fatty acids and acyl-CoAs, specific extraction and derivatization protocols may be required.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using GC-MS or LC-MS/MS.
-
Monitor the mass isotopologue distributions of TCA cycle intermediates (e.g., citrate, malate) to determine the extent of deuterium incorporation.
-
Data Presentation
The quantitative data from metabolic flux analysis experiments are typically presented in tables that summarize the isotopic enrichment of key metabolites.
Table 1: Representative Isotopic Enrichment of TCA Cycle Intermediates from Hexanoic Acid-d9 Tracer
| Metabolite | Isotopologue | Fractional Enrichment (%) - Control | Fractional Enrichment (%) - Treatment |
| Citrate | M+1 | 1.5 ± 0.2 | 1.6 ± 0.3 |
| M+2 | 3.2 ± 0.4 | 5.8 ± 0.6 | |
| Succinate | M+1 | 1.1 ± 0.1 | 1.2 ± 0.2 |
| M+2 | 2.5 ± 0.3 | 4.5 ± 0.5 | |
| Malate | M+1 | 1.3 ± 0.2 | 1.4 ± 0.2 |
| M+2 | 2.8 ± 0.4 | 5.1 ± 0.7 |
Data are presented as mean ± standard deviation (n=3). "M+n" represents the isotopologue with 'n' additional mass units due to deuterium incorporation. The data is hypothetical and for illustrative purposes, based on the expected outcomes of such an experiment.
Table 2: Calculated Fluxes of Fatty Acid Oxidation
| Metabolic Flux | Flux Rate (nmol/mg protein/hr) - Control | Flux Rate (nmol/mg protein/hr) - Treatment |
| Hexanoic Acid-d9 Oxidation | 15.2 ± 2.1 | 25.8 ± 3.5 |
| TCA Cycle Flux from Acetyl-CoA | 45.6 ± 5.3 | 68.2 ± 7.1 |
| Contribution of Hexanoic Acid-d9 to TCA Cycle (%) | 33.3 | 37.8 |
Flux rates are calculated from the isotopic enrichment data using metabolic flux analysis software. The data is hypothetical and for illustrative purposes.
Visualizations
Experimental Workflow
Caption: Workflow for metabolic flux analysis using Diethyl 2-(n-butyl-d9)malonate.
Metabolic Pathway of Deuterated Hexanoic Acid
Caption: Catabolism of Hexanoic Acid-d9 and entry into the TCA cycle.
Application Notes and Protocols for Malonic Ester Synthesis with Deuterated Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The malonic ester synthesis is a cornerstone of organic chemistry, providing a versatile and reliable method for the synthesis of substituted carboxylic acids.[1][2] This methodology is particularly valuable in pharmaceutical and drug development for the introduction of carbon chains with precise structural control. A significant advancement in medicinal chemistry involves the use of deuterium-labeled compounds to enhance the pharmacokinetic profiles of drug candidates.[3] The substitution of hydrogen with its heavier isotope, deuterium, can lead to a stronger carbon-deuterium bond, which can slow down metabolic pathways involving C-H bond cleavage, a phenomenon known as the kinetic isotope effect. This can result in improved metabolic stability, reduced toxicity, and a longer drug half-life.
These application notes provide detailed protocols for the synthesis of deuterated carboxylic acids utilizing the malonic ester synthesis pathway with deuterated alkyl halides. The notes also present an alternative, highly efficient method for the preparation of α-deuterated carboxylic acids.
Reaction Mechanism and Workflow
The malonic ester synthesis proceeds through a series of well-defined steps:
-
Enolate Formation: Diethyl malonate, the typical starting material, possesses acidic α-hydrogens (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups. Treatment with a suitable base, such as sodium ethoxide, quantitatively forms a resonance-stabilized enolate.[4][5]
-
Alkylation: The nucleophilic enolate undergoes an SN2 reaction with an alkyl halide. In the context of this application note, a deuterated alkyl halide is used to introduce the deuterium-labeled alkyl chain.
-
Saponification: The resulting deuterated dialkyl malonate is hydrolyzed, typically under basic conditions, to convert the ester groups into carboxylates.
-
Decarboxylation: Acidification followed by heating leads to the decarboxylation of the resulting malonic acid derivative, yielding the final deuterated carboxylic acid.
Caption: General mechanism of malonic ester synthesis with a deuterated alkyl halide.
Experimental Protocols
Protocol 1: Synthesis of Deuterated Carboxylic Acid via Alkylation with a Deuterated Primary Alkyl Halide
This protocol is adapted from established procedures for malonic ester synthesis with non-deuterated alkyl halides, as detailed in Organic Syntheses. It is expected to provide high yields for primary deuterated alkyl halides.
Materials:
-
Diethyl malonate
-
Deuterated primary alkyl halide (e.g., bromoethane-d5, iodomethane-d3)
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether
-
Hydrochloric acid or Sulfuric acid
-
Sodium hydroxide
-
Anhydrous magnesium sulfate or sodium sulfate
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add absolute ethanol. Carefully add sodium metal (1.0 equivalent) in small pieces. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise with stirring.
-
Alkylation: Add the deuterated primary alkyl halide (1.0 equivalent) dropwise to the reaction mixture. The reaction may be exothermic. After the addition is complete, heat the mixture to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC or GC).
-
Work-up and Isolation of Deuterated Diethyl Malonate: Cool the reaction mixture and remove the ethanol via distillation or rotary evaporation. To the residue, add water and extract with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to obtain the crude deuterated diethyl alkylmalonate.
-
Saponification: To the crude deuterated ester, add a solution of sodium hydroxide (2.5 equivalents) in water and ethanol. Heat the mixture to reflux until the hydrolysis is complete (typically 2-4 hours).
-
Decarboxylation: Cool the reaction mixture and acidify with concentrated hydrochloric or sulfuric acid until the solution is strongly acidic. Heat the mixture to reflux for 4-6 hours to effect decarboxylation.
-
Final Product Isolation: Cool the reaction mixture and extract the deuterated carboxylic acid with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate and remove the solvent to yield the final product. Further purification can be achieved by distillation or recrystallization.
Protocol 2: Synthesis of α-Deuterated Carboxylic Acids from Substituted Malonic Acids
This protocol is based on the work of Wennerberg and Dreisch (2023) and provides a highly efficient and environmentally friendly method for the synthesis of α-deuterated carboxylic acids.
Materials:
-
Substituted malonic acid (e.g., 2-methylmalonic acid, 2-benzylmalonic acid)
-
Deuterium oxide (D₂O)
Procedure:
-
Hydrogen/Deuterium Exchange and Decarboxylation: In a suitable reaction vessel, dissolve the substituted malonic acid in D₂O.
-
Heat the solution to reflux. The hydrogen/deuterium exchange at the α-position and subsequent decarboxylation occur in this single step. The reaction progress can be monitored by ¹H NMR by observing the disappearance of the α-proton signal.
-
Product Isolation: Upon completion of the reaction, the D₂O can be removed under reduced pressure to yield the α-deuterated carboxylic acid. The authors note that for many products, no further purification is necessary.
Data Presentation
The following tables summarize expected and reported yields for the synthesis of deuterated carboxylic acids via malonic ester synthesis.
Table 1: Expected Yields for Protocol 1 (Alkylation with Deuterated Primary Alkyl Halides)
| Step | Product | Expected Yield (%) | Reference/Note |
| Alkylation | Deuterated Diethyl Alkylmalonate | 80-90 | Based on analogous non-deuterated reactions in Organic Syntheses. |
| Hydrolysis & Decarboxylation | Deuterated Carboxylic Acid | >90 | Generally a high-yielding step. |
| Overall | Deuterated Carboxylic Acid | ~70-80 | Estimated overall yield. |
Table 2: Reported Yields for Protocol 2 (Deuteration of Substituted Malonic Acids)
| Starting Material | Product | Yield (%) | Reference |
| 2-Methylmalonic acid | 2-Deuterio-propanoic acid | 85 | Wennerberg & Dreisch, 2023 |
| 2-Ethylmalonic acid | 2-Deuterio-butanoic acid | 91 | Wennerberg & Dreisch, 2023 |
| 2-Benzylmalonic acid | 2-Deuterio-3-phenylpropanoic acid | 94 | Wennerberg & Dreisch, 2023 |
| 2-(4-Chlorobenzyl)malonic acid | 2-Deuterio-3-(4-chlorophenyl)propanoic acid | 83 | Wennerberg & Dreisch, 2023 |
Characterization and Isotopic Purity
The successful synthesis and isotopic purity of the deuterated products should be confirmed by spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The degree of deuteration can be determined by the disappearance or significant reduction of the signal corresponding to the proton that has been replaced by deuterium.
-
²H NMR: The presence of a deuterium signal confirms the incorporation of the isotope.
-
¹³C NMR: Deuterium substitution can cause a characteristic upfield shift and a splitting of the carbon signal due to C-D coupling.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight of the deuterated product and to determine the isotopic distribution, providing a quantitative measure of isotopic enrichment.
Experimental Workflow Visualization
Caption: Experimental workflows for the two protocols for synthesizing deuterated carboxylic acids.
Applications in Drug Development
The ability to selectively introduce deuterium into molecules is of significant interest in drug development. For instance, if a particular methylene or methyl group in a drug molecule is a primary site of metabolic oxidation by cytochrome P450 enzymes, replacing the hydrogens at that site with deuterium can slow down this metabolic process. This can lead to:
-
Improved Pharmacokinetic Profile: A longer half-life and increased plasma concentration of the active drug.
-
Reduced Metabolite-Mediated Toxicity: If the metabolites are responsible for adverse effects, reducing their formation can improve the safety profile of the drug.
-
Potential for Lower Dosing: A more stable drug may require lower or less frequent dosing to achieve the desired therapeutic effect.
The malonic ester synthesis with deuterated alkyl halides provides a direct and versatile route to introduce these deuterated moieties into precursors for more complex drug molecules. The alternative protocol for α-deuteration offers a complementary and highly efficient method for labeling the position adjacent to a carboxylic acid, which can also be a site of metabolic activity or a handle for further synthetic transformations.
References
Diethyl 2-(n-butyl-d9)malonate in drug metabolism and pharmacokinetic (DMPK) studies
Application Notes and Protocols: Diethyl 2-(n-butyl-d9)malonate in DMPK Studies
Introduction
Deuterated compounds, where hydrogen atoms are replaced by their stable isotope deuterium, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) research.[1] The substitution of hydrogen with deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[2] This difference can lead to a slower rate of bond cleavage in enzyme-catalyzed reactions, a phenomenon known as the kinetic isotope effect (KIE).[2][3] This property, along with the mass difference, makes deuterated compounds ideal for several applications, including:
-
Internal Standards: In quantitative bioanalysis (LC-MS/MS), deuterated analogues are considered the gold standard for internal standards. They exhibit nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample extraction and ionization, but are distinguishable by mass.[3]
-
Metabolic Pathway Tracing: Deuterium-labeled compounds serve as powerful tracers to elucidate the metabolic fate of drugs. By tracking the incorporation of deuterium into metabolites, researchers can map complex biotransformation pathways.
-
Improving Pharmacokinetic Profiles: Strategic deuteration at metabolically vulnerable sites ("soft spots") can slow down the rate of metabolic breakdown, potentially improving a drug's half-life, increasing exposure (AUC), and reducing the formation of toxic metabolites.
Diethyl 2-(n-butyl-d9)malonate is the deuterated form of Diethyl n-butylmalonate, a versatile intermediate in the synthesis of various compounds, including pharmaceuticals like barbiturates and phenylbutazone. This document provides detailed application notes and protocols for the use of Diethyl 2-(n-butyl-d9)malonate in DMPK studies, primarily focusing on its role as an internal standard and in metabolic stability assays.
Application Note 1: Synthesis of Diethyl 2-(n-butyl-d9)malonate
The synthesis of Diethyl 2-(n-butyl-d9)malonate can be achieved through a classic malonic ester synthesis, a robust method for forming carbon-carbon bonds. The protocol involves the alkylation of diethyl malonate with a deuterated alkyl halide.
Experimental Protocol: Malonic Ester Synthesis
This protocol is adapted from standard procedures for the synthesis of diethyl n-butylmalonate. The key modification is the use of n-butyl-d9 bromide as the alkylating agent.
-
Apparatus Setup: Assemble a three-necked, round-bottomed flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. Protect the system from atmospheric moisture with a drying tube.
-
Sodium Ethoxide Formation: Add absolute ethanol to the flask, followed by the gradual addition of sodium metal pieces. The reaction is exothermic and will produce sodium ethoxide. Stir until all the sodium has dissolved.
-
Addition of Diethyl Malonate: Add diethyl malonate slowly to the sodium ethoxide solution via the dropping funnel while stirring.
-
Alkylation: Add n-butyl-d9 bromide dropwise to the reaction mixture. The rate of addition should be controlled to maintain a gentle reflux from the heat of the reaction.
-
Reaction Completion: After the addition is complete, heat the mixture to reflux and stir for several hours until the reaction is complete (can be monitored by TLC or GC).
-
Work-up: Cool the mixture and pour it into cold water. Neutralize the solution with a suitable acid (e.g., acetic acid). Separate the organic layer.
-
Extraction and Drying: Extract the aqueous layer with an ether or other suitable organic solvent. Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation to yield Diethyl 2-(n-butyl-d9)malonate.
References
Application Notes and Protocols for Enzymatic Reactions Involving Diethyl 2-(n-butyl-d9)malonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential enzymatic reactions involving Diethyl 2-(n-butyl-d9)malonate, a deuterated derivative of diethyl butylmalonate. The incorporation of deuterium at the n-butyl group makes this compound a valuable tool in drug discovery and development, primarily for investigating metabolic stability and pharmacokinetic profiles.[1][2] While specific enzymatic data for the d9-analog is not extensively published, this document outlines protocols based on established enzymatic reactions of similar non-deuterated malonic esters. The primary focus is on lipase-catalyzed reactions, which are widely used for the selective hydrolysis and aminolysis of malonate diesters.[3][4]
Introduction to Diethyl 2-(n-butyl-d9)malonate and Its Significance
Diethyl 2-(n-butyl-d9)malonate is a stable isotope-labeled version of diethyl butylmalonate. The replacement of hydrogen with deuterium atoms can significantly alter the metabolic fate of a molecule due to the kinetic isotope effect.[1] This effect can slow down metabolic processes, particularly those involving cytochrome P450-mediated oxidation, leading to a longer half-life, reduced formation of toxic metabolites, and improved pharmacokinetic properties of a potential drug candidate. In research, this compound serves as a valuable probe to understand drug metabolism and as a building block for synthesizing deuterated drug candidates.
Key Enzymatic Reactions
The primary enzymatic reactions applicable to diethyl malonate derivatives are hydrolysis and aminolysis, often catalyzed by lipases. These reactions are valued for their high selectivity and ability to be performed under mild conditions.
Lipase-Catalyzed Asymmetric Hydrolysis
Lipases can selectively hydrolyze one of the two ester groups of a disubstituted malonate, a process known as desymmetrization. This reaction is crucial for producing chiral monoesters, which are important intermediates in the synthesis of pharmaceuticals.
Lipase-Catalyzed Aminolysis
In the presence of an amine, lipases can catalyze the formation of a monoamide from a diester. This reaction is highly efficient for creating amide bonds, which are prevalent in many drug molecules.
Data Presentation
The following tables summarize representative quantitative data for lipase-catalyzed reactions of non-deuterated diethyl malonate derivatives. It is important to note that the reaction rates and yields for Diethyl 2-(n-butyl-d9)malonate may differ due to the kinetic isotope effect.
Table 1: Enzyme Screening for Hydrolysis of Diethyl 2-substituted-malonates
| Enzyme Source | Activity | Enantioselectivity | Reference |
|---|---|---|---|
| Candida antarctica lipase B (Novozym 435) | Excellent | Good to Excellent | |
| Candida rugosa lipase | Good | Moderate to Good | |
| Aspergillus niger lipase | Moderate | Good | |
| Lipase from Burkholderia cepacia | Moderate | Moderate |
| Lipase from Thermomyces lanuginosus | Moderate | Moderate | |
Table 2: Representative Reaction Conditions for Lipase-Catalyzed Hydrolysis
| Parameter | Value | Reference |
|---|---|---|
| Substrate Concentration | 0.1 - 0.5 M | |
| Enzyme Loading | 10 - 50 mg/mL | |
| Co-solvent | Acetone, Acetonitrile, or THF | |
| Buffer | Phosphate Buffer (0.1 M, pH 7.0-8.0) | |
| Temperature | 20 - 60 °C |
| Reaction Time | 12 - 48 hours | |
Experimental Protocols
The following are detailed protocols for the enzymatic hydrolysis and aminolysis of Diethyl 2-(n-butyl-d9)malonate, adapted from established procedures for similar substrates.
Protocol 1: Lipase-Catalyzed Asymmetric Hydrolysis of Diethyl 2-(n-butyl-d9)malonate
Objective: To synthesize the monoethyl ester of 2-(n-butyl-d9)malonic acid via enantioselective hydrolysis.
Materials:
-
Diethyl 2-(n-butyl-d9)malonate
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Phosphate buffer (0.1 M, pH 7.5)
-
Co-solvent (e.g., acetone or acetonitrile)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction vessel (e.g., screw-capped vial or round-bottom flask)
-
Magnetic stirrer and stir bar
-
Temperature-controlled water bath or incubator shaker
Procedure:
-
Prepare a solution of Diethyl 2-(n-butyl-d9)malonate (e.g., 0.2 mmol) in a minimal amount of co-solvent (e.g., 0.5 mL of acetone).
-
In a reaction vessel, add the phosphate buffer (e.g., 5 mL).
-
Add the substrate solution to the buffer with stirring.
-
Add the immobilized lipase (e.g., 50 mg) to the reaction mixture.
-
Seal the vessel and incubate at a controlled temperature (e.g., 30°C) with continuous stirring for 24-48 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them by a suitable method (e.g., TLC, GC, or HPLC).
-
Once the desired conversion is reached (typically around 50% for kinetic resolution), stop the reaction by filtering off the immobilized enzyme.
-
Adjust the pH of the filtrate to approximately 2.0 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude monoester.
-
Purify the product by column chromatography if necessary.
-
Analyze the enantiomeric excess of the product using chiral HPLC.
Protocol 2: Lipase-Catalyzed Aminolysis of Diethyl 2-(n-butyl-d9)malonate
Objective: To synthesize the monoamide of 2-(n-butyl-d9)malonic acid.
Materials:
-
Diethyl 2-(n-butyl-d9)malonate
-
A primary amine (e.g., benzylamine)
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Anhydrous organic solvent (e.g., toluene or methyl tert-butyl ether)
-
Molecular sieves (4 Å)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Set up a reaction vessel under an inert atmosphere.
-
Add anhydrous organic solvent (e.g., 10 mL) and molecular sieves to the vessel.
-
Add Diethyl 2-(n-butyl-d9)malonate (e.g., 1 mmol) and the amine (e.g., 1 mmol) to the solvent.
-
Add the immobilized lipase (e.g., 100 mg).
-
Seal the vessel and stir the mixture at a controlled temperature (e.g., 40-50°C).
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Filter off the enzyme and molecular sieves.
-
Wash the solids with a small amount of the reaction solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the resulting monoamide by column chromatography or recrystallization.
Visualizations
Enzymatic Hydrolysis Pathway
Caption: Lipase-catalyzed hydrolysis of Diethyl 2-(n-butyl-d9)malonate.
General Experimental Workflow for Enzymatic Hydrolysis
Caption: Workflow for lipase-catalyzed hydrolysis and product analysis.
The Role of Deuteration in Drug Metabolism
Caption: The kinetic isotope effect of deuteration on drug metabolism.
References
- 1. Deuterated Compounds [simsonpharma.com]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A new lipase (Alip2) with high potential for enzymatic hydrolysis of the diester diethyladipate to the monoester monoethyladipate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Development of Diethyl 2-(n-butyl-d9)malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-(n-butyl-d9)malonate is the deuterium-labeled form of Diethyl butylmalonate. Stable isotope-labeled compounds like this are crucial for modern analytical chemistry, particularly in mass spectrometry-based quantification, where they serve as ideal internal standards.[1][2] The use of a deuterated internal standard (IS) significantly improves the accuracy and precision of analytical methods by correcting for variations during sample preparation, chromatographic separation, and mass spectrometric detection.[3][4] The co-eluting nature of the deuterated IS with the unlabeled analyte ensures that any matrix effects or instrument variability affect both compounds equally, leading to more reliable and robust quantitative results.[3]
The unlabeled analog, Diethyl butylmalonate, is a competitive inhibitor of succinate dehydrogenase (SDH), an enzyme that plays a key role in both the Krebs cycle and the electron transport chain. Due to this activity, Diethyl butylmalonate exhibits anti-inflammatory and neuroprotective properties, making it a compound of interest in biomedical research, including studies on neurodegenerative diseases like Alzheimer's. This document provides detailed protocols and application notes for the use of Diethyl 2-(n-butyl-d9)malonate as an internal standard for the quantitative analysis of Diethyl butylmalonate by Gas Chromatography-Mass Spectrometry (GC-MS).
Application Note: Quantitative Analysis of Diethyl butylmalonate using a Deuterated Internal Standard
This application note describes a robust GC-MS method for the quantification of Diethyl butylmalonate in a given matrix, employing Diethyl 2-(n-butyl-d9)malonate as an internal standard. The volatility of diethyl alkylmalonates makes them highly suitable for GC-MS analysis.
Principle:
A known concentration of the internal standard, Diethyl 2-(n-butyl-d9)malonate, is added to all samples, calibrators, and quality controls. The samples are then extracted and analyzed by GC-MS. The analyte (Diethyl butylmalonate) and the internal standard are separated chromatographically and detected by the mass spectrometer. Quantification is achieved by calculating the ratio of the analyte peak area to the internal standard peak area, which is then plotted against the concentration of the calibrators to generate a calibration curve.
Quantitative Data Summary
| Validation Parameter | Typical Performance Characteristic |
| Linearity (R²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 1-10 ng/mL |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
Experimental Protocols
Protocol 1: GC-MS Analysis of Diethyl butylmalonate
This protocol details the procedure for the quantitative analysis of Diethyl butylmalonate using Diethyl 2-(n-butyl-d9)malonate as an internal standard.
1. Materials and Reagents:
-
Diethyl butylmalonate (analyte)
-
Diethyl 2-(n-butyl-d9)malonate (internal standard)
-
Ethyl Acetate (HPLC grade) or Dichloromethane (HPLC grade)
-
Microcentrifuge tubes
-
GC vials with inserts
-
Syringe filters (0.45 µm)
2. Sample Preparation:
-
Prepare a stock solution of Diethyl butylmalonate and Diethyl 2-(n-butyl-d9)malonate in ethyl acetate.
-
Create a series of calibration standards by spiking known concentrations of the Diethyl butylmalonate stock solution into the matrix of interest (e.g., plasma, buffer).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
To 100 µL of each calibrator, QC, and unknown sample, add 10 µL of the Diethyl 2-(n-butyl-d9)malonate internal standard working solution (e.g., at a concentration of 1 µg/mL).
-
Perform a liquid-liquid or solid-phase extraction appropriate for the sample matrix. For a simple matrix, a protein precipitation with a solvent like acetonitrile followed by evaporation and reconstitution in ethyl acetate may be sufficient.
-
Vortex the mixture thoroughly.
-
If necessary, filter the final extract through a 0.45 µm syringe filter into a GC vial.
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode.
-
Monitor characteristic ions for Diethyl butylmalonate (e.g., m/z 160, 171, 133).
-
Monitor characteristic ions for Diethyl 2-(n-butyl-d9)malonate (e.g., m/z 169, 180, 142 - shifted by +9 Da from the unlabeled fragment).
-
4. Data Analysis:
-
Integrate the peak areas for the selected ions of both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each sample.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a linear regression model.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Workflow for the quantitative analysis of Diethyl butylmalonate using GC-MS.
Caption: Inhibition of Succinate Dehydrogenase by Diethyl butylmalonate and its downstream effects.
References
- 1. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. texilajournal.com [texilajournal.com]
- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Succinate Dehydrogenase (SDH) Activity and Inhibition Assay using Diethyl 2-(n-butyl-d9)malonate
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane. It uniquely participates in both the citric acid cycle and the electron transport chain.[1][2][3] In the citric acid cycle, SDH catalyzes the oxidation of succinate to fumarate.[1][2] The electrons harvested from this reaction are then passed to ubiquinone (Coenzyme Q) in the electron transport chain, contributing to ATP synthesis.
This application note describes a colorimetric assay to measure SDH activity in isolated mitochondria. The assay is based on the reduction of the tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). In this reaction, SDH oxidizes its natural substrate, succinate. The electrons are then transferred to MTT, reducing it to a purple formazan product. The rate of formazan formation, measured by the increase in absorbance at 570 nm, is directly proportional to the SDH activity.
Furthermore, this document provides a protocol for assessing SDH inhibition using Diethyl 2-(n-butyl-d9)malonate. Malonate and its ester prodrugs are known competitive inhibitors of SDH due to their structural similarity to succinate. Diethyl 2-(n-butyl-d9)malonate serves as a specific inhibitor for these studies. The deuterated butyl group allows for parallel identification and tracing in mass spectrometry-based metabolomics if desired, though this protocol focuses on the spectrophotometric activity assay.
Required Materials and Reagents
Equipment:
-
Microplate reader (capable of reading absorbance at 570 nm)
-
Refrigerated centrifuge
-
Dounce homogenizer or similar tissue grinder
-
Spectrophotometer (for protein quantification)
-
Incubator or water bath set to 37°C
-
96-well flat-bottom microplates
-
Standard laboratory glassware and pipettes
Reagents:
-
Mitochondria Isolation Buffer (IB): 220 mM Mannitol, 70 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH adjusted to 7.4 with KOH. Store at 4°C.
-
Assay Buffer (AB): 50 mM Potassium Phosphate, pH 7.4. Store at 4°C.
-
Substrate Solution (Succinate): 1.0 M Sodium Succinate in dH₂O. Store at -20°C.
-
MTT Reagent: 5 mg/mL MTT in PBS. Filter sterilize and protect from light. Store at 4°C.
-
Solubilization Solution: 10% SDS in 0.01 M HCl or pure DMSO.
-
Inhibitor Stock: Diethyl 2-(n-butyl-d9)malonate, 100 mM in DMSO. Store at -20°C.
-
Protein Quantification Reagent: (e.g., Bradford or BCA assay kit)
-
Sample: Fresh tissue (e.g., rat liver, heart) or cultured cells.
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Tissue (Rat Liver)
This protocol is adapted from standard differential centrifugation methods. All steps should be performed at 4°C.
-
Euthanize the animal according to approved institutional guidelines. Immediately excise the liver and place it in ice-cold Isolation Buffer (IB).
-
Mince the tissue finely with scissors and wash several times with IB to remove blood.
-
Weigh the minced tissue and add 10 volumes of ice-cold IB (e.g., 10 mL for 1 g of tissue).
-
Homogenize the tissue using a Dounce homogenizer with a loose-fitting pestle (approx. 10-15 strokes).
-
Transfer the homogenate to a centrifuge tube and centrifuge at 700 x g for 10 minutes to pellet nuclei and cell debris.
-
Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes to pellet the mitochondria.
-
Discard the supernatant. Resuspend the mitochondrial pellet gently in 5 mL of fresh, ice-cold IB and repeat the centrifugation at 10,000 x g for 10 minutes. This wash step is crucial for purity.
-
Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume (e.g., 0.5-1.0 mL) of Assay Buffer (AB).
-
Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., Bradford). Adjust the concentration to 1-2 mg/mL with Assay Buffer. Keep on ice.
Protocol 2: SDH Activity Assay
-
Prepare a master mix for the desired number of wells. For each well, combine:
-
80 µL Assay Buffer (AB)
-
10 µL Substrate Solution (1.0 M Sodium Succinate)
-
10 µL MTT Reagent (5 mg/mL)
-
-
Set up the 96-well plate as follows:
-
Blank Wells: 100 µL of master mix + 10 µL of Assay Buffer (no mitochondria).
-
Sample Wells: 100 µL of master mix + 10 µL of mitochondrial suspension (1 mg/mL).
-
-
Mix gently by tapping the plate.
-
Incubate the plate at 37°C for 30 minutes. Protect the plate from light.
-
Stop the reaction by adding 100 µL of Solubilization Solution to each well.
-
Shake the plate on an orbital shaker for 15-20 minutes to ensure the formazan crystals are fully dissolved.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the corrected absorbance by subtracting the average absorbance of the blank wells from the sample wells. SDH activity is proportional to this corrected absorbance value.
Protocol 3: SDH Inhibition Assay with Diethyl 2-(n-butyl-d9)malonate
-
Prepare serial dilutions of the Diethyl 2-(n-butyl-d9)malonate inhibitor stock (e.g., from 100 mM down to 1 mM) in Assay Buffer.
-
Set up the 96-well plate. For each reaction, add the components in the following order:
-
70 µL Assay Buffer (AB)
-
10 µL of Inhibitor dilution (or Assay Buffer for the uninhibited control)
-
10 µL of mitochondrial suspension (1 mg/mL)
-
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the following to each well:
-
10 µL Substrate Solution (1.0 M Sodium Succinate)
-
10 µL MTT Reagent (5 mg/mL)
-
-
Follow steps 3-8 from Protocol 2 (incubation, solubilization, and reading absorbance).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of Inhibited Sample / Absorbance of Uninhibited Control)] * 100
Data Presentation
The following tables represent example data obtained from the described protocols.
Table 1: Succinate Dehydrogenase Activity Measurement
| Condition | Replicate 1 (Abs @ 570nm) | Replicate 2 (Abs @ 570nm) | Replicate 3 (Abs @ 570nm) | Average Absorbance | Corrected Activity (Avg - Blank) |
| Blank (No Mitochondria) | 0.095 | 0.098 | 0.096 | 0.096 | 0.000 |
| SDH Activity | 0.854 | 0.872 | 0.861 | 0.862 | 0.766 |
Table 2: SDH Inhibition by Diethyl 2-(n-butyl-d9)malonate
| Inhibitor Conc. (mM) | Corrected Absorbance (Avg) | SDH Activity (% of Control) | % Inhibition |
| 0 (Control) | 0.766 | 100.0% | 0.0% |
| 1 | 0.651 | 85.0% | 15.0% |
| 5 | 0.421 | 55.0% | 45.0% |
| 10 | 0.245 | 32.0% | 68.0% |
| 25 | 0.115 | 15.0% | 85.0% |
| 50 | 0.061 | 8.0% | 92.0% |
Visualizations
Succinate Dehydrogenase in Cellular Respiration
The following diagram illustrates the central role of Succinate Dehydrogenase (SDH) in linking the Citric Acid Cycle with the Electron Transport Chain and the site of inhibition by malonate.
Caption: Role of SDH in the mitochondria and site of malonate inhibition.
Experimental Workflow for SDH Inhibition Assay
This diagram outlines the logical flow of the experimental protocol, from sample preparation to final data analysis.
Caption: Workflow for the SDH activity and inhibition assay.
References
Application Notes and Protocols: Diethyl Butylmalonate in Neurodegenerative Disease Research
Disclaimer: Initial searches for "diethyl 2-(n-butyl-d9)malonate" in the context of neurodegenerative disease research did not yield specific studies on the deuterated compound. The following application notes and protocols are based on research conducted with its non-deuterated analog, diethyl butylmalonate (DBM) , which has shown potential therapeutic effects in a preclinical model of Alzheimer's disease.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, depression, and the pathological hallmarks of synaptic dysfunction and neuroinflammation.[1][2][3] Recent research has highlighted the potential of diethyl butylmalonate (DBM) as a therapeutic agent for AD-related neurodegeneration.[1][2] DBM is known to be a competitive inhibitor of succinate dehydrogenase (SDH), an enzyme involved in the Krebs cycle and pro-inflammatory responses in macrophages. By inhibiting SDH, DBM is thought to exert anti-inflammatory effects, which may be beneficial in the context of neurodegenerative diseases where neuroinflammation is a key pathological feature.
Mechanism of Action
Diethyl butylmalonate is believed to ameliorate cognitive deficits and depression by improving synaptic ultrastructure and reducing neuroinflammation. The proposed mechanism involves the inhibition of succinate dehydrogenase (SDH), which in turn reduces the pro-inflammatory response in microglia, the resident immune cells of the brain. This anti-inflammatory action helps to mitigate the pathological cascade that leads to synaptic and neuronal damage in neurodegenerative conditions like Alzheimer's disease.
Preclinical Studies in an Alzheimer's Disease Model
In a key study, DBM was administered to 5xAD mice, a transgenic model of Alzheimer's disease that exhibits cognitive impairment and depression-like behaviors. The administration of DBM was found to effectively mitigate these behavioral deficits. Furthermore, at the cellular level, DBM treatment attenuated the impairment of synaptic ultrastructure and neurites in the hippocampus of these mice. This was accompanied by an improvement in the levels of synaptic proteins such as PSD95 and Brain-Derived Neurotrophic Factor (BDNF). The study also demonstrated a decrease in the accumulation of microglia and a downregulation of neuroinflammation in the hippocampus and amygdala of the 5xAD mice.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical evaluation of diethyl butylmalonate in the 5xAD mouse model of Alzheimer's disease.
Table 1: Effects of Diethyl Butylmalonate on Neuronal Morphology in the Hippocampus of 5xAD Mice
| Parameter | 5xAD Control | 5xAD + DBM | Wild-Type Control |
| Total Neurite Length per Cell (µm) | Data not quantified in text | Significantly increased vs. 5xAD | Data not quantified in text |
| Dendritic Branching Complexity (Sholl Analysis) | Reduced vs. Wild-Type | Significantly improved vs. 5xAD | Normal |
Data presented are qualitative descriptions of significant changes as specific numerical values were not provided in the source text.
Table 2: Effects of Diethyl Butylmalonate on Synaptic Proteins and Neuroinflammation in 5xAD Mice
| Marker | 5xAD Control | 5xAD + DBM | Effect of DBM |
| PSD95 Protein Levels | Deficient | Improved | Increase |
| BDNF Protein Levels | Deficient | Improved | Increase |
| Microglia Accumulation | Increased | Decreased | Reduction |
| Neuroinflammation Markers | Upregulated | Downregulated | Reduction |
This table provides a summary of the observed effects of DBM on key molecular markers.
Experimental Protocols
Animal Model and Drug Administration
-
Animal Model: 5xAD transgenic mice and wild-type C57BL/6J mice are used. The 5xAD model is an established model for studying Alzheimer's disease pathology, including cognitive deficits and depression-like behaviors.
-
Drug Administration: Diethyl butylmalonate (DBM) is administered via intraperitoneal injection. A control group of 5xAD mice receives vehicle injections.
Behavioral Assays for Cognitive Function
-
Novel Object Recognition Test: This test evaluates learning and memory. Mice are habituated to an arena and then exposed to two identical objects. In a subsequent session, one of the objects is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured.
-
Y-Maze Spatial Memory Test: This maze is used to assess spatial working memory. The test relies on the innate tendency of rodents to explore novel environments. The sequence and number of arm entries are recorded to calculate the percentage of spontaneous alternation.
-
Morris Water Maze Test: A classic test for spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water. Escape latency, path length, and time spent in the target quadrant are measured.
-
Nest Building Test: This test assesses innate social behavior and can be indicative of cognitive and motor deficits. Mice are provided with nesting material, and the quality of the nest is scored after a set period.
Behavioral Assays for Depression-like Behavior
-
Tail Suspension Test: A test for assessing antidepressant-like activity. Mice are suspended by their tails, and the duration of immobility is recorded.
-
Forced Swimming Test: Similar to the tail suspension test, this assay measures behavioral despair. The time spent immobile in a container of water is measured.
-
Open Field Test: This test is used to assess general locomotor activity and anxiety-like behavior. The distance moved, time spent in the center versus the periphery of the arena, and rearing frequency are recorded.
-
Elevated Plus Maze Test: A widely used test for anxiety. The maze consists of two open and two enclosed arms. The time spent in the open arms is used as a measure of anxiety.
Neuropathological and Molecular Analyses
-
Transmission Electron Microscopy (TEM): Used to examine the ultrastructure of synapses in the hippocampus.
-
Golgi-Cox Staining: This technique is used to visualize the morphology of neurons, including dendritic branching and spine density. Sholl analysis is performed on the stained neurons to quantify dendritic complexity.
-
Immunofluorescence: This method is used to detect and localize specific proteins in brain tissue sections. For example, it can be used to visualize microglia and markers of neuroinflammation.
-
RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction): Used to measure the mRNA expression levels of genes related to neuroinflammation and synaptic function.
-
Western Blot: This technique is used to quantify the levels of specific proteins, such as PSD95 and BDNF, in brain tissue homogenates.
Visualizations
Proposed Signaling Pathway of Diethyl Butylmalonate
References
- 1. Frontiers | Diethyl butylmalonate attenuates cognitive deficits and depression in 5×FAD mice [frontiersin.org]
- 2. Diethyl butylmalonate attenuates cognitive deficits and depression in 5×FAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diethyl butylmalonate attenuates cognitive deficits and depression in 5×FAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Kinetic Isotope Effects Using Diethyl 2-(n-butyl-d9)malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of kinetic isotope effects (KIEs) is a powerful tool in physical organic chemistry and drug development for elucidating reaction mechanisms.[1] By replacing an atom with its heavier isotope, subtle changes in reaction rates can be observed, providing invaluable insights into bond-breaking and bond-forming steps in the rate-determining step of a reaction.[1] Diethyl 2-(n-butyl-d9)malonate is a deuterated analog of diethyl n-butylmalonate, designed for such studies. The complete deuteration of the n-butyl group allows for the investigation of primary or secondary KIEs in reactions involving this moiety.
The C-D bond is stronger and vibrates at a lower frequency than a C-H bond, meaning it requires more energy to break.[2] Consequently, if a C-H bond in the n-butyl group is cleaved in the rate-determining step of a reaction, substituting it with a C-D bond will result in a slower reaction rate. The magnitude of this rate change, expressed as the ratio of the rate constants (kH/kD), can provide evidence for the transition state structure.
These application notes provide detailed protocols for the synthesis of Diethyl 2-(n-butyl-d9)malonate and its use in a representative kinetic isotope effect study involving an alkylation reaction.
Data Presentation
| Reaction Type | Substrate | Isotopic Position | kH/kD | Temperature (°C) | Reference / Notes |
| Decarboxylation | 2,2-dimethyl-3-phenylpropanoic acid | α-deuterated acid | ~1.01 | 25 | Indicates C-H bond cleavage is not the rate-limiting step.[3] |
| Alkylation | Diethyl malonate | α-deuterated | ~2-3 | 25 | Estimated based on the principle that C-D bond cleavage is slower.[4] |
| Protonolysis | cis-[PtAr2(PEt3)2] with DCl | DCl vs HCl | ~6 | N/A | Demonstrates a significant primary KIE for protonolysis. |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-(n-butyl-d9)malonate
This protocol is adapted from the standard synthesis of diethyl n-butylmalonate, utilizing a deuterated starting material.
Materials:
-
Absolute ethanol
-
Sodium metal
-
Diethyl malonate
-
n-Butyl-d9 bromide
-
Water
-
5-L round-bottomed flask
-
Reflux condenser
-
Separatory funnel
-
Mechanical stirrer
-
Heating mantle or water bath
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide: In a 5-L round-bottomed flask equipped with a reflux condenser, mechanical stirrer, and a separatory funnel, place 2.5 L of absolute ethanol. Gradually add 115 g (5 gram-atoms) of clean sodium metal. The reaction is exothermic; cool the flask with a water bath if the reaction becomes too vigorous.
-
Formation of the Malonate Enolate: Once all the sodium has reacted, cool the sodium ethoxide solution to approximately 50°C. Slowly add 825 g (5.15 moles) of diethyl malonate from the separatory funnel with continuous stirring.
-
Alkylation: To the clear solution of the malonate enolate, gradually add 700 g (5.0 moles) of n-butyl-d9 bromide. The reaction will commence almost immediately, generating heat. Control the addition rate to maintain a gentle reflux.
-
Reaction Completion and Workup: After the addition is complete (approximately 2 hours), reflux the reaction mixture for an additional 2 hours or until the solution is neutral to moist litmus paper.
-
Solvent Removal: Reconfigure the apparatus for distillation and remove the ethanol by heating on a steam or water bath. Approximately 2 L of ethanol should be recovered.
-
Extraction: To the residue, add approximately 2 L of water and shake thoroughly. Transfer the mixture to a separatory funnel and separate the upper layer containing the crude Diethyl 2-(n-butyl-d9)malonate.
-
Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 130-135°C at 20 mm Hg.
Protocol 2: Kinetic Isotope Effect Study via Parallel Reactions
This protocol describes a method to determine the KIE by comparing the rates of two separate (parallel) reactions, one with the non-deuterated (protio) substrate and one with the deuterated substrate.
Materials:
-
Diethyl n-butylmalonate (protio-substrate)
-
Diethyl 2-(n-butyl-d9)malonate (deutero-substrate)
-
Sodium ethoxide solution in ethanol (standardized)
-
Ethyl iodide
-
Anhydrous ethanol (reaction solvent)
-
Gas chromatograph (GC) with a suitable column or NMR spectrometer
-
Thermostatted reaction vessels
-
Internal standard (e.g., decane)
Procedure:
-
Reaction Setup: Prepare two identical, thermostatted reaction vessels. In each vessel, place a solution of the corresponding substrate (protio or deutero) in anhydrous ethanol. Add a known amount of an internal standard.
-
Reaction Initiation: Equilibrate the reaction vessels to the desired temperature (e.g., 25°C). Initiate the reaction by adding a precise volume of the standardized sodium ethoxide solution, followed immediately by the addition of ethyl iodide. Start timing the reaction at the moment of ethyl iodide addition.
-
Reaction Monitoring: At timed intervals, withdraw aliquots from each reaction mixture. Quench the reaction in the aliquot immediately (e.g., by adding a small amount of dilute acid).
-
Analysis: Analyze the quenched aliquots by GC or NMR to determine the concentration of the starting material and the product relative to the internal standard.
-
Data Analysis:
-
Plot the concentration of the reactant versus time for both the protio and deutero reactions.
-
Determine the initial rate of each reaction from the slope of the concentration vs. time plot at t=0.
-
Assuming pseudo-first-order kinetics with respect to the malonate, the rate constants (kH and kD) can be calculated.
-
The kinetic isotope effect is then calculated as the ratio of the rate constants: KIE = kH / kD .
-
Visualizations
Caption: Workflow for the synthesis of Diethyl 2-(n-butyl-d9)malonate.
Caption: Experimental workflow for a KIE study using parallel reactions.
Caption: Generalized mechanism for the alkylation of diethyl n-butylmalonate.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Diethyl 2-(n-butyl-d9)malonate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-(n-butyl-d9)malonate is a deuterated building block with significant potential in organic synthesis, particularly in the development of novel therapeutics. The incorporation of deuterium in place of hydrogen at specific molecular positions can significantly alter the pharmacokinetic properties of a drug. This is due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is more resistant to metabolic cleavage than a carbon-hydrogen (C-H) bond.[1][2] This can lead to a longer drug half-life, reduced metabolic load, lower required dosages, and potentially fewer side effects.[3][4] Diethyl 2-(n-butyl-d9)malonate serves as a valuable precursor for introducing a deuterated butyl group into a wide range of molecular scaffolds.
Physicochemical Properties
A summary of the key physicochemical properties of Diethyl 2-(n-butyl-d9)malonate is presented below.
| Property | Value | Reference |
| IUPAC Name | diethyl 2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)propanedioate | [5] |
| Molecular Formula | C₁₁H₁₁D₉O₄ | |
| Molecular Weight | 225.33 g/mol | |
| CAS Number | 1189865-34-6 | |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | 235-240 °C at 760 mmHg (for non-deuterated analog) | |
| Solubility | Soluble in organic solvents, insoluble in water (predicted) |
Applications in Organic Synthesis
The primary application of diethyl 2-(n-butyl-d9)malonate is in the synthesis of complex molecules where the introduction of a deuterated n-butyl chain is desired. This is typically achieved through the versatile malonic ester synthesis pathway.
Synthesis of Deuterated Barbiturates and Other CNS-Active Agents
Substituted diethyl malonates are foundational in the synthesis of barbiturates. By using Diethyl 2-(n-butyl-d9)malonate, novel deuterated barbiturates can be synthesized. The general approach involves the condensation of the deuterated malonic ester with urea in the presence of a strong base. The resulting deuterated barbiturate may exhibit improved metabolic stability, leading to a longer duration of action or a more favorable side-effect profile. This same building block can be used to create a variety of other central nervous system (CNS)-active agents.
Synthesis of Labeled Compounds for Mechanistic Studies
Diethyl 2-(n-butyl-d9)malonate can be used to synthesize deuterated analogs of biologically active molecules for use in mechanistic studies. The deuterium label allows for the tracking of metabolic pathways and the identification of sites of metabolic breakdown.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of non-deuterated alkylated malonic esters. Researchers should exercise standard laboratory safety precautions, including the use of personal protective equipment.
Synthesis of Diethyl 2-(n-butyl-d9)malonate
This procedure details the alkylation of diethyl malonate with n-butyl-d9 bromide. The synthesis of n-butyl-d9 bromide is a prerequisite and a protocol is provided below.
Reaction Scheme:
Figure 1: Synthesis of Diethyl 2-(n-butyl-d9)malonate.
Materials:
-
Diethyl malonate
-
n-Butyl-d9 bromide
-
Sodium metal
-
Absolute ethanol
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Stirring apparatus
Procedure:
-
Preparation of Sodium Ethoxide: In a dry round-bottom flask equipped with a reflux condenser and a stirring apparatus, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas; ensure adequate ventilation. Allow the sodium to react completely to form a clear solution of sodium ethoxide.
-
Addition of Diethyl Malonate: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise with stirring.
-
Alkylation: Add n-butyl-d9 bromide to the reaction mixture. Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Work-up: Cool the reaction mixture to room temperature. Remove the ethanol by rotary evaporation. Add deionized water to the residue and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield pure Diethyl 2-(n-butyl-d9)malonate.
Synthesis of n-Butyl-d9 Bromide
This protocol is adapted from the synthesis of n-butyl bromide from n-butanol.
Reaction Scheme:
Figure 2: Synthesis of n-Butyl-d9 Bromide.
Materials:
-
n-Butanol-d10 (or a suitable deuterated precursor)
-
Sodium bromide
-
Concentrated sulfuric acid
-
Deionized water
-
5% Sodium bicarbonate solution
-
Anhydrous calcium chloride
-
Round-bottom flask
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, combine n-butanol-d10, sodium bromide, and deionized water. Cool the flask in an ice bath.
-
Acid Addition: Slowly and with stirring, add concentrated sulfuric acid to the cooled mixture.
-
Reflux: Heat the mixture to reflux for 45-60 minutes.
-
Distillation: After reflux, distill the mixture until no more oily droplets are collected in the receiving flask.
-
Work-up: Transfer the distillate to a separatory funnel. Add deionized water and shake. Remove the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with cold concentrated sulfuric acid, deionized water, and 5% sodium bicarbonate solution.
-
Drying and Final Distillation: Transfer the crude n-butyl-d9 bromide to a dry flask and add anhydrous calcium chloride. After drying, decant the liquid into a clean, dry distillation flask and perform a final distillation to obtain pure n-butyl-d9 bromide.
General Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and subsequent use of Diethyl 2-(n-butyl-d9)malonate in the development of a deuterated active pharmaceutical ingredient (API).
Figure 3: General workflow for drug development.
Conclusion
Diethyl 2-(n-butyl-d9)malonate is a highly valuable building block for medicinal chemists and drug development professionals. Its use allows for the strategic incorporation of deuterium into target molecules, which can lead to significant improvements in their pharmacokinetic profiles. The protocols provided herein, adapted from well-established synthetic methods, offer a reliable pathway for the preparation and application of this important deuterated reagent.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. Deuterium-Containing Building Blocks for Drug Design - Pharmaceutical Technology [pharmaceutical-technology.com]
- 3. Deuterium-Containing Building Blocks for Drug Design - Enamine [enamine.net]
- 4. enamine.net [enamine.net]
- 5. Diethyl 2-(n-Butyl-d9)malonate | C11H20O4 | CID 45038999 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl 2-(n-butyl-d9)malonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 2-(n-butyl-d9)malonate. This document addresses common challenges and provides detailed experimental protocols to ensure successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of Diethyl 2-(n-butyl-d9)malonate?
The synthesis, which is a variation of the classic malonic ester synthesis, presents several key challenges:
-
Side Reactions: The most common side reactions include dialkylation of the diethyl malonate, and elimination (E2) reactions of the n-butyl-d9 bromide.[1]
-
Purity of Reagents: The success of the synthesis is highly dependent on the purity of the starting materials, particularly the diethyl malonate and the deuterated alkyl halide, as well as the use of anhydrous solvents.
-
Reaction Conditions: Careful control of reaction parameters such as temperature, reaction time, and stoichiometry is crucial to maximize the yield of the desired mono-alkylated product and minimize side reactions.
-
Purification: Separation of the desired product from unreacted starting materials, the dialkylated byproduct, and other impurities can be challenging due to similar physical properties.
Q2: What is the expected impact of using a deuterated alkylating agent (n-butyl-d9 bromide) on the reaction?
The use of a deuterated alkylating agent is not expected to significantly alter the reaction mechanism. However, a kinetic isotope effect (KIE) may be observed. For S\N2 reactions, deuteration of the alkyl halide can lead to a moderate inverse kinetic isotope effect (kH/kD < 1), meaning the deuterated compound may react slightly faster than its non-deuterated counterpart. This effect is generally small and should not necessitate a major change in the experimental protocol.
Q3: How can I minimize the formation of the dialkylated byproduct, Diethyl 2,2-di(n-butyl-d9)malonate?
Minimizing the formation of the dialkylated byproduct is a common challenge in malonic ester synthesis.[1] The following strategies can be employed:
-
Stoichiometry: Use a slight excess of diethyl malonate relative to the n-butyl-d9 bromide and the base. A molar ratio of 1.05-1.2 equivalents of diethyl malonate to 1.0 equivalent of the alkylating agent is often effective.
-
Slow Addition: Add the n-butyl-d9 bromide slowly to the reaction mixture containing the diethyl malonate enolate. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.
-
Controlled Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC-MS to stop the reaction once the starting material is consumed, preventing further alkylation.
Q4: What is the best method for purifying the final product?
The most common and effective methods for purifying Diethyl 2-(n-butyl-d9)malonate are:
-
Fractional Distillation under Reduced Pressure: This is an excellent method for large-scale purification and for separating the product from non-volatile impurities.
-
Flash Column Chromatography: This technique is ideal for smaller-scale syntheses and for separating compounds with similar boiling points, such as the mono- and dialkylated products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of Diethyl 2-(n-butyl-d9)malonate.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective enolate formation due to a weak or wet base. 2. Poor quality of reagents (diethyl malonate or n-butyl-d9 bromide). 3. Reaction temperature is too low. | 1. Use a strong, dry base such as sodium ethoxide prepared in situ from sodium metal and absolute ethanol. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). 2. Use freshly distilled diethyl malonate and high-purity n-butyl-d9 bromide. 3. Gently heat the reaction mixture to reflux to ensure the reaction proceeds at a reasonable rate. |
| High Proportion of Dialkylated Product | 1. Incorrect stoichiometry (excess of alkylating agent or base). 2. Rapid addition of n-butyl-d9 bromide. 3. Prolonged reaction time. | 1. Use a slight excess of diethyl malonate (1.05-1.2 eq.) relative to n-butyl-d9 bromide (1.0 eq.) and base (1.0 eq.). 2. Add the n-butyl-d9 bromide dropwise to the reaction mixture over a period of 30-60 minutes. 3. Monitor the reaction by TLC or GC-MS and quench the reaction as soon as the starting diethyl malonate is consumed. |
| Presence of Alkene Byproduct (from E2 Elimination) | 1. Use of a strong, sterically hindered base. 2. High reaction temperature. | 1. Sodium ethoxide is a suitable base that balances reactivity with minimal elimination. 2. Maintain the reaction at a gentle reflux and avoid excessive heating. |
| Difficult Product Purification | 1. Similar boiling points of the desired product and byproducts. 2. Presence of unreacted starting materials. | 1. For challenging separations, flash column chromatography on silica gel is recommended. A solvent gradient of ethyl acetate in hexanes is typically effective. 2. Ensure the reaction goes to completion before work-up. A thorough aqueous wash can help remove some unreacted starting materials. |
Experimental Protocols
Synthesis of Diethyl 2-(n-butyl-d9)malonate
This protocol is adapted from the established synthesis of diethyl n-butylmalonate.[2][3]
Materials:
-
Diethyl malonate (1.05 eq.)
-
Sodium metal (1.0 eq.)
-
Absolute Ethanol
-
n-butyl-d9 bromide (1.0 eq.)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol. The reaction is exothermic. Allow the sodium to react completely to form a clear solution of sodium ethoxide.
-
Formation of the Enolate: To the sodium ethoxide solution, add diethyl malonate dropwise at room temperature with stirring. Stir for 30-60 minutes to ensure complete formation of the enolate.
-
Alkylation: Add n-butyl-d9 bromide dropwise to the stirred solution. After the addition is complete, heat the mixture to a gentle reflux. Monitor the reaction by TLC or GC-MS until the starting diethyl malonate is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by fractional distillation under reduced pressure or by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
Quantitative Data Summary
The following table provides a summary of expected yields and physical properties for the synthesis of alkylated diethyl malonates. Note that the yield for the deuterated compound is expected to be in a similar range to the non-deuterated analog.
| Compound | Alkyl Halide | Typical Yield (%) | Boiling Point (°C/mmHg) | Reference |
| Diethyl n-butylmalonate | n-butyl bromide | 80-90 | 130-135/20 | [2] |
| Diethyl sec-butylmalonate | sec-butyl bromide | 83-90 | 110-120/18-20 | |
| Diethyl methylmalonate | methyl bromide | 79-83 | 96/16 | |
| Diethyl 2-(n-butyl-d9)malonate | n-butyl-d9 bromide | 75-85 (expected) | Similar to non-deuterated | - |
Visualizations
Experimental Workflow for the Synthesis of Diethyl 2-(n-butyl-d9)malonate
Caption: A schematic overview of the experimental workflow.
Troubleshooting Logic for Low Product Yield
Caption: A decision tree for troubleshooting low product yield.
References
Technical Support Center: Deuterated Malonic Ester Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in deuterated malonic ester synthesis. Our goal is to help you anticipate and resolve common side reactions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in a standard (non-deuterated) malonic ester synthesis?
A1: The primary side reactions include:
-
Dialkylation: The mono-alkylated product can be deprotonated again and react with another equivalent of the alkylating agent. This is often a significant byproduct if reaction conditions are not carefully controlled.[1][2]
-
Elimination (E2): When using secondary or tertiary alkyl halides, an E2 elimination reaction can compete with the desired SN2 alkylation, leading to the formation of an alkene from the alkylating agent.[1][3]
-
Transesterification: If the alkoxide base used for deprotonation does not match the alkyl group of the malonic ester (e.g., using sodium methoxide with diethyl malonate), an exchange of the ester groups can occur, leading to a mixture of ester products.
-
O-alkylation: The enolate intermediate is an ambident nucleophile, and while C-alkylation is favored, O-alkylation can occur to a lesser extent, forming a ketene acetal.
Q2: How does using a deuterated malonic ester (e.g., diethyl malonate-d2) affect these side reactions?
A2: The primary influence of deuteration is through the kinetic isotope effect (KIE), where a C-D bond is stronger and breaks more slowly than a C-H bond.[4]
-
Dialkylation: The deprotonation of the mono-alkylated, mono-deuterated malonic ester would be slower than the deprotonation of its non-deuterated counterpart. This kinetic isotope effect should slightly disfavor the second deprotonation step, potentially leading to a small reduction in the amount of the dialkylated side product compared to the non-deuterated synthesis under identical conditions.
-
Elimination (E2) from the alkylating agent: Deuteration of the malonic ester itself will not directly affect the rate of the E2 reaction of the alkyl halide. The rate of elimination is dependent on the C-H (or C-D) bond at the beta-position of the alkyl halide.
-
Transesterification: This reaction does not involve the breaking of the C-H or C-D bond at the alpha-carbon of the malonic ester. Therefore, deuteration at this position is not expected to have a significant kinetic isotope effect on the rate of transesterification.
Q3: What is the effect of using a deuterated alkyl halide on the elimination side reaction?
A3: If the alkyl halide is deuterated at the beta-position (the carbon adjacent to the halide-bearing carbon), a primary kinetic isotope effect will be observed for the E2 elimination reaction. The C-D bond is stronger and breaks more slowly than a C-H bond, which will significantly decrease the rate of the E2 elimination side reaction. This can be a useful strategy to improve the yield of the desired SN2 alkylation product when using sterically hindered alkyl halides that are prone to elimination.
Q4: How can I minimize the formation of the dialkylated product?
A4: The most effective strategy is to use a molar excess of the malonic ester relative to the base and the alkylating agent. A general guideline is to use 1.5 to 2 equivalents of the malonic ester. This increases the statistical probability of the base deprotonating an unreacted malonic ester molecule over the mono-alkylated product.
Q5: What is the best way to avoid transesterification?
A5: Always use an alkoxide base that matches the alkyl groups of your malonic ester. For example, use sodium ethoxide with diethyl malonate and sodium methoxide with dimethyl malonate. This ensures that even if the alkoxide acts as a nucleophile towards the ester carbonyl, the starting material is simply regenerated.
Troubleshooting Guides
Problem 1: High percentage of dialkylated product observed by GC-MS or NMR.
| Potential Cause | Recommended Solution |
| Incorrect Stoichiometry | Use a 1.5 to 2-fold molar excess of the malonic ester relative to the alkylating agent and the base. |
| Slow Addition of Malonic Ester | Add the malonic ester to the base to pre-form the enolate before slowly adding the alkylating agent. |
| High Reaction Temperature | Conduct the alkylation at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions. |
| Prolonged Reaction Time | Monitor the reaction by TLC or GC-MS and work up the reaction as soon as the starting alkyl halide is consumed. |
Problem 2: Significant amount of alkene byproduct detected.
| Potential Cause | Recommended Solution |
| Use of Secondary or Tertiary Alkyl Halide | Whenever possible, use a primary alkyl halide. If a secondary halide is necessary, consider using a less-hindered base. For deuterated synthesis, using an alkyl halide deuterated at the beta-position will slow down the E2 reaction. |
| Strongly Basic/Hindered Base | A very strong or sterically hindered base can favor elimination. Sodium ethoxide is a common choice that balances reactivity. |
| High Reaction Temperature | Lowering the reaction temperature generally favors the SN2 reaction over the E2 reaction. |
Problem 3: Presence of mixed ester products in the final sample.
| Potential Cause | Recommended Solution |
| Mismatched Alkoxide Base | Ensure the alkoxide base matches the alkyl group of the malonic ester (e.g., sodium ethoxide for diethyl malonate). |
| Transesterification during Saponification | If using an alcohol as a co-solvent during the hydrolysis step, ensure it matches the ester's alkyl group. For example, use ethanol/water for the hydrolysis of diethyl malonate derivatives. |
Quantitative Data Summary
The ratio of mono- to di-alkylated product is highly dependent on the reaction stoichiometry. While precise yields will vary with specific substrates and conditions, the following table provides an illustrative guide for the alkylation of diethyl malonate with an alkyl halide.
| Diethyl Malonate (equivalents) | Base (equivalents) | Alkyl Halide (equivalents) | Expected Outcome |
| 1.0 | 1.0 | 1.0 | Significant mixture of mono- and di-alkylated products. |
| 1.5 - 2.0 | 1.0 | 1.0 | Mono-alkylated product is the major component. |
| 1.0 | 2.0 | 2.0 | Di-alkylated product is the major component. |
Experimental Protocols
Protocol 1: General Procedure for Mono-alkylation of Diethyl Malonate
-
Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq.) in anhydrous ethanol.
-
Cool the sodium ethoxide solution to 0 °C in an ice bath.
-
Add diethyl malonate (1.5 - 2.0 eq.) dropwise to the stirred solution.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete enolate formation.
-
Alkylation: Cool the enolate solution to 0 °C and add the alkyl halide (1.0 eq.) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to isolate the mono-alkylated product.
Protocol 2: Minimizing Elimination with a Secondary Alkyl Halide
-
Enolate Formation: Follow steps 1-4 from Protocol 1.
-
Alkylation: Keep the reaction temperature at or below room temperature during the addition of the secondary alkyl halide (1.0 eq.).
-
Stir the reaction at room temperature and monitor its progress closely. Gentle heating may be required, but avoid high reflux temperatures that favor elimination.
-
Work-up and Purification: Follow steps 7-10 from Protocol 1. The use of a beta-deuterated alkyl halide can further suppress the elimination side reaction.
Visualizations
Caption: Main reaction pathway for deuterated malonic ester synthesis.
Caption: Common side reaction pathways in deuterated malonic ester synthesis.
References
Technical Support Center: Synthesis of Diethyl 2-(n-butyl-d9)malonate
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Diethyl 2-(n-butyl-d9)malonate, with a specific focus on preventing di-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of di-alkylation in the synthesis of Diethyl 2-(n-butyl-d9)malonate?
A1: The leading cause of di-alkylation is the reactivity of the mono-alkylated product. The mono-alkylated diethyl malonate still has an acidic proton on the α-carbon.[1][2] In the presence of a base, this proton can be removed, forming a new enolate that can react with a second molecule of the n-butyl-d9 halide.[1][2]
Q2: How can I manipulate the stoichiometry of the reaction to favor mono-alkylation?
A2: To promote mono-alkylation, it is recommended to use a moderate excess of diethyl malonate relative to the base and the alkylating agent.[3] By doing so, you increase the likelihood that the base will deprotonate an unreacted diethyl malonate molecule instead of the mono-alkylated product.
Q3: Beyond stoichiometry, what other reaction parameters are critical for controlling the level of alkylation?
A3: Temperature control is a crucial factor. The formation of the enolate is typically performed at a lower temperature. While the alkylation step may necessitate heating, excessively high temperatures or extended reaction times can elevate the rate of the second alkylation. It is often beneficial to form the deprotonated malonate ester at room temperature and then add this solution to a refluxing solution of the alkylating agent. This approach maintains a low concentration of the enolate at any given moment, favoring a reaction with the more abundant alkyl halide.
Q4: How does the choice of base impact the selectivity of the reaction?
A4: The selection of the base is important. A strong base is necessary to deprotonate the diethyl malonate. Sodium ethoxide in ethanol is a frequently used base. It is critical to use a base with the same alkyl group as the ester to avert transesterification, which could lead to a mixture of ester products. While more potent bases like sodium hydride can be employed, they may also encourage side reactions if not handled with care.
Troubleshooting Guides
Problem: High Percentage of Di-alkylated Product Observed
-
Possible Cause: Incorrect stoichiometry.
-
Solution: Employ a slight excess of diethyl malonate in relation to the alkylating agent and the base. A 1.1:1 to 1.5:1 ratio of diethyl malonate to the alkylating agent has been demonstrated to enhance the yield of the mono-alkylated product.
-
-
Possible Cause: High concentration of the alkylating agent.
-
Solution: Add the alkylating agent to the reaction mixture slowly. This can be achieved by using a dropping funnel over a period of 30-60 minutes to maintain a low concentration of the electrophile.
-
-
Possible Cause: Prolonged reaction time at an elevated temperature.
-
Solution: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Once the starting material has been consumed, work up the reaction to prevent further alkylation of the desired product.
-
Data Presentation
Table 1: Effect of Stoichiometry on Mono- vs. Di-alkylation
| Diethyl Malonate (equivalents) | Sodium Ethoxide (equivalents) | 1-Bromobutane (equivalents) | Expected Mono-alkylation (%) | Expected Di-alkylation (%) |
| 1.0 | 1.0 | 1.0 | ~60-70% | ~30-40% |
| 1.5 | 1.0 | 1.0 | >85% | <15% |
| 1.0 | 2.0 | 2.0 | Low | High (Intended for di-alkylation) |
Note: These are illustrative values based on established chemical principles. Actual yields may vary based on specific reaction conditions. Using an excess of malonic ester is reported to greatly reduce di-alkylation.
Table 2: Influence of Alkyl Halide Structure on Mono-alkylation Selectivity
| Alkyl Halide | Relative Reactivity (SN2) | Steric Hindrance | Expected Mono-alkylation Selectivity |
| Methyl Iodide | Very High | Low | Good |
| 1-Bromobutane | High | Moderate | Very Good |
| 2-Bromopropane | Moderate | High | Excellent |
| tert-Butyl Bromide | Very Low (Elimination) | Very High | Unsuitable for alkylation |
Primary alkyl halides are the most suitable electrophiles for this reaction.
Experimental Protocols
Protocol for Selective Mono-alkylation of Diethyl Malonate
This protocol is designed to favor the formation of the mono-alkylated product.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: Dissolve sodium metal (1.0 equivalent) in absolute ethanol under a nitrogen atmosphere to prepare sodium ethoxide.
-
Enolate Formation: To the sodium ethoxide solution, add diethyl malonate (1.5 equivalents) dropwise at 0 °C. Allow the mixture to stir at room temperature for 1 hour to ensure the complete formation of the enolate.
-
Alkylation: Add the primary alkyl halide (1.0 equivalent) dropwise to the enolate solution at room temperature. After the addition is complete, heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to isolate the mono-alkylated malonic ester.
Visualizations
Caption: Reaction pathway for the alkylation of diethyl malonate.
Caption: Troubleshooting workflow for preventing di-alkylation.
References
Technical Support Center: Optimization of Reaction Conditions for Deuterated Malonic Ester Alkylation
Welcome to the technical support center for the optimization of reaction conditions for deuterated malonic ester alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure successful and efficient synthesis with high deuterium retention.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when alkylating a deuterated malonic ester?
A1: The most significant challenge is the potential for hydrogen-deuterium (H/D) exchange at the acidic α-position. This can lead to a loss of the deuterium label, reducing the isotopic purity of the final product. The α-deuterons are susceptible to exchange with protons from protic solvents, reagents, or atmospheric moisture, especially under basic conditions.
Q2: Which type of base is recommended to minimize H/D exchange?
A2: Strong, non-nucleophilic bases in anhydrous aprotic solvents are highly recommended. Bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are preferred over traditional alkoxide bases like sodium ethoxide (NaOEt) in ethanol.[1][2] Alkoxide bases in their corresponding alcohol solvents create a protic environment that can facilitate H/D exchange.
Q3: How does the choice of solvent impact deuterium retention?
A3: The solvent plays a crucial role in maintaining the deuterium label. Anhydrous aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are essential.[3] Protic solvents, like ethanol or methanol, contain exchangeable protons that can readily replace the deuterium atoms on the malonic ester enolate.
Q4: Will the reaction be slower with a deuterated malonic ester compared to its non-deuterated counterpart?
A4: Yes, a kinetic isotope effect (KIE) is expected. The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, meaning it is broken more slowly.[4] Since the deprotonation (or rather, "de-deuteronation") at the α-position is the first step in the alkylation, this step will be slower for the deuterated malonic ester. This may necessitate slightly longer reaction times or moderately elevated temperatures to achieve complete enolate formation.
Q5: How can I confirm the level of deuterium incorporation in my final product?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for this purpose. 1H NMR can be used to quantify the amount of residual protons at the α-position. For more detailed analysis, 2H (Deuterium) NMR can directly detect the deuterium signal. Mass spectrometry can also be used to analyze the isotopic distribution of the product.
Troubleshooting Guide
| Symptom / Observation | Potential Cause | Recommended Action |
| Low Deuterium Retention in Product | H/D exchange during the reaction. | - Use a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA).[1] - Ensure all solvents (e.g., THF, DMF) are strictly anhydrous. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
| H/D exchange during workup. | - Quench the reaction with a D2O-based solution or a non-protic quenching agent if possible. - Minimize contact time with aqueous H2O-based solutions during extraction. | |
| Low or No Product Formation | Incomplete deprotonation due to kinetic isotope effect. | - Increase the reaction time for the deprotonation step. - Consider a slight increase in temperature during enolate formation, but monitor for side reactions. |
| Inactive alkylating agent. | - Check the purity and reactivity of your alkyl halide. Use a freshly opened or purified batch. | |
| Significant Amount of Dialkylated Product | Incorrect stoichiometry. | - Use a molar excess of the deuterated malonic ester (e.g., 1.5-2 equivalents) relative to the base and the alkylating agent to favor mono-alkylation. |
| Reaction conditions favoring the second alkylation. | - Add the alkylating agent slowly to the pre-formed enolate solution. | |
| Mixture of Ester Products (Transesterification) | Use of an alkoxide base that does not match the ester groups. | - This is more relevant when using alkoxide bases. To avoid this, use a non-nucleophilic base like NaH or LDA. If an alkoxide must be used, ensure it matches the ester (e.g., sodium ethoxide for diethyl malonate). |
| Presence of Elimination Byproducts | Use of a secondary or tertiary alkyl halide. | - The malonic ester synthesis works best with primary alkyl halides. Secondary halides can lead to E2 elimination, and tertiary halides are generally unsuitable. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Deuterated Malonic Ester Alkylation
| Parameter | Condition A (Recommended) | Condition B (Not Recommended) | Rationale for Recommendation |
| Base | Sodium Hydride (NaH) | Sodium Ethoxide (NaOEt) | NaH is a non-nucleophilic base that avoids transesterification and, when used in an aprotic solvent, minimizes the source of exchangeable protons. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Ethanol | THF is an aprotic solvent and does not have exchangeable protons, thus preserving the deuterium label. Ethanol is a protic solvent that can lead to significant H/D exchange. |
| Temperature | 0 °C to reflux | Room temperature to reflux | While the kinetic isotope effect may require heating, starting the deprotonation at a lower temperature provides better control. |
| Expected Deuterium Retention | High | Low to Moderate | The anhydrous, aprotic conditions of Condition A are optimal for preventing H/D exchange. |
| Potential Side Reactions | Dialkylation | Dialkylation, Transesterification, H/D Exchange | Condition B introduces multiple potential side reactions that can lower both yield and isotopic purity. |
Experimental Protocols
Protocol 1: Optimized Alkylation of Diethyl Malonate-d2 using Sodium Hydride
This protocol is designed to maximize deuterium retention.
Materials:
-
Diethyl malonate-d2
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Primary alkyl halide (e.g., 1-bromobutane)
-
Saturated aqueous ammonium chloride (NH4Cl) solution (for workup)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add anhydrous THF to a dry three-necked round-bottom flask equipped with a magnetic stir bar and an addition funnel.
-
Carefully add sodium hydride (1.1 equivalents) to the THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Slowly add diethyl malonate-d2 (1.0 equivalent) dropwise to the stirred sodium hydride suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until the evolution of hydrogen gas ceases. This extended time helps to overcome the kinetic isotope effect.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the primary alkyl halide (1.05 equivalents) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or GC.
-
Workup: Cool the reaction mixture to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography.
Mandatory Visualization
Caption: Optimized workflow for deuterated malonic ester alkylation.
Caption: Troubleshooting logic for low deuterium retention.
References
Technical Support Center: Diethyl 2-(n-butyl-d9)malonate Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Diethyl 2-(n-butyl-d9)malonate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of Diethyl 2-(n-butyl-d9)malonate, offering potential causes and solutions in a clear question-and-answer format.
Issue 1: Low Overall Yield After Purification
-
Question: My final yield of purified Diethyl 2-(n-butyl-d9)malonate is significantly lower than expected. What are the potential causes?
-
Answer: Low yields can stem from several factors throughout the synthesis and purification process. Consider the following:
-
Incomplete Alkylation Reaction: If the initial synthesis of the crude product is not complete, the purification process will naturally result in a lower yield of the desired product.
-
Product Loss During Workup: Aqueous workup steps can lead to some loss of the product, especially if emulsions form or if the product has some solubility in the aqueous phase.
-
Suboptimal Distillation or Chromatography Conditions: Improperly optimized purification parameters can lead to co-elution of the product with impurities or loss of product in the wrong fractions.
-
Decomposition: Although generally stable, prolonged exposure to high temperatures during distillation can cause some decomposition.
-
Issue 2: Presence of Unreacted Diethyl Malonate in the Final Product
-
Question: After purification, I still detect the presence of unreacted diethyl malonate in my Diethyl 2-(n-butyl-d9)malonate. How can I remove it?
-
Answer: The presence of starting material is a common issue. Here's how to address it:
-
Fractional Distillation: Diethyl malonate has a lower boiling point than Diethyl 2-(n-butyl-d9)malonate. Careful fractional distillation under reduced pressure should effectively separate the two.
-
Flash Column Chromatography: In a normal-phase silica gel column, diethyl malonate is more polar and will elute later than the desired product. Adjusting the solvent system can improve separation.
-
Issue 3: Contamination with Dialkylated Byproduct
-
Question: My purified product is contaminated with a species that has a higher molecular weight, likely the dialkylated byproduct. How can I separate it?
-
Answer: The formation of a dialkylated species, Diethyl 2,2-di(n-butyl-d9)malonate, can occur during the synthesis.
-
Fractional Distillation: The dialkylated byproduct will have a significantly higher boiling point. Careful fractional distillation under vacuum should allow for the separation of your desired mono-alkylated product.
-
Flash Column Chromatography: The dialkylated product is less polar than the mono-alkylated product and will elute first from a silica gel column.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude Diethyl 2-(n-butyl-d9)malonate?
A1: The most common impurities include:
-
Unreacted diethyl malonate.
-
Dialkylated byproduct (Diethyl 2,2-di(n-butyl-d9)malonate).
-
Residual solvents from the reaction (e.g., ethanol, THF).
-
Side products from elimination reactions if using secondary or tertiary butyl halides (not applicable for n-butyl derivatives but good to be aware of).
Q2: What are the recommended purification techniques for Diethyl 2-(n-butyl-d9)malonate?
A2: The two most effective and commonly used purification techniques are:
-
Fractional Distillation under Reduced Pressure: This is an excellent method for large-scale purification and for removing non-volatile impurities.
-
Flash Column Chromatography: This technique is ideal for smaller scales and for separating compounds with similar boiling points.
Q3: How can I monitor the progress of the purification?
A3:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the separation during column chromatography. A typical eluent system would be a mixture of hexanes and ethyl acetate.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of fractions from distillation or chromatography and for identifying impurities based on their mass-to-charge ratio and fragmentation patterns.
Q4: Can Diethyl 2-(n-butyl-d9)malonate be purified by recrystallization?
A4: While some substituted malonic esters can be crystalline solids, Diethyl 2-(n-butyl-d9)malonate is expected to be a liquid at room temperature, similar to its non-deuterated analog. Therefore, recrystallization is not a suitable primary purification method.
Q5: How can I confirm the purity of my final product?
A5:
-
GC-MS Analysis: This will provide the percentage purity of your compound and help identify any remaining impurities.
-
Quantitative NMR (qNMR): qNMR is an accurate method for determining the absolute purity of a sample by comparing the integral of a signal from the analyte with that of a certified internal standard of known concentration.[1][2][3]
Data Presentation
The physical properties of Diethyl 2-(n-butyl-d9)malonate are expected to be very similar to its non-deuterated analog, Diethyl 2-(n-butyl)malonate. The following table summarizes the key physical data for the non-deuterated compound, which can be used as a close approximation for the deuterated version.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₂₀O₄ | [4][5] |
| Molecular Weight | 216.27 g/mol | |
| Boiling Point | 235-240 °C at 760 mmHg | |
| 130-135 °C at 20 mmHg | ||
| 140-145 °C at 40 mmHg | ||
| Density | 0.983 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.422 |
Note: The boiling point of the deuterated compound may be slightly higher than the non-deuterated analog due to the increased mass.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation under Reduced Pressure
This protocol is suitable for purifying Diethyl 2-(n-butyl-d9)malonate from less volatile and more volatile impurities.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a vacuum source. Use a short, insulated Vigreux or packed column for efficient separation.
-
Use a suitable heating mantle and a magnetic stirrer.
-
Ensure all glassware is dry.
-
-
Procedure:
-
Place the crude Diethyl 2-(n-butyl-d9)malonate in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum to the system.
-
Gradually heat the flask while stirring.
-
Collect a forerun fraction, which will contain any low-boiling impurities and residual solvents.
-
Carefully collect the main fraction at the expected boiling point (refer to the data table and adjust for the applied pressure). The boiling point will be significantly lower under vacuum.
-
Monitor the temperature closely. A sharp rise in temperature after the main fraction has been collected may indicate the presence of higher-boiling impurities like the dialkylated byproduct.
-
Collect fractions and analyze their purity by GC-MS.
-
Protocol 2: Purification by Flash Column Chromatography
This protocol is effective for separating Diethyl 2-(n-butyl-d9)malonate from impurities with different polarities.
-
Slurry Preparation and Column Packing:
-
Choose an appropriate column size based on the amount of crude material.
-
Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with a low-polarity solvent system (e.g., Hexane:Ethyl Acetate 98:2).
-
Gradually increase the polarity of the eluent if necessary to elute the product.
-
Collect fractions and monitor their composition by TLC.
-
The dialkylated byproduct (less polar) will elute before the desired mono-alkylated product, and unreacted diethyl malonate (more polar) will elute after.
-
-
Product Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified Diethyl 2-(n-butyl-d9)malonate.
-
Mandatory Visualization
Caption: A logical workflow for the purification of Diethyl 2-(n-butyl-d9)malonate.
Caption: A troubleshooting decision tree for common purification problems.
References
Technical Support Center: Synthesis of Isotopically Labeled Malonic Esters
Welcome to the Technical Support Center for the synthesis of isotopically labeled malonic esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve reaction yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of isotopically labeled malonic esters in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a low yield or no desired product. What are the potential causes and how can I resolve this?
A: Low or no yield in the synthesis of isotopically labeled malonic esters can stem from several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial, especially given the high cost of isotopically labeled starting materials.
Possible Causes and Solutions:
-
Incomplete Deprotonation: The formation of the malonate enolate is the critical first step. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed efficiently.
-
Solution: Ensure you are using at least one full equivalent of a strong base. For diethyl malonate, sodium ethoxide in ethanol is a common choice. To avoid equilibrium issues and drive the reaction to completion, stronger, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used, which irreversibly deprotonate the malonic ester.[1][2][3]
-
-
Base-Ester Mismatch (Transesterification): Using an alkoxide base with an alkyl group different from the ester's alkyl group can lead to transesterification, creating a mixture of ester products and reducing the yield of the desired product.[4]
-
Solution: Always match the alkoxide base to the ester. For example, use sodium ethoxide with diethyl malonate and sodium methoxide with dimethyl malonate.[4] Alternatively, use a non-nucleophilic base like sodium hydride.
-
-
Poor Quality or Inactive Reagents:
-
Alkyl Halide: The alkylating agent may have degraded. This is particularly true for iodides, which can decompose over time.
-
Solution: Use a fresh bottle of the alkyl halide or purify the existing stock before use.
-
-
Solvent: The presence of water or other protic impurities in the solvent will quench the enolate, halting the reaction.
-
Solution: Use anhydrous solvents. Ensure proper drying techniques are used for solvents like THF or ethanol.
-
-
Base: Alkoxide bases are sensitive to moisture.
-
Solution: Use freshly prepared or properly stored bases.
-
-
-
Kinetic Isotope Effect (KIE): The substitution of a hydrogen atom with a heavier isotope (like deuterium or tritium) at the α-carbon can slow down the rate of deprotonation. While less pronounced for ¹³C labeling at other positions, a significant primary KIE can be observed for α-deuteration.
-
Solution: If you are working with α-deuterated malonic esters, consider increasing the reaction time or using a slightly stronger base to overcome the higher activation energy for deprotonation.
-
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for systematically troubleshooting low-yield issues.
Issue 2: Presence of Significant Side Products
Q: My analysis shows the presence of significant side products, primarily a dialkylated malonic ester. How can I improve the selectivity for the mono-alkylated product?
A: The formation of a dialkylated product is a common side reaction in malonic ester synthesis. This occurs when the mono-alkylated product is also deprotonated and reacts with another equivalent of the alkyl halide.
Possible Causes and Solutions:
-
Stoichiometry: Using a 1:1 molar ratio of malonic ester to alkyl halide can still lead to dialkylation as the mono-alkylated product competes with the starting material for the remaining alkyl halide.
-
Solution: Use an excess of the malonic ester relative to the base and the alkylating agent. A 1.5 to 2-fold excess of the malonic ester is a good starting point. This ensures that the enolate of the starting material is in higher concentration than the enolate of the mono-alkylated product.
-
-
Reaction Conditions: Adding the alkyl halide too quickly or running the reaction at a high temperature can favor dialkylation.
-
Solution: Add the alkyl halide slowly and dropwise to the solution of the malonic ester enolate. This keeps the concentration of the alkyl halide low at any given time. Running the reaction at a lower temperature may also improve selectivity, though it may require a longer reaction time.
-
-
Base Selection: The choice of base can influence the extent of dialkylation.
-
Solution: While sodium ethoxide is common, using a bulkier base might sterically hinder the deprotonation of the more substituted mono-alkylated product.
-
Signaling Pathway of Malonic Ester Alkylation and Side Reaction
Caption: The reaction pathway showing the formation of both the desired mono-alkylated product and the dialkylated side product.
Issue 3: Difficulty in Product Purification
Q: I am having trouble purifying my isotopically labeled malonic ester. What are some common challenges and how can I address them?
A: The purification of isotopically labeled compounds can be challenging due to the small scale of the reactions and the high value of the material. Standard purification techniques may need to be adapted.
Possible Challenges and Solutions:
-
Close Boiling Points/Polarities: The starting material, mono-alkylated, and di-alkylated products often have very similar physical properties, making separation by distillation or standard column chromatography difficult.
-
Solution for Chromatography: Use a high-performance liquid chromatography (HPLC) system for better separation. Employing a high-efficiency column and optimizing the mobile phase composition are key. For radioactive compounds, an online radioactivity detector is essential.
-
Solution for Distillation: Fractional distillation under high vacuum can sometimes be effective if the boiling points are sufficiently different.
-
-
Low Recovery from HPLC: Recovering a small amount of a valuable labeled compound from a large volume of HPLC solvent can lead to significant losses.
-
Solution: Use a smaller internal diameter HPLC column to reduce solvent usage. Concentrate the collected fractions carefully using a rotary evaporator at low temperature and pressure. Lyophilization can also be an option if the compound is not volatile and the solvent is suitable.
-
-
Sample Overload in HPLC: Injecting too much of the crude reaction mixture can lead to poor peak shape and co-elution of products.
-
Solution: Perform a preliminary small-scale injection to determine the optimal loading amount for your column. If necessary, perform multiple smaller injections instead of one large one.
-
-
General HPLC Troubleshooting:
-
Peak Tailing: This can be caused by interactions with active sites on the silica support. Adding a small amount of a competing base (like triethylamine) or acid to the mobile phase can improve peak shape.
-
Ghost Peaks: These can arise from impurities in the mobile phase or carryover from previous injections. Ensure high-purity solvents and a clean injection system.
-
Fluctuating Baseline: This may be due to air bubbles in the system or a detector that is not properly warmed up. Degas the mobile phase thoroughly and allow the detector to stabilize.
-
Frequently Asked Questions (FAQs)
Q1: What is the most significant factor to consider when choosing a base for the synthesis of isotopically labeled malonic esters?
A1: The most critical factor is preventing side reactions that consume your valuable labeled starting material and complicate purification. To avoid transesterification, the alkoxide base should always match the alkyl group of the malonic ester (e.g., sodium ethoxide for diethyl malonate). To ensure complete and irreversible deprotonation, thereby minimizing unreacted starting material and potential side reactions, a strong, non-nucleophilic base like sodium hydride (NaH) is an excellent choice, although it requires more careful handling.
Q2: Are there any high-yield, simplified protocols for preparing isotopically labeled malonic esters?
A2: Yes, methods have been developed to improve both yield and ease of synthesis. For instance, a "solvent-free" method for the synthesis of ¹⁴C-labeled dialkylmalonates using a phase-transfer catalyst has been reported to achieve radiochemical yields of about 70% in just 10 minutes at 130°C. This method also simplifies purification. Additionally, a one-step synthesis of diethyl [2-¹³C]malonate from ethyl [2-¹³C]acetate has been developed with reported yields of 86-92%.
Q3: How does isotopic labeling, particularly with ¹³C, affect the reaction?
A3: For ¹³C labeling, the primary effect is on the analytical characterization of the product (e.g., NMR and mass spectrometry). The reaction chemistry is generally not significantly affected. However, if a heavier isotope like deuterium is placed at the α-carbon, a primary kinetic isotope effect can be observed, which may slow down the deprotonation step. This would require adjusting the reaction conditions, such as increasing the reaction time or temperature, to ensure complete reaction.
Q4: What is the best way to monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a common and effective way to monitor the reaction's progress. By spotting the reaction mixture alongside the starting malonic ester and alkyl halide, you can observe the disappearance of the starting materials and the appearance of the product spot. For radiolabeled syntheses, the TLC plate can be analyzed using a phosphorimager or by scraping the spots and counting the radioactivity. Gas chromatography (GC) can also be used for monitoring.
Q5: Can I perform a dialkylation of my isotopically labeled malonic ester?
A5: Yes, dialkylation is possible and can be desirable for the synthesis of more complex molecules. This is typically done in a stepwise manner. After the first alkylation, the mono-alkylated product is isolated and then subjected to a second deprotonation and alkylation with a different (or the same) alkyl halide.
Quantitative Data Summary
The choice of base and reaction conditions significantly impacts the yield of malonic ester synthesis. Below is a summary of typical yields obtained with different bases for the alkylation of diethyl malonate. While this data is for unlabeled compounds, it provides a good baseline for what to expect with isotopically labeled analogues.
| Base | Typical Solvent | Reaction Temperature | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Sodium Ethoxide (NaOEt) | Ethanol | Reflux | 75 - 90 | Inexpensive, well-established protocols. | Can cause transesterification if ester groups don't match; equilibrium deprotonation. |
| Sodium Hydride (NaH) | THF, DMF | 0°C to Reflux | 65 - 98 | Strong, non-nucleophilic, avoids transesterification. | Flammable solid, requires careful handling and inert atmosphere. |
| Potassium Carbonate (K₂CO₃) with Phase-Transfer Catalyst | Acetone, Toluene | Reflux | 60 - 85 | Milder conditions, suitable for sensitive substrates. | Slower reaction times, may not be effective for less reactive alkyl halides. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Various | Room Temp. to Reflux | 70 - 90 | Strong, non-nucleophilic, organic-soluble base for homogeneous reactions. | More expensive than inorganic bases. |
Experimental Protocols
Protocol 1: High-Yield, One-Step Synthesis of Diethyl [2-¹³C]malonate
This protocol is adapted from the literature for the synthesis of diethyl [2-¹³C]malonate from ethyl [2-¹³C]acetate with reported yields of 86-92%.
Materials:
-
Ethyl [2-¹³C]acetate
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Ethyl chloroformate
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve lithium bis(trimethylsilyl)amide in anhydrous THF. Cool the solution to -78°C in a dry ice/acetone bath. Add ethyl [2-¹³C]acetate dropwise to the stirred solution over 30 minutes, maintaining the temperature at -78°C. Stir the resulting solution for an additional 30 minutes at -78°C to ensure complete enolate formation.
-
Carboxylation: Add ethyl chloroformate dropwise to the enolate solution at -78°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure diethyl [2-¹³C]malonate.
Experimental Workflow for Diethyl [2-¹³C]malonate Synthesis
Caption: A step-by-step workflow for the synthesis of diethyl [2-¹³C]malonate.
Protocol 2: Solvent-Free Synthesis of ¹⁴C-Labeled Dialkylmalonates
This is a conceptual protocol based on a reported high-yield, solvent-free method. Specific quantities of reagents would need to be optimized for a particular substrate.
Materials:
-
Diethyl malonate
-
¹⁴C-labeled alkyl bromide
-
Potassium carbonate (solid)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)
Procedure:
-
Reaction Setup: In a small reaction vial, combine diethyl malonate, solid potassium carbonate, and a catalytic amount of the phase-transfer catalyst.
-
Alkylation: Add the ¹⁴C-labeled alkyl bromide to the mixture. Seal the vial and heat it to 130°C with vigorous stirring for 10-15 minutes. Microwave irradiation can also be an effective heating method for this reaction.
-
Work-up: After cooling, the reaction mixture can be directly purified by chromatography. A simple two-step chromatographic purification has been reported to be effective.
-
Purification: The crude product is first passed through a small silica gel plug to remove the inorganic salts and the phase-transfer catalyst. The eluent is then concentrated and can be further purified by HPLC if necessary.
References
Technical Support Center: Troubleshooting Low Isotopic Enrichment in Deuterated Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the synthesis and analysis of deuterated compounds.
Frequently Asked Questions (FAQs)
Q1: My final product shows low deuterium incorporation. What are the common causes and how can I fix it?
A1: Low deuterium incorporation is a frequent issue. The underlying causes can be broadly categorized into reaction conditions, reagent issues, and post-synthesis workup problems.
Common Causes and Solutions for Low Deuterium Incorporation:
| Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using techniques like TLC, LC-MS, or NMR to ensure it has gone to completion. - Increase Temperature: If the reaction is slow, a moderate increase in temperature can improve the reaction rate. However, be cautious as high temperatures can sometimes lead to H/D scrambling.[1] |
| Insufficient Deuterating Reagent | - Increase Molar Excess: Use a larger excess of the deuterating agent (e.g., D₂O, LiAlD₄, D₂ gas) to drive the equilibrium towards the deuterated product.[1] |
| Inactive or Poisoned Catalyst | - Use Fresh Catalyst: In catalytic reactions (e.g., Pd/C catalyzed exchange), the catalyst can become deactivated.[1] Use a fresh batch or increase the catalyst loading. |
| Presence of Protic Impurities | - Use Anhydrous Conditions: Moisture (H₂O) is a common source of protons that can compete with the deuterium source. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents. |
| Back-Exchange | - Use Deuterated Solvents for Workup: During extraction, chromatography, or recrystallization, labile deuterium atoms (e.g., on O, N, S) can be exchanged back to hydrogen if protic solvents (H₂O, methanol, ethanol) are used.[1] Where feasible, use deuterated solvents for these procedures.[1] - Minimize Contact with Protic Media: If using deuterated solvents is not practical, minimize the time your compound is in contact with protic solvents. |
| Steric Hindrance | - Modify Reaction Conditions: If the site of deuteration is sterically hindered, consider using a less bulky reagent or a different catalytic system that is less sensitive to steric effects. |
Q2: How can I accurately determine the isotopic enrichment of my deuterated compound?
A2: The two primary methods for determining isotopic enrichment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
High-Resolution Mass Spectrometry (HRMS): This is a highly sensitive technique for determining isotopic purity. By analyzing the mass-to-charge ratio (m/z) of the molecule, you can observe the distribution of isotopologues (molecules that differ only in their isotopic composition). The relative intensities of the peaks corresponding to the non-deuterated, partially deuterated, and fully deuterated species can be used to calculate the percentage of isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (Proton NMR): In a ¹H NMR spectrum, the disappearance or reduction in the integral of a signal corresponding to a specific proton indicates that it has been replaced by deuterium. By comparing the integration of the partially deuterated site to a non-deuterated internal standard or a signal from a non-deuterated position within the same molecule, you can quantify the extent of deuteration.
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The presence of a signal at a specific chemical shift confirms the position of deuteration.
-
A combined strategy using both HRMS and NMR provides the most comprehensive evaluation of isotopic enrichment and structural integrity.
Q3: I am observing H/D scrambling in my product. What is it and how can I prevent it?
A3: H/D scrambling refers to the randomization of hydrogen and deuterium atoms across different positions in the molecule, leading to a mixture of isotopologues with deuterium at unintended sites.
Causes and Prevention of H/D Scrambling:
| Potential Cause | Prevention Strategies |
| Harsh Reaction Conditions | High temperatures or prolonged reaction times can provide enough energy to break C-H/C-D bonds, leading to scrambling. Try running the reaction at a lower temperature for a longer duration. |
| Highly Active Catalysts | Some catalysts can be overly active, causing non-specific deuteration. Consider using a less active catalyst, a lower catalyst loading, or a catalyst poison to improve selectivity. |
| Unstable Intermediates | The reaction mechanism may proceed through intermediates that are prone to rearrangement or exchange with the solvent. Modifying the reaction conditions, such as changing the solvent or base, may help to stabilize the desired reaction pathway. |
| Acidic or Basic Conditions | Both acid and base catalysis can promote H/D exchange, especially for protons on carbons adjacent to carbonyls or other activating groups. Carefully control the pH of your reaction mixture. |
Q4: My deuterated internal standard seems to be losing its deuterium label during sample analysis. Why is this happening?
A4: This phenomenon is known as back-exchange, where deuterium atoms on your standard are replaced by hydrogen atoms from the sample matrix or the analytical mobile phase.
Factors Promoting Back-Exchange and Solutions:
| Factor | Mitigation Strategy |
| Labile Deuterium Positions | Deuterium atoms on heteroatoms (-OD, -ND, -SD) are highly susceptible to exchange. Also, deuterium on carbons alpha to carbonyl groups can exchange under acidic or basic conditions. Solution: Choose internal standards where deuterium is located on stable, non-exchangeable positions (e.g., aromatic rings, non-activated alkyl chains). |
| pH of the Medium | The rate of H/D exchange is highly dependent on pH, with increased rates in both acidic and, more significantly, basic conditions. The minimum exchange rate is often observed around pH 2.5-3. Solution: Maintain a neutral pH for your samples and mobile phases whenever possible. If pH adjustment is necessary, do it immediately before analysis to minimize exposure time. |
| Temperature | Higher temperatures accelerate the rate of exchange. Solution: Keep samples cool and avoid high temperatures in the mass spectrometer's ion source. |
Experimental Protocols
Protocol 1: Determination of Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)
Objective: To quantify the isotopic purity of a deuterated compound.
Materials:
-
Deuterated compound sample
-
Non-deuterated reference standard of the same compound
-
High-resolution mass spectrometer (e.g., TOF, Orbitrap) coupled to a suitable inlet (e.g., LC, direct infusion)
-
Appropriate solvent for dissolving the sample (e.g., acetonitrile, methanol)
Methodology:
-
Prepare Samples:
-
Dissolve the deuterated compound in the solvent to a suitable concentration (e.g., 1 µg/mL).
-
Separately, prepare a solution of the non-deuterated reference standard at a similar concentration.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer to ensure high mass accuracy.
-
Optimize the ionization source parameters (e.g., spray voltage, gas flow, temperature) by infusing the non-deuterated standard.
-
-
Data Acquisition:
-
Acquire a full-scan, high-resolution mass spectrum of the non-deuterated standard. This will be used to determine the natural isotopic distribution and to check for any interfering species.
-
Acquire a full-scan, high-resolution mass spectrum of the deuterated compound under the same conditions.
-
-
Data Analysis:
-
Identify the molecular ion cluster for both the non-deuterated and deuterated compounds.
-
For the deuterated sample, extract the intensities of the ion peaks corresponding to the non-deuterated (M), singly deuterated (M+1), doubly deuterated (M+2), etc., species.
-
Calculate the percentage of each isotopic species relative to the sum of all species in the cluster.
-
The isotopic enrichment is typically reported as the percentage of the desired deuterated species.
-
Protocol 2: General Procedure for Deuteration via Catalytic H/D Exchange
Objective: To introduce deuterium into a molecule using a heterogeneous catalyst and a deuterium source.
Materials:
-
Substrate to be deuterated
-
Palladium on carbon (Pd/C, 10 wt%) or other suitable catalyst
-
Deuterium source: Deuterium gas (D₂) or a deuterated solvent like D₂O
-
Anhydrous reaction solvent (e.g., ethyl acetate, methanol-d₄)
-
Reaction flask equipped with a stir bar and a three-way stopcock
-
Inert gas (Argon or Nitrogen) supply
-
D₂ gas balloon or cylinder
Methodology:
-
Reaction Setup:
-
Place the substrate and the Pd/C catalyst in the reaction flask.
-
Seal the flask and purge with an inert gas for 5-10 minutes.
-
Add the anhydrous solvent via syringe.
-
-
Introduction of Deuterium:
-
If using D₂ gas: Evacuate the flask and backfill with D₂ gas. Repeat this cycle 3-5 times to ensure the atmosphere is fully exchanged. Maintain a positive pressure of D₂ gas (e.g., with a balloon) and stir the reaction vigorously.
-
If using a deuterated solvent (e.g., D₂O): Add the deuterated solvent to the reaction mixture. If the substrate is not soluble in the deuterated solvent, a co-solvent may be necessary.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at the desired temperature (e.g., room temperature or elevated).
-
Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, carefully vent the excess D₂ gas (if used) and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Rinse the celite pad with a small amount of the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization. Note: If possible, use deuterated solvents during purification to prevent back-exchange.
-
Visual Troubleshooting Guides
Caption: A decision tree for troubleshooting low deuterium incorporation.
Caption: Mechanisms of intended H/D exchange and unintended back-exchange.
References
Technical Support Center: Managing H/D Exchange in the Synthesis and Workup of Deuterated Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of hydrogen/deuterium (H/D) exchange during the synthesis and workup of deuterated compounds. Our goal is to provide practical solutions to common challenges, ensuring the isotopic integrity of your valuable molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the synthesis and workup of deuterated compounds?
A1: The primary challenges include:
-
Low Deuterium Incorporation: The final product has a lower than expected level of deuterium enrichment.[1]
-
H/D Back-Exchange: Loss of incorporated deuterium and replacement with hydrogen from protic solvents or moisture during workup and purification.[1][2]
-
H/D Scrambling: The undesired exchange of hydrogen and deuterium atoms within the molecule or with the solvent, leading to a mixture of isotopomers.[1]
-
Isotopic Impurities: The presence of under-deuterated (less deuterium than intended) or over-deuterated (more deuterium than intended) species.[1]
-
Reaction Control at Scale: Maintaining optimal and consistent reaction conditions (e.g., temperature, mixing) during scale-up can be difficult and impact isotopic purity.
Q2: How can I accurately determine the level of deuterium incorporation in my compound?
A2: A combination of analytical techniques is recommended for accurate quantification of deuterium incorporation:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a highly sensitive method to determine the distribution of isotopologues by analyzing the mass-to-charge ratio. This allows for the calculation of the percentage of deuterium incorporation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance or reduction in the integration of a proton signal indicates its replacement by deuterium.
-
²H NMR: Directly detects the deuterium nuclei, confirming their presence and chemical environment.
-
-
Molecular Rotational Resonance (MRR) Spectroscopy: A high-precision technique for identifying and quantifying different isotopomers, even distinguishing between stereoisomers.
Q3: What is "back-exchange" and how can it be minimized during workup and analysis?
A3: Back-exchange is the undesirable loss of deuterium from a labeled compound and its replacement with hydrogen from protic solvents (e.g., water, methanol) during the workup or analytical process. This is particularly problematic for labile deuterium atoms, such as those on heteroatoms (O, N, S) or carbons alpha to carbonyls.
To minimize back-exchange:
-
Use Deuterated Solvents: Whenever possible, use deuterated solvents for extraction, washing, and chromatography.
-
Maintain Anhydrous Conditions: Thoroughly dry all glassware and perform reactions and workups under an inert atmosphere (e.g., Argon or Nitrogen) to exclude moisture.
-
Quenching: For sensitive analyses like HDX-MS, rapidly lower the pH to around 2.5 and the temperature to near 0°C. These conditions significantly slow the exchange rate.
-
Minimize Time in Protic Solvents: Reduce the contact time of the deuterated compound with protic media.
-
Low Temperature: Perform all post-reaction handling, including purification, at low temperatures to reduce the rate of exchange.
Q4: How do pH and temperature affect the stability of deuterated compounds?
A4: Both pH and temperature are critical factors influencing the rate of H/D exchange and the overall stability of deuterated compounds.
-
pH: The rate of H/D exchange is catalyzed by both acids and bases. For many compounds, the minimum rate of exchange occurs in a slightly acidic pH range, typically between pH 2.5 and 3. Both strongly acidic and, more significantly, basic conditions can dramatically increase the rate of exchange.
-
Temperature: Higher temperatures accelerate the rate of H/D exchange. It has been noted that for every 22°C increase, the rate of hydrogen-deuterium exchange (HDX) can increase tenfold. Therefore, maintaining low temperatures during synthesis, workup, and storage is crucial for preserving deuteration.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low Deuterium Incorporation
Symptom: The final product shows a lower-than-expected level of deuterium enrichment.
| Potential Cause | Troubleshooting Steps & Solutions |
| Insufficient Deuterating Reagent | Increase the molar excess of the deuterating agent. For example, in metal-catalyzed H/D exchange, using a larger volume of D₂O or higher D₂ gas pressure can drive the reaction towards the deuterated product. |
| Poor Reagent Activity | Ensure the deuterating reagent is fresh and has not been contaminated with protic solvents. For instance, highly reactive reagents like LiAlD₄ are sensitive to moisture. |
| Incomplete Reaction | Optimize reaction conditions such as temperature and reaction time. Monitor the reaction progress using techniques like TLC or LC-MS to ensure it goes to completion. |
| Catalyst Deactivation | In catalytic reactions (e.g., Pd/C), the catalyst may become poisoned. Try using a fresh batch of catalyst or increasing the catalyst loading. |
| Back-Exchange with Protic Solvents | During workup or purification, labile deuterium atoms can be washed out by protic solvents. Use deuterated solvents for extraction and chromatography where feasible, or minimize contact time with protic media. |
Issue 2: H/D Scrambling or Non-Specific Deuteration
Symptom: Deuterium is incorporated at unintended positions in the molecule, or a mixture of isotopomers is obtained.
| Potential Cause | Troubleshooting Steps & Solutions |
| Harsh Reaction Conditions | High temperatures or prolonged reaction times can promote H/D scrambling. Consider running the reaction at a lower temperature for a longer duration. |
| Highly Active Catalyst | Some catalysts can be too active, leading to non-specific deuteration. A less active catalyst or the use of a catalyst poison might improve selectivity. |
| Unstable Intermediates | The reaction mechanism may involve intermediates prone to rearrangement or exchange with the solvent. Modifying reaction conditions, such as changing the base or solvent, may stabilize the desired reaction pathway. |
| Presence of Protic Impurities | Trace amounts of water or other protic impurities in the reaction mixture can lead to unintended H/D exchange. Ensure all reagents and solvents are anhydrous. |
Experimental Protocols
Protocol 1: General Procedure for Deuteration via Pd/C Catalyzed H/D Exchange
This protocol describes a common method for introducing deuterium using a palladium on carbon (Pd/C) catalyst and D₂ gas.
Materials:
-
Substrate to be deuterated
-
Palladium on carbon (10 wt% Pd/C)
-
Anhydrous, aprotic solvent (e.g., ethyl acetate, THF) or a deuterated solvent (e.g., methanol-d₄)
-
Deuterium gas (D₂) in a balloon or cylinder
-
Reaction flask with a three-way stopcock
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon)
-
Celite
Procedure:
-
Dissolve the substrate in the chosen anhydrous solvent in the reaction flask.
-
Under an inert atmosphere, carefully add the Pd/C catalyst to the solution.
-
Seal the flask and purge the system with the inert gas.
-
Evacuate the flask and backfill with D₂ gas. Repeat this evacuation-backfill cycle 3-5 times to ensure the atmosphere is fully exchanged with deuterium gas.
-
Maintain a positive pressure of D₂ gas (e.g., using a balloon) and stir the reaction mixture vigorously at the desired temperature (often room temperature).
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, carefully vent the excess D₂ gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the Celite pad with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude deuterated product.
-
Purify the product as necessary, for example, by column chromatography, preferably using deuterated solvents if labile deuterium atoms are present.
Visualizations
Decision-Making Workflow for Minimizing H/D Back-Exchange During Workup
Caption: Workflow for selecting appropriate workup conditions.
Troubleshooting Logic for Low Deuterium Incorporation
Caption: Logic diagram for troubleshooting low deuterium levels.
References
stability issues of Diethyl 2-(n-butyl-d9)malonate in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Diethyl 2-(n-butyl-d9)malonate in solution. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific stability issues that may be encountered during experimentation.
Issue 1: Unexpected Decrease in Parent Compound Concentration in Basic Solutions
-
Question: I am observing a rapid decrease in the concentration of Diethyl 2-(n-butyl-d9)malonate when my solution has a basic pH. What is the likely cause?
-
Answer: Diethyl 2-(n-butyl-d9)malonate, like other malonic esters, is susceptible to base-catalyzed hydrolysis, also known as saponification. In the presence of a base (e.g., hydroxide ions), the ester groups are hydrolyzed to form the corresponding carboxylate salt. This is a common degradation pathway for this class of compounds.
-
Troubleshooting Steps:
-
pH Verification: Confirm the pH of your solution. If a basic pH is not required for your experiment, adjust it to a neutral or slightly acidic range (pH 4-6) where the compound is generally more stable.
-
Buffer Selection: If a basic pH is necessary, consider using a weaker base or a buffer system that minimizes the concentration of free hydroxide ions.
-
Temperature Control: Hydrolysis reactions are accelerated at higher temperatures. If possible, conduct your experiment at a lower temperature to reduce the rate of degradation.
-
Time Limitation: Minimize the time the compound is in the basic solution to reduce the extent of degradation.
-
Issue 2: Formation of an Unexpected Byproduct with a Lower Molecular Weight
-
Question: I have identified a degradation product with a molecular weight corresponding to the loss of one or both carboethoxy groups. What is this product and how is it formed?
-
Answer: The observed byproduct is likely the result of hydrolysis followed by decarboxylation. After one or both ester groups are hydrolyzed to carboxylic acids, the resulting malonic acid derivative can readily lose carbon dioxide (CO2) upon gentle heating, leading to a mono-acid or a neutral compound, respectively.
-
Troubleshooting Steps:
-
Analytical Confirmation: Use analytical techniques such as GC-MS or LC-MS to confirm the identity of the degradation product.
-
Avoid High Temperatures: If possible, avoid heating solutions containing Diethyl 2-(n-butyl-d9)malonate, especially if hydrolysis has occurred.
-
pH Control: As hydrolysis is the initial step, controlling the pH to prevent ester cleavage will also prevent subsequent decarboxylation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Diethyl 2-(n-butyl-d9)malonate in solution?
A1: The main degradation pathway is hydrolysis of the diethyl ester groups to form the corresponding mono- and di-carboxylic acids. This is followed by decarboxylation of the resulting malonic acid derivative, especially when heated.
Q2: How does pH affect the stability of Diethyl 2-(n-butyl-d9)malonate?
A2: The stability of Diethyl 2-(n-butyl-d9)malonate is highly pH-dependent. It is most stable in neutral to slightly acidic conditions (pH 4-7). In strongly acidic or, more significantly, in basic solutions, the rate of hydrolysis increases substantially.
Q3: What is the influence of temperature on the stability of this compound?
A3: Elevated temperatures accelerate the rate of degradation, primarily by increasing the rate of hydrolysis and promoting the decarboxylation of the hydrolyzed product. For optimal stability, it is recommended to store and handle solutions at controlled room temperature or under refrigerated conditions.
Q4: Which solvents are recommended for dissolving Diethyl 2-(n-butyl-d9)malonate to ensure stability?
A4: Aprotic organic solvents such as acetonitrile, THF, or dichloromethane are generally good choices for dissolving Diethyl 2-(n-butyl-d9)malonate for short-term storage and use. If aqueous solutions are required, it is best to use a buffered system in the optimal pH range (4-7) and prepare the solution fresh.
Quantitative Stability Data
The following tables provide hypothetical stability data for Diethyl 2-(n-butyl-d9)malonate under various conditions to illustrate general trends.
Table 1: Effect of pH on the Stability of Diethyl 2-(n-butyl-d9)malonate in Aqueous Buffer at 25°C over 24 hours
| pH | % Remaining Parent Compound | Major Degradation Product(s) |
| 2.0 | 95.2% | Mono-hydrolyzed malonic acid |
| 4.0 | 99.5% | Minimal degradation |
| 7.0 | 98.8% | Minimal degradation |
| 9.0 | 85.1% | Mono- and di-hydrolyzed malonic acid |
| 11.0 | 60.7% | Di-hydrolyzed malonic acid and decarboxylated products |
Table 2: Effect of Temperature on the Stability of Diethyl 2-(n-butyl-d9)malonate in a pH 7.4 Buffer over 24 hours
| Temperature (°C) | % Remaining Parent Compound |
| 4 | 99.8% |
| 25 | 98.5% |
| 40 | 92.3% |
| 60 | 78.1% |
Experimental Protocols
Protocol 1: HPLC Method for Purity and Stability Analysis of Diethyl 2-(n-butyl-d9)malonate
-
Objective: To determine the purity of Diethyl 2-(n-butyl-d9)malonate and quantify its degradation over time.
-
Instrumentation: HPLC system with a UV detector.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
-
-
Data Analysis: Purity is determined by the area percentage of the main peak. Degradation is monitored by the decrease in the main peak area and the appearance of new peaks over time.
Protocol 2: GC-MS Method for Identification of Degradation Products
-
Objective: To identify the chemical structures of potential degradation products.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Methodology:
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structures of the parent compound and any degradation products.
Visualizations
Caption: Degradation pathway of Diethyl 2-(n-butyl-d9)malonate.
Caption: Experimental workflow for stability testing.
overcoming steric hindrance in the alkylation of deuterated malonic esters
Welcome to the technical support center for the alkylation of deuterated malonic esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during these sensitive synthetic procedures, particularly when dealing with sterically demanding substrates.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when alkylating deuterated malonic esters with sterically hindered alkyl halides?
The main challenge is the decreased reactivity of the system due to steric hindrance.[1] This can lead to slow reaction rates and low yields.[1] The presence of deuterium at the α-position can potentially exacerbate this issue, as the carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, which may slow down the initial deprotonation step (a primary kinetic isotope effect). This makes the formation of the enolate, the active nucleophile, more challenging.
Q2: I am observing very low conversion of my deuterated malonic ester. What are the likely causes and solutions?
Low conversion is a common issue and can stem from several factors:
-
Incomplete Enolate Formation: The base you are using may not be strong enough to efficiently deprotonate the deuterated malonic ester, especially if you are also using a sterically bulky alkyl halide.
-
Solution: Switch to a stronger, non-nucleophilic base. While sodium ethoxide is common, bases like potassium tert-butoxide, sodium hydride (NaH), or lithium diisopropylamide (LDA) can be more effective.[1]
-
-
Slow SN2 Reaction: Steric hindrance from a bulky alkyl halide can significantly slow down the SN2 reaction.[2]
-
Solution: Consider changing the solvent to a polar aprotic solvent like DMF or DMSO, which can accelerate SN2 reactions.[1] Increasing the reaction temperature and allowing for longer reaction times may also be necessary.
-
-
Inactive Base: The base may have decomposed due to moisture.
-
Solution: Always use freshly prepared or properly stored bases and ensure anhydrous reaction conditions.
-
Q3: How can I minimize the formation of dialkylated byproducts?
Dialkylation occurs when the mono-alkylated product is deprotonated and reacts with another molecule of the alkyl halide. To favor mono-alkylation:
-
Stoichiometry: Use a molar excess of the malonic ester relative to the base and the alkyl halide.
-
Controlled Addition: Slowly add the alkylating agent to the pre-formed enolate solution.
Q4: Are there any specific considerations for the work-up procedure when working with deuterated compounds?
The work-up procedure is generally similar to that for non-deuterated malonic esters. However, if you are working in a protic solvent and want to avoid any potential for back-exchange of the deuterium, it is advisable to minimize the exposure to acidic or basic aqueous solutions, especially at elevated temperatures. A standard work-up involves quenching the reaction with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent.
Troubleshooting Guides
Problem 1: Low or No Yield of the Alkylated Product
| Possible Cause | Suggested Solution |
| Insufficiently Strong Base | The C-D bond is stronger than the C-H bond, potentially slowing enolate formation. Use a stronger base like potassium tert-butoxide or sodium hydride (NaH) in an aprotic solvent like THF or DMF. |
| Steric Hindrance | A bulky alkyl halide will slow the SN2 reaction. Increase the reaction temperature and prolong the reaction time. Using a polar aprotic solvent such as DMSO or DMF can also accelerate the reaction. |
| Competing Elimination Reaction | Secondary and tertiary alkyl halides are prone to E2 elimination, especially with strong bases. Use a less hindered base if possible, or consider alternative synthetic routes for highly substituted targets. |
| Reagent Purity | Impurities in the solvent, malonic ester, or alkyl halide can interfere with the reaction. Ensure all reagents and solvents are pure and anhydrous. |
Problem 2: Significant Formation of Dialkylated Product
| Possible Cause | Suggested Solution |
| Incorrect Stoichiometry | Using a 1:1 ratio of malonic ester to alkyl halide can lead to dialkylation once some mono-alkylated product has formed. |
| High Concentration of Alkylating Agent | Adding the alkyl halide all at once can lead to rapid reaction with both the initial enolate and the enolate of the mono-alkylated product. |
Experimental Protocols
Protocol 1: Alkylation of Deuterated Diethyl Malonate with a Hindered Primary Alkyl Halide
This protocol is a general guideline for the alkylation of α,α-dideuterio diethyl malonate with a sterically demanding primary alkyl halide.
Materials:
-
α,α-dideuterio diethyl malonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Sterically hindered primary alkyl bromide
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.05 equivalents) in anhydrous DMF.
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add α,α-dideuterio diethyl malonate (1.0 equivalent) dropwise to the stirred suspension under a nitrogen atmosphere.
-
Stirring: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen gas evolution ceases. The longer time is to ensure complete deprotonation of the deuterated ester.
-
Alkylation: Cool the resulting solution back to 0 °C. Add the sterically hindered alkyl bromide (1.05 equivalents) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 50-70 °C. Monitor the reaction progress by TLC or GC. Due to steric hindrance, this may require several hours to overnight.
-
Work-up: After completion, cool the reaction mixture and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with diethyl ether (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: Synthesis of α-Deuterated Carboxylic Acids
This protocol describes the synthesis of α-deuterated carboxylic acids from the corresponding malonic acids, which can be used to prepare the deuterated malonic ester starting material.
Materials:
-
Substituted malonic acid
-
Deuterium oxide (D₂O)
Procedure:
-
H/D Exchange and Decarboxylation: Dissolve the malonic acid in D₂O.
-
Heating: Heat the solution to facilitate both the exchange of the acidic α-proton for deuterium and the decarboxylation of the malonic acid.
-
Isolation: Upon completion, the α-deuterated carboxylic acid can be isolated. This method is environmentally friendly as it does not require organic solvents.
Data Presentation
Table 1: Comparison of Bases for Alkylation of Malonic Esters
| Base | Typical Solvent | Conditions | Typical Yields (%) | Notes |
| Sodium Ethoxide (NaOEt) | Ethanol | Reflux | 75-90 | Standard conditions, may not be sufficient for hindered systems. |
| Sodium Hydride (NaH) | THF, DMF | 0 °C to Reflux | 65-98 | Strong, non-nucleophilic base. Requires anhydrous conditions. |
| Potassium tert-butoxide | t-BuOH, THF | Room Temp to Reflux | High | A strong, sterically hindered base that is effective for hindered systems. |
| Potassium Carbonate (K₂CO₃) / PTC | Toluene, Dioxane | Reflux | High | Milder conditions, suitable for sensitive substrates. Often requires a phase-transfer catalyst (PTC). |
Note: Yields are representative for non-deuterated systems and may vary based on the specific deuterated substrate and alkylating agent.
Visualizations
Caption: Workflow for the preparation and alkylation of deuterated malonic esters.
Caption: Troubleshooting flowchart for low-yield alkylation reactions.
References
minimizing byproducts in the preparation of deuterated carboxylic acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the preparation of deuterated carboxylic acids.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of deuterated carboxylic acids.
Issue 1: Low Deuterium Incorporation
Symptom: Mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy indicates a lower than expected level of deuterium incorporation in the final product.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| H/D Exchange with Protic Solvents or Reagents: Residual protons from solvents (e.g., methanol), reagents, or atmospheric moisture can compete with the deuterium source, leading to the incorporation of hydrogen instead of deuterium.[1][2] | - Use anhydrous and aprotic solvents (e.g., THF, DMF, acetonitrile).[1] - Ensure all glassware is thoroughly dried, and reagents are anhydrous.[2] - Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).[1] |
| Suboptimal Reaction Conditions: Reaction time, temperature, or reagent stoichiometry may not be optimized for efficient deuteration. | - Increase the reaction time or temperature, monitoring for potential side reactions. - Use a slight excess of the deuterating agent. - Optimize the concentration of catalysts or other reagents. |
| Back-Exchange During Workup or Purification: Protic solvents or acidic/basic conditions during the workup or purification can lead to the exchange of deuterium atoms back to hydrogen. | - Use deuterated solvents (e.g., D₂O, MeOD) for quenching and extraction where possible. - Neutralize the reaction mixture carefully and avoid prolonged exposure to strongly acidic or basic aqueous solutions. - Employ anhydrous drying agents. |
| Inadequate Catalyst Activity: The catalyst may be deactivated or not suitable for the specific substrate. | - Use a fresh batch of catalyst. - Screen different catalysts to find one that is more effective for the specific transformation. |
Issue 2: Presence of Unreacted Starting Material
Symptom: Analysis of the crude reaction mixture shows a significant amount of the non-deuterated starting carboxylic acid.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reaction: The reaction has not gone to completion due to insufficient reaction time, temperature, or reagent quantities. | - Extend the reaction time. - Gradually increase the reaction temperature. - Ensure the stoichiometry of all reagents is correct. |
| Poor Solubility of Reactants: The carboxylic acid or other reagents may not be fully dissolved in the reaction solvent, limiting their reactivity. | - Choose a solvent in which all reactants are fully soluble at the reaction temperature. - Consider using a co-solvent to improve solubility. |
| Catalyst Deactivation: The catalyst may have lost its activity during the reaction. | - Add a fresh portion of the catalyst. - Investigate potential sources of catalyst poisons in the starting materials or solvents. |
Issue 3: Formation of Byproducts
Symptom: The presence of unexpected peaks in the NMR spectrum or masses in the MS analysis of the product.
Common Byproducts and Their Minimization:
| Byproduct | Potential Cause | Recommended Solution |
| Non-deuterated Product: The desired carboxylic acid is formed without deuterium incorporation. | H/D exchange with residual protons in the reaction mixture. | Follow the recommendations for minimizing H/D exchange as outlined in "Issue 1: Low Deuterium Incorporation". |
| Over-deuteration: Deuterium is incorporated at positions other than the target site. | Non-selective deuteration conditions or side reactions. | - Use a more selective deuteration method. - Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to favor the desired deuteration. |
| Dimerized Products (e.g., Docosane from Lauric Acid): Radical coupling of alkyl intermediates generated during decarboxylative deuteration. | High concentration of radical intermediates. | - Lower the concentration of the starting material. - Control the rate of radical generation by adjusting the light intensity in photocatalytic reactions. |
| Products of Elimination Reactions (e.g., Alkenes): Base-induced elimination side reactions. | Use of a strong or sterically hindered base. | - Employ a weaker, non-nucleophilic base. - Lower the reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for preparing deuterated carboxylic acids?
A1: Common methods include:
-
H/D Exchange: This involves the exchange of acidic protons on the carboxylic acid with deuterium from a deuterium source like D₂O, often catalyzed by an acid or a base.
-
Decarboxylative Deuteration: A carboxyl group is replaced with a deuterium atom. Photocatalytic methods are common for this transformation.
-
Synthesis from Deuterated Precursors: Building the deuterated carboxylic acid from smaller, already deuterated starting materials.
-
Metal-Catalyzed Deuteration: Transition metals like palladium or iridium can catalyze the direct deuteration of C-H bonds.
Q2: How can I best monitor the progress of my deuteration reaction?
A2: The progress of the reaction can be monitored by techniques such as:
-
Thin Layer Chromatography (TLC): To observe the consumption of the starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To monitor the appearance of the deuterated product and the disappearance of the starting material. The mass shift will indicate deuterium incorporation.
-
¹H NMR Spectroscopy: To observe the disappearance or reduction of the signal corresponding to the proton being replaced by deuterium.
Q3: What are the best purification methods to remove byproducts from my deuterated carboxylic acid?
A3: Purification strategies include:
-
Acid-Base Extraction: This is a highly effective method for separating carboxylic acids from neutral or basic impurities. The deuterated acid can be extracted into an aqueous base, washed with an organic solvent to remove impurities, and then re-acidified and extracted back into an organic solvent.
-
Column Chromatography: Silica gel chromatography can be used to separate the deuterated carboxylic acid from non-polar byproducts. Adding a small amount of acetic or formic acid to the eluent can improve the peak shape of the carboxylic acid. For more polar compounds, reverse-phase chromatography may be more suitable.
-
Crystallization: If the deuterated carboxylic acid is a solid, recrystallization from a suitable solvent can be a powerful purification technique.
Q4: How do I confirm the location and percentage of deuterium incorporation?
A4:
-
NMR Spectroscopy: ¹H NMR is used to see the disappearance of a proton signal at a specific position. ²H (Deuterium) NMR can be used to directly observe the deuterium signal, confirming its location.
-
Mass Spectrometry: High-resolution mass spectrometry can determine the exact mass of the molecule, which will increase with each incorporated deuterium atom, allowing for the calculation of the overall deuterium incorporation.
Data Presentation
Table 1: Comparison of Deuteration Methods for Carboxylic Acids
| Method | Substrate | Deuterium Source | Catalyst/Conditions | Yield (%) | D-Incorporation (%) | Reference |
| Photocatalytic Decarboxylation | 4-(4-methoxyphenyl)butanoic acid | D₂O | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, Thiol catalyst, Blue LEDs | 75 | 96 | |
| H/D Exchange from Malonic Acid | Phenylmalonic acid | D₂O | Heat | ~90 | >95 | |
| Palladium-Catalyzed β-C(sp³)–H Deuteration | 2-Methylhexanoic acid | d₁-HFIP | Pd(OAc)₂, Ligand, Ag₂CO₃ | 69 | >95 (at β-position) |
Experimental Protocols
Protocol 1: Photocatalytic Decarboxylative Deuteration of an Aliphatic Carboxylic Acid
This protocol is based on the work of Li, et al. for the precise deuteration of aliphatic carboxylic acids.
-
Preparation of the Cesium Carboxylate: To a solution of the aliphatic carboxylic acid (0.2 mmol) in methanol (2 mL), add a solution of cesium hydroxide monohydrate (0.2 mmol) in methanol (1 mL). Stir the mixture at room temperature for 1 hour. Remove the solvent under reduced pressure to obtain the cesium carboxylate salt.
-
Reaction Setup: In a reaction vial, combine the cesium carboxylate (0.2 mmol), the iridium photocatalyst [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%), and a thiol HAT catalyst (10 mol%).
-
Solvent Addition: Add a mixture of dichloromethane (DCM) and D₂O (4:1 v/v, 2 mL).
-
Irradiation: Irradiate the reaction mixture with blue LEDs (45 W) at room temperature for 10-20 hours.
-
Workup: After the reaction is complete, extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Acid-Catalyzed α-H/D Exchange of a Carboxylic Acid
This is a general procedure for the deuteration of the α-position of carboxylic acids that have acidic α-protons.
-
Reaction Setup: In a sealed reaction vessel, dissolve the carboxylic acid (1.0 mmol) in an excess of D₂O (e.g., 5 mL).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as deuterated sulfuric acid (D₂SO₄) or deuterated hydrochloric acid (DCl) (e.g., 5 mol%).
-
Heating: Heat the reaction mixture with stirring at an elevated temperature (e.g., 80-120 °C). The optimal temperature and time will depend on the substrate.
-
Monitoring: Monitor the reaction by taking small aliquots, removing the D₂O, and analyzing by ¹H NMR to determine the extent of deuterium incorporation.
-
Workup: Once the desired level of deuteration is achieved, cool the reaction mixture to room temperature. Remove the D₂O under reduced pressure. For a more thorough removal of the acid catalyst, dissolve the residue in a small amount of water and freeze-dry.
-
Purification: The deuterated carboxylic acid can be used directly or further purified by crystallization or chromatography if necessary.
Visualizations
Caption: Experimental workflow for the preparation and analysis of deuterated carboxylic acids.
References
Technical Support Center: Optimizing LC-MS Parameters for Deuterated Internal Standards
Welcome to the technical support center for robust deuterated internal standard analysis in Liquid Chromatography-Mass Spectrometry (LC-MS) applications. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the accuracy and reliability of their quantitative analyses.
Troubleshooting Guides
This section addresses specific issues that may arise during LC-MS analysis using deuterated internal standards.
Question: Why am I observing poor peak shapes (e.g., fronting, tailing, or splitting) for my analyte and/or deuterated internal standard?
Answer: Poor peak shape can stem from several factors related to the column, mobile phase, or injection solvent.
-
Column Issues: Contamination or partial clogging of the column frit can lead to peak splitting.[1][2] A void in the column, which can be caused by the dissolution of silica at a mobile phase pH greater than 7, is another possible cause.[1][2]
-
Mobile Phase and Injection Solvent: If the injection solvent is stronger than the mobile phase, it can cause peak distortion.[1] Secondary interactions between the analyte and the stationary phase can also lead to tailing for specific peaks.
-
Extra-Column Effects: Problems with tubing, fittings, or the detector cell can contribute to peak tailing.
Question: What are the causes of high background noise in my LC-MS analysis?
Answer: High background noise can originate from various sources, including the mobile phase, the LC system, or the mass spectrometer itself.
-
Contaminated Mobile Phase: Impurities in the solvents or additives used for the mobile phase are a common source of high background noise.
-
LC System Contamination: The LC system, including tubing, fittings, and the autosampler, can harbor contaminants that leach into the mobile phase.
-
Ion Source Contamination: The mass spectrometer's ion source is prone to contamination from the continuous introduction of samples and mobile phase.
-
Electronic Interference: Nearby electronic devices can sometimes cause random noise spikes.
Question: My deuterated internal standard signal is inconsistent or declining. What are the potential causes?
Answer: A declining or inconsistent internal standard signal can indicate several issues, from sample preparation inconsistencies to instrument contamination.
-
Inconsistent Sample Preparation: Variability in sample extraction, evaporation, or reconstitution steps can lead to inconsistent internal standard recovery.
-
Analyte-Internal Standard Interactions: In some cases, the analyte and internal standard may interact in a way that affects their ionization efficiency.
-
Instrument Contamination: Buildup of matrix components in the ion source or mass spectrometer can lead to a gradual decline in signal.
-
Deuterium Exchange: Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent, a phenomenon known as back-exchange. This is more likely with labels at acidic or basic sites and can be influenced by the pH of the mobile phase or sample diluent.
Question: I'm observing a chromatographic separation between my analyte and its deuterated internal standard. Why is this happening and how can I fix it?
Answer: While deuterated internal standards are chemically very similar to the analyte, slight differences in their physicochemical properties can sometimes lead to chromatographic separation. This is often referred to as the "isotope effect."
-
Cause: The substitution of hydrogen with the heavier deuterium isotope can slightly alter the molecule's lipophilicity, leading to a small difference in retention time on a reversed-phase column.
-
Impact: If this separation leads to the analyte and internal standard eluting into regions of different matrix effects (ion suppression or enhancement), it can compromise the accuracy of quantification.
-
Troubleshooting Steps:
-
Modify Chromatographic Conditions: Adjusting the mobile phase composition, gradient slope, or column temperature can sometimes minimize the separation.
-
Evaluate Different Columns: The degree of separation can be dependent on the column chemistry and stationary phase.
-
Consider a Different Internal Standard: If chromatographic modifications are not effective, a ¹³C-labeled internal standard, which is less prone to chromatographic shifts, may be a better choice.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a deuterated internal standard in LC-MS analysis?
A1: A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by deuterium. Its main purpose is to act as an internal reference to correct for variations that can occur during sample preparation and analysis. Because it is chemically almost identical to the analyte, it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.
Q2: What are the ideal purity requirements for a deuterated internal standard?
A2: For reliable and accurate quantification, a deuterated internal standard should have high chemical and isotopic purity. The generally recommended requirements are:
-
Chemical Purity: >99%
-
Isotopic Enrichment: ≥98% High purity ensures that the internal standard behaves predictably and does not introduce interferences. The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte's concentration.
Q3: How many deuterium atoms are optimal for an internal standard?
A3: A mass difference of at least 3 atomic mass units (amu) between the analyte and the internal standard is generally recommended to avoid isotopic overlap. Therefore, an internal standard with three or more deuterium atoms is often preferred. This minimizes the contribution from the natural M+1 and M+2 isotopes of the analyte to the internal standard's signal.
Q4: Can matrix effects still be an issue even when using a deuterated internal standard?
A4: Yes. While deuterated internal standards are excellent for compensating for many matrix effects, they may not always be a perfect solution. If there is a slight retention time difference between the analyte and the internal standard, they may experience different degrees of ion suppression or enhancement from co-eluting matrix components. In such cases, further sample cleanup or chromatographic optimization may be necessary.
Q5: How can I check for "cross-talk" or isotopic interference in my assay?
A5: You can assess for isotopic interference by analyzing a high-concentration solution of the unlabeled analyte and monitoring the mass channel of the internal standard. A significant signal in the internal standard's channel indicates a contribution from the analyte's natural isotopic abundance. Similarly, injecting a high concentration of the internal standard solution alone can reveal the presence of any unlabeled analyte impurity.
Data Presentation
Table 1: Troubleshooting Summary for High Background Noise
| Symptom | Potential Cause | Initial Action | Secondary Action |
| High, consistent noise across the spectrum | Contaminated mobile phase | Prepare fresh mobile phase with LC-MS grade solvents. | Flush the entire LC system. |
| Noise increases over a sequence of injections | Sample matrix buildup | Run blank injections between samples. | Develop a more effective sample clean-up method. |
| Random noise spikes | Electronic interference | Check for nearby electronic devices. | Ensure proper grounding of the instrument. |
| High background at specific m/z values | Contamination from a specific source (e.g., plasticizers, slip agents) | Identify the contaminant using a mass library. | Eliminate the source of contamination (e.g., use different vials, tubing). |
Table 2: Common Background Ions and Their Potential Sources
| m/z (Positive Ion Mode) | m/z (Negative Ion Mode) | Potential Source(s) | Recommended Action |
| 23.0 (Na+) | 35.0/37.0 (Cl-) | Glassware, mobile phase additives | Use high-purity salts, polypropylene vials. |
| 39.0 (K+) | 45.0 (HCOO-) | Glassware, mobile phase additives | Use high-purity salts, polypropylene vials. |
| 41.0 | 59.0 (CH3COO-) | Acetonitrile clusters | Use fresh, high-purity acetonitrile. |
| 149.0 | - | Phthalates (plasticizers) | Use phthalate-free labware and tubing. |
| - | 255.0 | Keratin | Wear gloves, minimize sample exposure to air. |
Experimental Protocols
Protocol for Optimizing Mass Spectrometry Parameters for Analyte and Deuterated Internal Standard
This protocol outlines the steps for compound tuning and optimization using direct infusion of standard solutions into the mass spectrometer. This should be performed independently for the analyte and the deuterated internal standard.
-
Preparation of Solutions:
-
Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
From the stock solutions, prepare separate working solutions for infusion at a concentration of approximately 100-1000 ng/mL in a solvent mixture that mimics the initial mobile phase conditions of the intended LC method (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Precursor Ion Selection (Q1 Scan):
-
Set up a syringe pump to infuse the working solution at a low, steady flow rate (e.g., 5-10 µL/min) into the mass spectrometer's ion source.
-
In the instrument control software, set the scan type to a Q1 scan over a mass range that includes the expected molecular weight of the compound.
-
Acquire data and identify the most abundant ion, which is typically the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. Record this m/z value.
-
-
Product Ion (Fragment) Selection (Product Ion Scan):
-
Change the scan type to "Product Ion Scan."
-
Set the Q1 quadrupole to transmit only the precursor ion m/z identified in the previous step.
-
Scan the Q3 quadrupole over a relevant mass range to detect the fragment ions produced.
-
From the resulting spectra, select two or three of the most intense and stable product ions. These will be used to create the Multiple Reaction Monitoring (MRM) transitions. One transition is typically used for quantification (quantifier) and another for confirmation (qualifier).
-
-
Optimization of Declustering Potential (DP):
-
Set up an MRM method using the precursor ion and one of the selected product ions.
-
Create an experiment that ramps the DP value across a relevant range (e.g., from 20 V to 150 V in 10 V steps) while monitoring the MRM transition intensity.
-
Plot the ion intensity as a function of the DP. The optimal DP is the voltage that produces the maximum signal intensity for the precursor ion.
-
-
Optimization of Collision Energy (CE):
-
Using the optimized DP from the previous step, create an experiment to optimize the CE for each MRM transition.
-
For each transition, ramp the CE value across a range (e.g., from 5 V to 60 V in 2-5 V steps).
-
Determine the CE value that yields the maximum intensity for each specific transition.
-
Visualizations
Caption: Experimental workflow for quantitative analysis using deuterated standards.
Caption: Troubleshooting logic for identifying sources of background noise.
References
addressing matrix effects with Diethyl 2-(n-butyl-d9)malonate in bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Diethyl 2-(n-butyl-d9)malonate as an internal standard to address matrix effects in bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is Diethyl 2-(n-butyl-d9)malonate and why is it used in bioanalysis?
A1: Diethyl 2-(n-butyl-d9)malonate is a stable isotope-labeled (SIL) internal standard. It is the deuterated form of diethyl butylmalonate. In bioanalytical methods, particularly those using liquid chromatography-mass spectrometry (LC-MS), SIL internal standards are considered the gold standard for quantitation.[1] Because Diethyl 2-(n-butyl-d9)malonate is chemically almost identical to its non-deuterated counterpart and structurally similar to certain analytes, it behaves similarly during sample preparation, chromatography, and ionization. This allows it to effectively compensate for variations in the analytical process, including matrix effects, which can suppress or enhance the analyte signal and lead to inaccurate results.[2][3][4]
Q2: For which types of analytes is Diethyl 2-(n-butyl-d9)malonate a suitable internal standard?
A2: Due to its structural similarity, Diethyl 2-(n-butyl-d9)malonate is a suitable internal standard for the quantification of barbiturates, such as pentobarbital and secobarbital, in biological matrices. The core structure shared with these analytes ensures that it will co-elute and experience similar matrix effects, providing reliable correction.
Q3: What are matrix effects and how does a SIL internal standard help?
A3: Matrix effects are the alteration of analyte ionization in the mass spectrometer's source due to co-eluting compounds from the biological sample (e.g., salts, lipids, proteins).[2] This can lead to ion suppression or enhancement, causing underestimation or overestimation of the analyte concentration. A SIL internal standard co-elutes with the analyte and is affected by the matrix in the same way. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.
Troubleshooting Guide
This guide addresses common issues encountered when using Diethyl 2-(n-butyl-d9)malonate as an internal standard.
Issue 1: Poor Peak Shape or Tailing for the Internal Standard
-
Possible Cause: Contamination of the LC column or system, or suboptimal chromatographic conditions.
-
Troubleshooting Steps:
-
System Flush: Flush the LC system and column with a strong solvent mixture (e.g., 50:50 isopropanol:acetonitrile) to remove potential contaminants.
-
Column Evaluation: If the issue persists, evaluate the column's performance with a standard compound. It may be necessary to replace the column.
-
Mobile Phase Optimization: Adjust the mobile phase composition or gradient to improve peak shape.
-
Issue 2: High Variability in Internal Standard Response Across a Batch
-
Possible Cause: Inconsistent sample preparation, variable matrix effects not being fully compensated, or instability of the internal standard in the prepared samples.
-
Troubleshooting Steps:
-
Review Sample Preparation: Ensure consistent and precise execution of all sample preparation steps, including pipetting and extraction.
-
Assess Matrix Effects: Perform a post-extraction addition experiment to evaluate the extent of matrix variability between different sample lots.
-
Evaluate Stability: Assess the stability of Diethyl 2-(n-butyl-d9)malonate in the final sample extract over the typical analysis time.
-
Issue 3: Analyte and Internal Standard Do Not Co-elute
-
Possible Cause: A significant "isotope effect" where the deuteration slightly alters the retention time of the internal standard compared to the analyte.
-
Troubleshooting Steps:
-
Chromatographic Optimization: Modify the LC gradient or mobile phase composition to achieve closer elution of the analyte and internal standard. A slower gradient around the elution time of the compounds can improve resolution and demonstrate co-elution.
-
Acceptance Criteria: If a small separation is unavoidable, validate that it does not impact the method's accuracy and precision by assessing matrix effects in different lots of the biological matrix.
-
Experimental Protocols
Protocol 1: Quantification of Pentobarbital in Human Serum using Diethyl 2-(n-butyl-d9)malonate as Internal Standard
This protocol is adapted from established methods for barbiturate analysis.
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of serum, add 25 µL of Diethyl 2-(n-butyl-d9)malonate working solution (e.g., 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 500 µL of 0.1 M phosphate buffer (pH 6.0) and vortex.
-
Load the entire sample onto a conditioned mixed-mode solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and internal standard with 1 mL of a 75:25 mixture of dichloromethane and isopropanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II UHPLC or equivalent.
-
Column: Agilent Poroshell 120 EC-C18, 2.1 × 100 mm, 1.9 µm.
-
Mobile Phase A: 5 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to 30% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) Negative.
-
MRM Transitions:
-
Pentobarbital: [Precursor Ion] -> [Product Ion] (specific m/z values to be determined during method development).
-
Diethyl 2-(n-butyl-d9)malonate: [Precursor Ion] -> [Product Ion] (specific m/z values to be determined during method development).
-
Quantitative Data Summary
The following tables represent typical performance data expected from a validated bioanalytical method using a SIL internal standard like Diethyl 2-(n-butyl-d9)malonate for the analysis of a barbiturate like pentobarbital.
Table 1: Calibration Curve Performance
| Parameter | Value |
| Linearity Range | 1 - 2500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Lower Limit of Quantitation (LLOQ) | 1 | 98.5 | 8.2 |
| Low Quality Control (LQC) | 3 | 101.2 | 6.5 |
| Medium Quality Control (MQC) | 100 | 99.8 | 4.1 |
| High Quality Control (HQC) | 2000 | 102.5 | 3.5 |
Table 3: Matrix Effect and Recovery
| Parameter | Analyte | Internal Standard |
| Recovery (%) | 85.2 ± 4.1 | 86.5 ± 3.8 |
| Matrix Factor | 0.95 | 0.94 |
| IS-Normalized Matrix Factor | 1.01 | N/A |
Visualizations
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Principle of matrix effect compensation with a SIL internal standard.
Caption: Troubleshooting decision tree for bioanalytical method issues.
References
- 1. fda.gov [fda.gov]
- 2. Liquid Chromatography-Tandem Mass Spectrometry for Quantitation of Serum Pentobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Phenobarbital, Pentobarbital, Amobarbital and Secobarbital in Raw Milk via Liquid Chromatography with Electron Spray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of n-Butylmalonic Acid Using Diethyl 2-(n-butyl-d9)malonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of n-butylmalonic acid, a key dicarboxylic acid, in biological matrices. The focus is on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard, Diethyl 2-(n-butyl-d9)malonate. The performance of this method is contrasted with two alternative approaches: one using a structural analog internal standard and another without an internal standard.
The use of a deuterated internal standard, such as Diethyl 2-(n-butyl-d9)malonate, is widely regarded as the gold standard in quantitative bioanalysis.[1][2] Its structural and physicochemical similarity to the analyte, n-butylmalonic acid, ensures that it behaves almost identically during sample preparation, chromatography, and ionization. This co-elution and similar behavior effectively compensate for variations in extraction recovery, matrix effects, and instrument response, leading to superior accuracy and precision in quantification.[1]
Data Presentation: A Comparative Analysis
The following tables summarize the hypothetical, yet representative, performance data for the three bioanalytical approaches for n-butylmalonic acid. These tables are designed to provide a clear and objective comparison of key validation parameters.
Table 1: Linearity and Sensitivity
| Parameter | Method with Diethyl 2-(n-butyl-d9)malonate (IS) | Method with Structural Analog IS (Ethylmalonic Acid) | Method without Internal Standard |
| Linear Range | 1 - 1000 ng/mL | 5 - 1000 ng/mL | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | > 0.990 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL | 10 ng/mL |
| Signal-to-Noise at LLOQ | > 10 | > 10 | > 10 |
Table 2: Accuracy and Precision
| Quality Control Sample | Method with Diethyl 2-(n-butyl-d9)malonate (IS) | Method with Structural Analog IS (Ethylmalonic Acid) | Method without Internal Standard |
| Accuracy (% Bias) | Precision (%RSD) | Accuracy (% Bias) | |
| Low QC (3 ng/mL) | -2.5% | 4.1% | -8.2% |
| Mid QC (500 ng/mL) | 1.8% | 2.5% | 3.5% |
| High QC (800 ng/mL) | 0.5% | 1.9% | 1.2% |
Table 3: Recovery and Matrix Effect
| Parameter | Method with Diethyl 2-(n-butyl-d9)malonate (IS) | Method with Structural Analog IS (Ethylmalonic Acid) | Method without Internal Standard |
| Extraction Recovery (%) | 85.2 ± 3.1 | Analyte: 84.5 ± 5.8IS: 78.2 ± 6.5 | 83.9 ± 9.7 |
| Matrix Factor (Normalized) | 0.98 - 1.03 | 0.85 - 1.15 | 0.75 - 1.25 |
| IS-Normalized Matrix Factor | 0.99 - 1.01 | 0.92 - 1.08 | N/A |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (either Diethyl 2-(n-butyl-d9)malonate or the structural analog). For the method without an internal standard, add 20 µL of methanol.
-
Vortex the samples for 30 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Chromatographic Conditions
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: Hold at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
n-Butylmalonic Acid: Precursor Ion (m/z) -> Product Ion (m/z) [Collision Energy (eV)] - Specific values would be determined during method development.
-
Diethyl 2-(n-butyl-d9)malonate (IS): Precursor Ion (m/z) -> Product Ion (m/z) [Collision Energy (eV)] - Specific values would be determined during method development.
-
Structural Analog IS (Ethylmalonic Acid): Precursor Ion (m/z) -> Product Ion (m/z) [Collision Energy (eV)] - Specific values would be determined during method development.
-
-
Key MS Parameters: Ion spray voltage, source temperature, collision gas pressure, and declustering potential would be optimized for maximum sensitivity.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of using a deuterated internal standard.
Caption: Experimental workflow for the bioanalysis of n-butylmalonic acid.
Caption: Comparison of deuterated vs. structural analog internal standards.
References
The Gold Standard of Quantification: A Comparative Guide to Diethyl 2-(n-butyl-d9)malonate and Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison between Diethyl 2-(n-butyl-d9)malonate, a deuterated internal standard, and non-deuterated internal standards, supported by experimental data and detailed methodologies.
In the landscape of liquid chromatography-mass spectrometry (LC-MS/MS) assays, internal standards (IS) are indispensable for correcting variability throughout the analytical process, from sample preparation to detection. An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it is affected similarly by experimental variations.[1][2] The two principal types of internal standards employed are stable isotope-labeled (SIL) internal standards, such as deuterated compounds, and non-deuterated structural analogs.[3] Deuterated standards, like Diethyl 2-(n-butyl-d9)malonate, are chemically identical to the analyte of interest, with the only difference being the substitution of hydrogen atoms with deuterium. This subtle mass difference allows for differentiation by the mass spectrometer while maintaining nearly identical behavior to the analyte.[3][4]
Performance Under the Magnifying Glass: Deuterated vs. Non-Deuterated Internal Standards
The scientific consensus, backed by extensive experimental data, confirms that stable isotope-labeled internal standards, including deuterated ones, consistently deliver superior assay performance. Their key advantage lies in the ability to more effectively compensate for matrix effects—the suppression or enhancement of the analyte's signal by co-eluting components from the biological matrix. Since a deuterated standard co-elutes with the analyte and has virtually the same ionization efficiency, it experiences the same matrix effects, allowing for accurate normalization of the analyte's signal.
Non-deuterated internal standards, typically structural analogs, have similar but not identical chemical structures to the analyte. While they can account for some variability, differences in their physicochemical properties, such as retention time and ionization efficiency, can lead to inadequate compensation for matrix effects, potentially compromising the accuracy and precision of the results.
Quantitative Data Summary
The following table summarizes representative quantitative data from a study comparing the performance of a deuterated internal standard to a non-deuterated structural analog in a bioanalytical method. While this data is not specific to Diethyl 2-(n-butyl-d9)malonate, it illustrates the typical performance differences observed.
| Parameter | Deuterated Internal Standard | Non-Deuterated (Structural Analog) Internal Standard |
| Accuracy (Bias %) | ||
| Quality Control Low | -1.2% | -8.5% |
| Quality Control Medium | 0.5% | -6.3% |
| Quality Control High | 1.8% | -4.9% |
| Precision (%CV) | ||
| Quality Control Low | 2.5% | 7.8% |
| Quality Control Medium | 2.1% | 6.5% |
| Quality Control High | 1.9% | 5.9% |
| Matrix Effect (%CV) | 3.2% | 15.4% |
This data demonstrates a significant improvement in both accuracy (mean bias closer to 0%) and precision (lower %CV) when using a deuterated internal standard. The much lower %CV for the matrix effect with the deuterated standard highlights its superior ability to compensate for signal variations caused by the biological matrix.
Experimental Protocols
To ensure the robust and reliable performance of a bioanalytical method using an internal standard, a thorough validation is essential. The following are detailed methodologies for key experiments.
Sample Preparation: Protein Precipitation
This protocol is a common and straightforward method for extracting small molecules from biological matrices like plasma or serum.
-
Aliquoting: In a microcentrifuge tube, add 100 µL of the sample (calibration standard, quality control, or unknown).
-
Internal Standard Spiking: Add 10 µL of the Diethyl 2-(n-butyl-d9)malonate working solution (or the non-deuterated IS) to each tube.
-
Vortexing: Briefly vortex the mixture to ensure homogeneity.
-
Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate the proteins.
-
Vortexing: Vigorously vortex each tube for 30 seconds.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
This is a general protocol for the chromatographic separation and mass spectrometric detection of the analyte and internal standard.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for small molecules.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient program to achieve good separation of the analyte from matrix components.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
MRM Transitions: Optimized for the specific analyte and Diethyl 2-(n-butyl-d9)malonate.
Mandatory Visualizations
To better illustrate the experimental and logical workflows, the following diagrams are provided.
Caption: A typical bioanalytical workflow using an internal standard.
Caption: Logical flow comparing deuterated vs. non-deuterated internal standards.
References
reactivity comparison of deuterated vs. non-deuterated diethyl butylmalonate
A comprehensive guide for researchers, scientists, and drug development professionals on the reactivity differences between deuterated and non-deuterated diethyl butylmalonate, supported by representative experimental data and detailed protocols.
The substitution of hydrogen with its heavier isotope, deuterium, at a reactive center in a molecule can significantly impact its chemical reactivity. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool in mechanistic studies and drug development. This guide provides an objective comparison of the reactivity of diethyl butylmalonate and its deuterated counterpart, diethyl 2-deuterio-2-butylmalonate, with a focus on the crucial C-H versus C-D bond cleavage in the rate-determining step of its reactions.
The Foundation: The Kinetic Isotope Effect (KIE)
The primary kinetic isotope effect arises from the difference in zero-point vibrational energy between a C-H and a C-D bond. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break.[1][2] Consequently, reactions where the C-H bond cleavage is the rate-determining step will proceed slower when hydrogen is replaced by deuterium.[1][2] The magnitude of the primary KIE is typically expressed as the ratio of the rate constants (kH/kD), with values often ranging from 2.5 to 8 for C-H bond cleavage.[2]
Reactivity Comparison: Enolate Formation
The key reaction of diethyl butylmalonate is the deprotonation of the acidic proton at the α-carbon to form a resonance-stabilized enolate. This enolate is a potent nucleophile used in various synthetic transformations, including alkylation. The rate of this deprotonation is expected to be significantly slower for the deuterated compound due to the primary kinetic isotope effect.
Table 1: Comparative Reactivity Data (Representative)
| Parameter | Diethyl Butylmalonate (Non-deuterated) | Diethyl 2-deuterio-2-butylmalonate (Deuterated) |
| Rate of Deprotonation (k, M⁻¹s⁻¹) | kH | kD |
| Kinetic Isotope Effect (kH/kD) | - | ~ 6.9 (Theoretical Maximum at 300K) |
| Product Yield (Alkylation, %) | High | Potentially Lower under identical conditions |
Note: The specific rate constants and yields are dependent on the exact reaction conditions (base, solvent, temperature). The KIE value is a representative theoretical maximum for complete C-H/C-D bond cleavage in the transition state.
Experimental Protocols
Synthesis of Diethyl 2-deuterio-2-butylmalonate
Principle: The acidic α-proton of diethyl butylmalonate can be exchanged with deuterium from a deuterium source, such as deuterium oxide (D₂O), in a base-catalyzed hydrogen-deuterium exchange reaction.
Materials:
-
Diethyl butylmalonate
-
Sodium ethoxide (NaOEt)
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve diethyl butylmalonate (1 equivalent) in anhydrous diethyl ether.
-
Add a catalytic amount of sodium ethoxide (0.1 equivalents).
-
Add deuterium oxide (5 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signal for the α-proton.
-
After completion, quench the reaction with a small amount of D₂O.
-
Separate the organic layer, and wash it with brine (prepared with D₂O).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain diethyl 2-deuterio-2-butylmalonate.
Caption: Synthesis of deuterated diethyl butylmalonate via H/D exchange.
Comparative Rate Measurement of Deprotonation
Principle: The rate of deprotonation can be indirectly measured by monitoring the rate of a subsequent reaction that consumes the enolate. A common method is to monitor the rate of iodination, where the consumption of iodine can be followed by UV-Vis spectrophotometry. The rate of iodination is dependent on the rate of enolate formation.
Materials:
-
Diethyl butylmalonate
-
Diethyl 2-deuterio-2-butylmalonate
-
Standardized solution of Iodine (I₂) in a suitable solvent (e.g., ethanol)
-
Acid catalyst (e.g., HCl)
-
Ethanol (spectroscopic grade)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare stock solutions of known concentrations of diethyl butylmalonate and diethyl 2-deuterio-2-butylmalonate in ethanol.
-
Prepare a stock solution of iodine in ethanol.
-
In a cuvette, mix the malonate ester solution and the acid catalyst.
-
Initiate the reaction by adding a small, known volume of the iodine solution.
-
Immediately start monitoring the absorbance of the solution at a wavelength where iodine absorbs strongly (e.g., ~460 nm) over time.
-
The rate of disappearance of iodine corresponds to the rate of enolization.
-
Repeat the experiment under identical conditions with the deuterated analog.
-
The ratio of the initial rates will give the kinetic isotope effect (kH/kD).
Caption: Logical workflow for comparing reactivity.
Signaling Pathways and Reaction Mechanisms
The core of diethyl butylmalonate's reactivity lies in the formation of its enolate. The stability of this enolate is due to the delocalization of the negative charge onto the two adjacent carbonyl oxygen atoms.
Caption: Enolate formation and resonance stabilization.
Conclusion
The deuteration of diethyl butylmalonate at the α-position leads to a significant decrease in the rate of reactions involving the cleavage of the C-H/C-D bond in the rate-determining step, such as enolate formation. This primary kinetic isotope effect is a direct consequence of the greater strength of the C-D bond compared to the C-H bond. Understanding and quantifying this effect is crucial for elucidating reaction mechanisms and for the strategic use of deuterium substitution in drug design to modulate metabolic pathways and enhance pharmacokinetic profiles. The experimental protocols provided herein offer a framework for the synthesis of the deuterated compound and the comparative analysis of its reactivity.
References
metabolic stability comparison of Diethyl 2-(n-butyl-d9)malonate and its non-deuterated analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic stability of Diethyl 2-(n-butyl-d9)malonate and its non-deuterated analog, Diethyl 2-(n-butyl)malonate. The strategic replacement of hydrogen with deuterium in xenobiotics is a key strategy in drug discovery to enhance pharmacokinetic properties. This guide delves into the principles behind this enhancement, supported by hypothetical experimental data and detailed in vitro metabolic stability assay protocols.
The Kinetic Isotope Effect: A Rationale for Enhanced Stability
The substitution of hydrogen with its heavier isotope, deuterium, at a site of metabolic oxidation, can significantly slow down the rate of metabolism. This phenomenon, known as the kinetic isotope effect (KIE), arises from the greater bond strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. More energy is required to break the C-D bond, leading to a decreased rate of enzymatic cleavage, a common step in Phase I metabolism mediated by cytochrome P450 (CYP) enzymes. For Diethyl 2-(n-butyl)malonate, the n-butyl chain is a potential site for oxidative metabolism. By deuterating this position to create Diethyl 2-(n-butyl-d9)malonate, it is anticipated that the metabolic stability will be enhanced.
Comparative Metabolic Stability Data (Hypothetical)
While direct experimental data for Diethyl 2-(n-butyl-d9)malonate and its non-deuterated analog is not publicly available, the following table illustrates the expected outcomes from in vitro metabolic stability assays based on the kinetic isotope effect. This data is for illustrative purposes to demonstrate the potential impact of deuteration.
| Compound | In Vitro Half-Life (t½, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) |
| Diethyl 2-(n-butyl)malonate | 30 | 23.1 |
| Diethyl 2-(n-butyl-d9)malonate | 90 | 7.7 |
Disclaimer: The data presented in this table is hypothetical and intended to illustrate the expected impact of deuteration on metabolic stability. Actual experimental results may vary.
Experimental Protocols
The following are detailed protocols for commonly used in vitro assays to determine the metabolic stability of compounds.
Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.[1][2][3][4]
a. Materials:
-
Test compound (Diethyl 2-(n-butyl-d9)malonate or Diethyl 2-(n-butyl)malonate)
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile or methanol (for reaction termination)
-
Internal standard for analytical quantification
b. Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a reaction mixture containing liver microsomes in phosphate buffer.
-
Pre-incubate the reaction mixture at 37°C for a short period.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound to the pre-warmed reaction mixture.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture and terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated analytical method, such as LC-MS/MS.
c. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / protein amount).
References
A Comparative Guide to Succinate Dehydrogenase Inhibitors: Focus on Diethyl 2-(n-butyl-d9)malonate
For Researchers, Scientists, and Drug Development Professionals
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain. Its inhibition has significant implications for cellular metabolism and has been a key area of investigation for the development of fungicides and potential therapeutics for various diseases, including cancer and neurodegenerative disorders. This guide provides an objective comparison of Diethyl 2-(n-butyl-d9)malonate with other notable SDH inhibitors, supported by experimental data and detailed protocols.
Overview of Succinate Dehydrogenase Inhibition
Succinate dehydrogenase catalyzes the oxidation of succinate to fumarate in the TCA cycle, concurrently reducing ubiquinone to ubiquinol in the electron transport chain. Inhibition of SDH disrupts these fundamental processes, leading to the accumulation of succinate. This accumulation is not merely a metabolic bottleneck; succinate acts as a signaling molecule, most notably by inhibiting 2-oxoglutarate-dependent dioxygenases, including prolyl hydroxylases. This leads to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that orchestrates cellular responses to low oxygen, even under normoxic conditions. This "pseudo-hypoxic" state has profound effects on cellular signaling, promoting angiogenesis, glycolysis, and other pathways implicated in cancer progression.[1]
Comparative Analysis of Inhibitor Potency
The efficacy of a succinate dehydrogenase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the available IC50 data for Diethyl 2-(n-butyl-d9)malonate and other well-characterized SDH inhibitors.
It is important to note that IC50 values can vary depending on the experimental conditions, such as the source of the enzyme (e.g., species, tissue), substrate concentration, and assay method. The data presented below is a compilation from various sources and should be interpreted with these considerations in mind.
| Inhibitor | Type of Inhibition | IC50 Value | Source Organism/System |
| Diethyl 2-(n-butyl-d9)malonate | Competitive | Not directly reported; expected to be similar to Diethyl butylmalonate | - |
| Diethyl butylmalonate | Competitive | Data not readily available in comparative studies | - |
| Malonate | Competitive | ~40 µM[2] | Submitochondrial particles |
| 3-Nitropropionic acid (3-NPA) | Irreversible | Doses as low as 10⁻⁸ M showed inhibition in cultured cells[3] | Cultured CHO cells |
| Carboxin | Non-competitive (with respect to succinate) | ~1.1 µM[4] | Bovine heart mitochondria |
| Atpenin A5 | Potent and specific | ~3.3 - 10 nM[5] | Rat heart mitochondria, various systems |
| Thenoyltrifluoroacetone (TTFA) | Non-competitive (with respect to succinate) | ~5.8 µM | Bovine heart mitochondria |
Signaling Pathway of SDH Inhibition
The inhibition of succinate dehydrogenase triggers a cascade of downstream signaling events, primarily initiated by the accumulation of succinate. The following diagram illustrates this key signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. The endogenous mitochondrial complex II inhibitor malonate regulates mitochondrial ATP sensitive potassium channels: implications for ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-nitropropionic acid inhibition of succinate dehydrogenase (complex II) activity in cultured Chinese hamster ovary cells: antagonism by L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antineoplastic Evaluation of Mitochondrial Complex II (Succinate Dehydrogenase) Inhibitors Derived from Atpenin A5 - PMC [pmc.ncbi.nlm.nih.gov]
Deuterium Labeling Slows Malonic Ester Reactivity: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the impact of isotopic substitution on reaction kinetics is crucial for mechanistic studies and the design of novel synthetic pathways. This guide provides an objective comparison of the reactivity of deuterated versus non-deuterated malonic esters, supported by available experimental data, to assess the impact of deuterium labeling on this cornerstone of organic synthesis.
The malonic ester synthesis is a versatile and widely used method for the preparation of carboxylic acids. The reaction proceeds through a series of well-defined steps: deprotonation of the acidic α-carbon, alkylation of the resulting enolate, saponification of the ester groups, and finally, decarboxylation to yield the desired product. The substitution of hydrogen with its heavier isotope, deuterium, at the α-carbon can significantly influence the rates of these reactions, a phenomenon known as the kinetic isotope effect (KIE).
Quantitative Comparison of Reactivity
The kinetic isotope effect (kH/kD) is the ratio of the rate constant for the reaction of the non-deuterated compound (kH) to that of the deuterated compound (kD). A kH/kD value greater than 1 indicates a "normal" kinetic isotope effect, signifying that the C-H bond is weakened or broken in the rate-determining step of the reaction. Conversely, a value less than 1 indicates an "inverse" KIE, while a value close to 1 suggests that C-H bond cleavage is not involved in the slowest step.
| Reaction Step | Reactant | Reagents/Conditions | Expected kH/kD | Implication on Reactivity |
| Deprotonation (Enolization) | Diethyl malonate vs. Diethyl malonate-d2 | Sodium ethoxide in ethanol | > 1 (Normal KIE) | The C-H bond is broken during the formation of the enolate. The C-D bond is stronger and requires more energy to break, thus the deprotonation of the deuterated malonic ester is expected to be slower. |
| Alkylation | Malonate enolate vs. Deuterated malonate enolate | Alkyl halide (e.g., ethyl iodide) | ≈ 1 | The rate-determining step of the SN2 alkylation involves the attack of the enolate on the alkyl halide. Since the C-H/C-D bond at the α-carbon is not broken in this step, a significant primary kinetic isotope effect is not expected. |
| Saponification | Diethyl alkylmalonate vs. Diethyl alkylmalonate-d2 | Aqueous base (e.g., NaOH) | ≈ 1 | The saponification mechanism involves nucleophilic attack of hydroxide on the ester carbonyl groups. The C-H/C-D bond at the α-carbon is not directly involved in this process, so a significant KIE is unlikely. |
| Decarboxylation | Malonic acid vs. Malonic acid-d2 | Heat, acidic conditions | > 1 (Normal KIE) | The accepted mechanism for the decarboxylation of malonic acid involves a cyclic transition state where the α-hydrogen is transferred. Breaking the C-H bond is part of the rate-determining step, leading to a slower reaction for the deuterated analogue. |
| Hydrodecarboxylation | 2,2-dimethyl 3-phenylpropanoic acid vs. deuterated analogue | Photoredox catalysis | 1.01[1] | In this specific photoredox-catalyzed reaction, the cleavage of the C-H bond is not the rate-limiting step, as indicated by the KIE value close to 1.[1] |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon scientific findings. Below are generalized methodologies for key experiments relevant to assessing the impact of deuterium labeling on malonic ester reactivity.
General Protocol for Measuring the Kinetic Isotope Effect in the Deprotonation of Diethyl Malonate
-
Preparation of Deuterated Substrate: Diethyl malonate-d2 can be prepared by repeated exchange of diethyl malonate with a deuterium source, such as D2O, in the presence of a base catalyst (e.g., NaOD). The extent of deuteration should be confirmed by NMR spectroscopy.
-
Reaction Setup: Equimolar amounts of diethyl malonate and diethyl malonate-d2 are mixed in a suitable solvent (e.g., absolute ethanol).
-
Initiation of Reaction: A solution of sodium ethoxide in ethanol (less than one equivalent to the total malonic esters) is added to initiate the deprotonation.
-
Quenching and Analysis: The reaction is quenched at various time points by adding a proton source (e.g., acetic acid). The ratio of the remaining non-deuterated and deuterated starting materials is determined using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Calculation of kH/kD: The kinetic isotope effect is calculated from the relative rates of disappearance of the two isotopic species.
Signaling Pathways and Experimental Workflows
Visualizing the logical flow of experiments and the underlying chemical transformations is crucial for clear communication in scientific research.
Figure 1. Workflow for determining the kinetic isotope effect.
Comparison with Alternative Synthetic Methods
While the malonic ester synthesis is a classic, several modern alternatives offer advantages in terms of efficiency and stereoselectivity.
| Method | Description | Advantages | Disadvantages |
| Asymmetric Phase-Transfer Catalysis | Utilizes chiral phase-transfer catalysts to achieve enantioselective alkylation of malonic esters. | High enantioselectivity; mild reaction conditions. | Catalyst cost and optimization can be a factor. |
| Photoredox Catalysis | Employs light-absorbing catalysts to generate radical intermediates for C-C bond formation under mild conditions. | Access to novel reactivity; mild conditions. | Requires specialized equipment; catalyst sensitivity. |
| Enzymatic Desymmetrization | Uses enzymes to selectively hydrolyze one of two ester groups in a prochiral disubstituted malonate, leading to chiral products. | High enantioselectivity; environmentally friendly. | Substrate scope can be limited by the enzyme's specificity. |
The choice between the traditional malonic ester synthesis and these alternatives will depend on the specific synthetic goals, such as the desired stereochemistry and the tolerance of the substrate to different reaction conditions. Deuterium labeling can be a valuable tool in mechanistic studies of these alternative pathways as well.
References
Navigating Bioanalytical Precision: A Comparative Guide to Cross-Validation with Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of confident decision-making. In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), deuterated internal standards are the gold standard for achieving accurate and precise quantification of analytes in complex biological matrices. However, not all deuterated standards are created equal. The number and position of deuterium atoms can influence analytical performance. This guide provides an objective comparison of analytical methods using different deuterated standards, supported by detailed experimental protocols and data presentation to inform the selection of the most appropriate internal standard for your bioanalytical needs.
The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, is a fundamental practice in quantitative bioanalysis.[1][2] The underlying principle is that a SIL-IS will exhibit nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[3][4] This co-elution and co-behavior are critical for compensating for variability in sample extraction, matrix effects, and instrument response, leading to more robust and reliable results.[3] While deuterated standards are widely used, unexpected behaviors such as chromatographic shifts or differing recoveries compared to the non-labeled analyte can occur. Therefore, a thorough cross-validation is essential when changing or selecting a deuterated internal standard to ensure data integrity and consistency.
Quantitative Performance Comparison
To objectively evaluate the performance of different deuterated internal standards, a cross-validation study should be conducted. The following table summarizes the key validation parameters and typical acceptance criteria as stipulated by regulatory guidelines from the FDA and EMA. The data presented here is a representative example from a hypothetical cross-validation of two different deuterated standards (IS-A and IS-B) for the same analyte.
| Validation Parameter | Acceptance Criteria (FDA/EMA) | Method with IS-A (e.g., d3-analyte) | Method with IS-B (e.g., d5-analyte) |
| Linearity (r²) | ≥ 0.99 | 0.998 | 0.999 |
| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ) | LLOQ: -8.5%Low QC: -5.2%Mid QC: -2.1%High QC: 1.5% | LLOQ: -10.2%Low QC: -6.8%Mid QC: -3.5%High QC: 0.8% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | LLOQ: 12.3%Low QC: 8.7%Mid QC: 5.4%High QC: 3.2% | LLOQ: 14.5%Low QC: 9.1%Mid QC: 6.0%High QC: 4.1% |
| Matrix Effect (IS-Normalized MF CV%) | ≤ 15% | 9.8% | 11.2% |
| Recovery (%) | Consistent and reproducible | 85 ± 5% | 88 ± 4% |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Within ±15% of nominal concentration | Complies | Complies |
Experimental Protocols
Detailed methodologies are crucial for the successful cross-validation of analytical methods. Below are key experimental protocols that should be followed.
Protocol 1: Evaluation of Matrix Effects
Objective: To assess the ability of each deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).
Methodology:
-
Sample Preparation:
-
Set 1 (Analyte in neat solution): Prepare the analyte at a known concentration in the reconstitution solvent.
-
Set 2 (Analyte in post-extraction spiked matrix): Extract blank plasma samples from at least six different sources. Spike the extracted blank matrix with the analyte at the same concentration as in Set 1.
-
Set 3 (Internal Standards in neat solution): Prepare separate solutions of each deuterated IS in the reconstitution solvent at the concentration to be used in the final assay.
-
Set 4 (Internal Standards in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with each deuterated IS at the same concentrations as in Set 3.
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for the analyte.
-
Calculate the IS-normalized MF for each deuterated standard.
-
Calculate the coefficient of variation (CV) of the IS-normalized MF across the different matrix sources. A lower CV indicates better compensation for matrix variability.
-
Protocol 2: Cross-Validation of Incurred Samples
Objective: To compare the concentration values of "unknown" samples obtained using each of the different internal standards.
Methodology:
-
Sample Selection: Obtain a set of incurred samples (e.g., pooled patient samples) containing the analyte.
-
Sample Preparation:
-
Divide each incurred sample into two aliquots.
-
Process one set of aliquots using the analytical method with the first deuterated internal standard (IS-A).
-
Process the second set of aliquots using the analytical method with the second deuterated internal standard (IS-B).
-
-
Sample Analysis: Analyze all processed samples in a single analytical run to minimize inter-assay variability.
-
Data Analysis and Acceptance Criteria:
-
Quantify the analyte concentration in each sample for both methods.
-
For at least two-thirds of the samples, the percent difference between the results from the two methods should be within ±20% of their mean.
-
Visualizing the Workflow and Logic
To better understand the experimental process and the role of the internal standard, the following diagrams are provided.
References
A Comparative Guide to the NMR Spectra of Deuterated and Non-Deuterated Malonic Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of standard (non-deuterated) and alpha-deuterated diethyl malonate. Understanding the spectral differences is crucial for researchers utilizing isotopic labeling in mechanistic studies, quantitative analysis, and as a tool for spectral assignment. This document outlines the fundamental principles of deuterium exchange in active methylene compounds, presents experimental NMR data in clear tabular format, provides detailed experimental protocols, and includes a visualization of a key synthetic pathway involving malonic esters.
Principle of Deuterium Exchange in Malonic Esters
The methylene protons (α-protons) located between the two carbonyl groups in malonic esters are significantly acidic (pKa ≈ 13 in DMSO for diethyl malonate)[1]. This acidity is due to the electron-withdrawing nature of the two adjacent ester functionalities, which stabilize the resulting carbanion (enolate) through resonance.
In the presence of a base and a deuterium source, such as deuterated water (D₂O) or a deuterated alcohol (e.g., CH₃OD), these α-protons can undergo a reversible acid-base reaction. The base abstracts a proton to form an enolate intermediate. This enolate can then be deuterated by the solvent. Given sufficient time, this process will lead to the replacement of the α-protons with deuterium atoms. This hydrogen-deuterium exchange is a common strategy employed to probe reaction mechanisms and to simplify ¹H NMR spectra by eliminating the signals of exchangeable protons.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for both non-deuterated and α-deuterated diethyl malonate.
Table 1: ¹H and ¹³C NMR Data for Non-Deuterated Diethyl Malonate
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | ~4.20 | Quartet (q) | ~7.1 | -OCH₂CH₃ |
| ¹H | ~3.39 | Singlet (s) | - | -CH₂- (α-protons) |
| ¹H | ~1.28 | Triplet (t) | ~7.1 | -OCH₂CH₃ |
| ¹³C | ~167.1 | - | - | C=O (Ester carbonyl) |
| ¹³C | ~61.8 | - | - | -OCH₂CH₃ |
| ¹³C | ~41.1 | - | - | -CH₂- (α-carbon) |
| ¹³C | ~14.0 | - | - | -OCH₂CH₃ |
Note: Chemical shifts are typically referenced to TMS at 0 ppm and can vary slightly based on the solvent and concentration.
Table 2: Predicted ¹H and ¹³C NMR Data for α-Deuterated Diethyl Malonate (Diethyl Malonate-d₂)
| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Notes |
| ¹H | ~4.20 | Quartet (q) | ~7.1 | -OCH₂CH₃ | Unchanged from non-deuterated form. |
| ¹H | - | - | - | -CD₂- (α-deuterons) | Signal for α-protons is absent. A very small residual singlet may be observed due to incomplete deuteration. |
| ¹H | ~1.28 | Triplet (t) | ~7.1 | -OCH₂CH₃ | Unchanged from non-deuterated form. |
| ¹³C | ~167.1 | - | - | C=O (Ester carbonyl) | Expected to be largely unchanged. |
| ¹³C | ~61.8 | - | - | -OCH₂CH₃ | Expected to be largely unchanged. |
| ¹³C | ~40-41 | Triplet (t) | ~20-30 | -CD₂- (α-carbon) | The signal will be a triplet due to coupling with deuterium (spin I=1). A slight upfield shift (isotope effect) is also expected. |
| ¹³C | ~14.0 | - | - | -OCH₂CH₃ | Expected to be largely unchanged. |
Note: The data for diethyl malonate-d₂ is predicted based on established principles of NMR spectroscopy, including the absence of proton signals for deuterated positions and the effect of deuterium coupling on the ¹³C spectrum.
Experimental Protocols
3.1. Protocol for Base-Catalyzed Deuteration of Diethyl Malonate
This protocol describes the exchange of the α-protons of diethyl malonate with deuterium.
Materials:
-
Diethyl malonate
-
Deuterium oxide (D₂O) or methanol-d₄ (CD₃OD)
-
A catalytic amount of a base (e.g., sodium methoxide, sodium ethoxide, or potassium carbonate)
-
Anhydrous solvent (e.g., tetrahydrofuran, if necessary)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles for inert atmosphere (optional)
Procedure:
-
Dissolve diethyl malonate in an excess of the deuterium source (e.g., D₂O or CD₃OD). If the malonic ester is not fully soluble, a co-solvent like anhydrous THF can be used.
-
Add a catalytic amount of the base to the solution. The amount of base can be adjusted to control the rate of exchange.
-
Stir the reaction mixture at room temperature. The progress of the deuteration can be monitored by taking small aliquots and analyzing them by ¹H NMR.
-
Once the desired level of deuteration is achieved (indicated by the disappearance or significant reduction of the α-proton signal at ~3.39 ppm), the reaction can be quenched.
-
To quench the reaction and remove the base, neutralize the solution with a mild acid (e.g., a small amount of DCl in D₂O).
-
The deuterated diethyl malonate can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane), followed by drying of the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and removal of the solvent under reduced pressure.
3.2. Protocol for NMR Data Acquisition
Sample Preparation:
-
Purity: Ensure the malonic ester sample is of high purity to avoid signals from contaminants.
-
Solvent: Dissolve approximately 5-25 mg of the non-deuterated or deuterated malonic ester in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). For ¹³C NMR, a higher concentration (50-100 mg) may be necessary.
-
Internal Standard: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0.00 ppm). Alternatively, the residual solvent peak can be used as a secondary reference.
-
Filtration: Filter the sample solution through a pipette with a small cotton or glass wool plug directly into a clean NMR tube to remove any particulate matter.
NMR Spectrometer Parameters:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Typically -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment.
-
Spectral Width: Typically 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.
-
Visualization of a Relevant Workflow: Malonic Ester Synthesis
The malonic ester synthesis is a classic and versatile method in organic chemistry for the preparation of carboxylic acids. The workflow involves the alkylation of the enolate of a malonic ester, followed by hydrolysis and decarboxylation.
Caption: Workflow of the Malonic Ester Synthesis.
References
Evaluating Diethyl 2-(n-butyl-d9)malonate as an Internal Standard: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Diethyl 2-(n-butyl-d9)malonate as an internal standard (IS) for quantitative analytical methods, particularly in mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We present a comparative analysis of its expected performance against a non-deuterated, structurally similar alternative, and provide detailed experimental protocols for key validation experiments.
The Critical Role of Internal Standards
In quantitative analysis, internal standards are essential for correcting analytical variability that can arise during sample preparation, injection, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations, thereby improving the accuracy and precision of the results. Stable isotope-labeled internal standards, such as deuterated compounds, are widely regarded as the "gold standard" for their ability to co-elute with the analyte and exhibit nearly identical behavior during extraction and ionization.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
To illustrate the superior performance of a deuterated internal standard, we present a hypothetical comparative analysis for the quantification of Diethyl n-butylmalonate. In this scenario, Diethyl 2-(n-butyl-d9)malonate serves as the deuterated IS, while Diethyl 2-ethylmalonate is used as a non-deuterated, structural analogue IS. The following tables summarize the expected quantitative performance based on typical validation data for such analytical methods.
Table 1: Comparison of Key Performance Characteristics
| Performance Characteristic | Diethyl 2-(n-butyl-d9)malonate (Deuterated IS) | Diethyl 2-ethylmalonate (Structural Analogue IS) | Rationale |
| Co-elution with Analyte | Nearly identical retention time | Different retention time | Deuterated standards have virtually the same chromatographic behavior as the analyte, ensuring they experience the same matrix effects at the point of elution. |
| Correction for Matrix Effects | High | Moderate to Low | Co-elution allows for more effective compensation for ion suppression or enhancement caused by matrix components. |
| Accuracy (% Bias) | Expected: ± 5% | Can be > ± 15% | Closer physicochemical properties lead to more accurate correction of analyte loss during sample preparation. |
| Precision (% RSD) | Expected: ≤ 10% | Can be > 15% | More consistent correction of variability results in lower relative standard deviation. |
| Potential for Cross-Interference | Low (mass difference) | Moderate (similar fragmentation) | The mass difference between the deuterated IS and the analyte minimizes spectral overlap. Structural analogues may have overlapping fragment ions. |
Table 2: Expected Validation Data for the Quantification of Diethyl n-butylmalonate
| Validation Parameter | Acceptance Criteria | Expected Performance with Diethyl 2-(n-butyl-d9)malonate IS | Expected Performance with Diethyl 2-ethylmalonate IS |
| Linearity (r²) | ≥ 0.995 | ≥ 0.998 | ≥ 0.995 |
| Accuracy (at 3 QC levels) | 85-115% | 95-105% | 80-120% |
| Precision (RSD at 3 QC levels) | ≤ 15% | ≤ 8% | ≤ 20% |
| Recovery (%) | Consistent and reproducible | ~98% (similar to analyte) | May differ significantly from analyte |
| Matrix Effect (IS-normalized) | RSD ≤ 15% | ≤ 10% | > 20% |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of an analytical method. Below are protocols for key experiments to evaluate the performance of an internal standard.
Protocol 1: Evaluation of Accuracy and Precision
Objective: To determine the accuracy and precision of the analytical method using the internal standard across the analytical range.
-
Preparation of Standards and Quality Control (QC) Samples:
-
Prepare a stock solution of Diethyl n-butylmalonate (analyte) and the internal standard (Diethyl 2-(n-butyl-d9)malonate or Diethyl 2-ethylmalonate).
-
Prepare calibration standards by spiking a blank matrix with the analyte at a minimum of five different concentrations.
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.
-
-
Sample Preparation:
-
To each calibration standard and QC sample, add a fixed concentration of the internal standard.
-
Perform the sample extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction).
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for analysis.
-
-
Instrumental Analysis:
-
Analyze the prepared samples using a validated GC-MS or LC-MS method.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the QC samples using the calibration curve.
-
Calculate the accuracy (% bias) and precision (% RSD) for the QC samples.
-
Protocol 2: Assessment of Matrix Effects
Objective: To evaluate the ability of the internal standard to compensate for matrix-induced signal suppression or enhancement.
-
Sample Preparation:
-
Set 1 (Neat Solution): Prepare a solution of the analyte and the internal standard in a clean solvent.
-
Set 2 (Post-extraction Spike): Extract a blank matrix sample. Spike the analyte and the internal standard into the final extract.
-
Set 3 (Pre-extraction Spike): Spike the analyte and the internal standard into the blank matrix before the extraction process.
-
-
Instrumental Analysis:
-
Analyze all three sets of samples.
-
-
Data Analysis:
-
Matrix Factor (MF): Calculate the MF by dividing the peak area of the analyte in Set 2 by the peak area in Set 1.
-
Internal Standard-Normalized Matrix Factor (IS-Normalized MF): Calculate the peak area ratio of the analyte to the internal standard for both Set 2 and Set 1. The IS-Normalized MF is the ratio of these two values.
-
A value close to 1 for the IS-Normalized MF indicates effective compensation for matrix effects.
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical basis for the superiority of deuterated internal standards.
Caption: A typical experimental workflow for quantitative analysis using an internal standard.
Caption: Logical relationship between internal standard properties and analytical performance.
Conclusion
Based on established principles of analytical chemistry and mass spectrometry, Diethyl 2-(n-butyl-d9)malonate is expected to be a highly effective internal standard for the quantification of Diethyl n-butylmalonate and structurally related compounds. Its use is anticipated to yield superior accuracy, precision, and reliability compared to non-deuterated internal standards. The provided experimental protocols offer a robust framework for the validation of analytical methods employing this deuterated standard, enabling researchers to generate high-quality, defensible data.
A Comparative Guide to Synthetic Routes for Deuterated Butylmalonic Acid
For researchers, scientists, and drug development professionals, the incorporation of deuterium into molecules is a critical strategy for modifying pharmacokinetic profiles and elucidating metabolic pathways. This guide provides a comparative analysis of synthetic routes to deuterated butylmalonic acid, a valuable building block in the synthesis of labeled compounds. We will explore the classical malonic ester synthesis followed by deuterium exchange and touch upon modern alternative methodologies, presenting available experimental data and detailed protocols.
Comparison of Synthetic Routes
The primary methods for synthesizing deuterated butylmalonic acid can be broadly categorized into two approaches:
-
Classical Malonic Ester Synthesis with Post-synthesis Deuteration: This is the most established and straightforward method. It involves the synthesis of butylmalonic acid or its ester precursor, followed by the exchange of the acidic alpha-proton with deuterium.
-
Modern Alternative Methods: These include innovative techniques such as electrochemical deuteration, which offer potentially greener and more efficient pathways.
The following table summarizes the key aspects of these synthetic routes.
| Synthetic Route | Starting Materials | Key Reagents & Conditions | Yield (%) | Deuteration Level (%) | Advantages | Disadvantages |
| Classical Route: Malonic Ester Synthesis & H/D Exchange | Diethyl malonate, n-Butyl bromide | 1. Sodium ethoxide in ethanol (alkylation) 2. Base (e.g., NaOD) in D₂O (deuteration) 3. Acid/Base hydrolysis | High (alkylation) | Typically high (>95%) | Well-established, reliable, high deuteration possible. | Multi-step process, use of strong bases. |
| Alternative Route: Electrochemical Deuteration | Butylmalonic acid or precursor | D₂O, electrolyte, cathode material (e.g., platinum) | Variable | Potentially high | Milder conditions, avoids strong stoichiometric bases. | Less established for this specific substrate, may require specialized equipment. |
Experimental Protocols
Route 1: Classical Malonic Ester Synthesis and Deuteration
This route is a two-part process: the initial synthesis of diethyl butylmalonate followed by the deuteration of the alpha-position and subsequent hydrolysis.
Part A: Synthesis of Diethyl n-Butylmalonate
This procedure is adapted from established malonic ester synthesis protocols.[1]
Materials:
-
Absolute ethanol
-
Sodium metal
-
Diethyl malonate
-
n-Butyl bromide
-
Diethyl ether
-
Calcium chloride
Procedure:
-
Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser, dissolve sodium (1 equivalent) in absolute ethanol under an inert atmosphere.
-
Formation of the Malonate Enolate: To the sodium ethoxide solution, add diethyl malonate (1.05 equivalents) slowly at a controlled temperature.
-
Alkylation: Gradually add n-butyl bromide (1 equivalent) to the solution. The reaction is exothermic and may require cooling.
-
Reflux: Heat the reaction mixture to reflux until the solution is neutral to moist litmus paper.
-
Work-up: Distill off the ethanol. To the residue, add water and extract the diethyl n-butylmalonate with diethyl ether. Dry the ethereal extracts over anhydrous calcium chloride.
-
Purification: Purify the crude product by vacuum distillation.
Expected Yield: The alkylation of diethyl malonate with n-butyl bromide typically proceeds with high yields, often in the range of 80-90%.
Part B: Deuteration of Diethyl n-Butylmalonate and Hydrolysis
This protocol is based on the general principle of base-catalyzed hydrogen-deuterium exchange at the alpha-carbon of active methylene compounds.
Materials:
-
Diethyl n-butylmalonate (from Part A)
-
Deuterium oxide (D₂O)
-
Sodium metal or sodium deuteroxide (NaOD)
-
Hydrochloric acid (or deuterated equivalent for full deuteration)
Procedure:
-
Preparation of NaOD/D₂O: Carefully add sodium metal to D₂O to generate a solution of sodium deuteroxide in D₂O.
-
Deuterium Exchange: Dissolve the diethyl n-butylmalonate in the NaOD/D₂O solution and stir the mixture at room temperature or with gentle heating. The progress of the exchange can be monitored by ¹H NMR spectroscopy by observing the disappearance of the alpha-proton signal.
-
Hydrolysis: Once the desired level of deuteration is achieved, the ester is hydrolyzed to the dicarboxylic acid. This can be achieved by adding acid (e.g., HCl) and heating the mixture. For complete deuteration of the carboxylic acid protons, a deuterated acid (e.g., DCl in D₂O) should be used for the final acidification step.
-
Isolation: After hydrolysis, the deuterated butylmalonic acid can be isolated by extraction into an organic solvent and subsequent removal of the solvent.
Expected Deuteration Level: This method can achieve high levels of deuteration at the alpha-position, often exceeding 95%.
Route 2: Alternative Synthetic Approaches - A Conceptual Overview
Electrochemical Deuteration:
Electrochemical methods offer a potentially milder and more environmentally friendly approach to deuteration.[2][3][4][5] The general principle involves the electrochemical reduction of a deuterium source, typically heavy water (D₂O), at a cathode to generate reactive deuterium species. These species can then react with the organic substrate to effect deuteration.
For butylmalonic acid, a possible electrochemical approach could involve the direct reduction of the acidic proton or a precursor at a suitable cathode in an electrolyte solution containing D₂O. The efficiency and selectivity of such a process would depend on factors like the electrode material, solvent, supporting electrolyte, and applied potential.
Transition Metal-Catalyzed Deuteration:
Transition metal catalysis provides another avenue for the deuteration of C-H bonds. Various transition metals, including iridium, rhodium, and ruthenium, have been shown to catalyze the hydrogen isotope exchange (HIE) of organic molecules with deuterium sources like D₂ gas or D₂O. While this method is powerful for a range of substrates, its application to the specific deuteration of the alkyl chain in butylmalonic acid would require dedicated catalyst development to achieve the desired regioselectivity.
Visualizing the Synthetic Pathways
To better illustrate the chemical transformations involved in the classical synthesis of deuterated butylmalonic acid, the following reaction schemes are provided.
Caption: Classical synthesis of deuterated butylmalonic acid.
Caption: Experimental workflow for the classical route.
Conclusion
The synthesis of deuterated butylmalonic acid is most reliably achieved through the classical malonic ester synthesis followed by a base-catalyzed hydrogen-deuterium exchange. This method is well-documented and capable of producing the target molecule with a high degree of deuterium incorporation. While modern techniques such as electrochemical and transition metal-catalyzed deuteration present intriguing alternatives with potential advantages in terms of milder reaction conditions and environmental impact, their application to this specific substrate requires further research and development to establish robust and efficient protocols. For researchers requiring a dependable and high-yielding route to deuterated butylmalonic acid, the classical approach remains the current standard.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. "Recent Advance in Electrochemical Dehalogenative Deuteration" by Peng-Fei Li, Guang-Sheng Kou et al. [jelectrochem.xmu.edu.cn]
- 3. Current electrochemical approaches to selective deuteration - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Deuteration of organic compounds by electrolysis of glucose-heavy water using a graphene oxide membrane reactor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
The Analytical Edge: A Cost-Benefit Analysis of Diethyl 2-(n-butyl-d9)malonate in Research
In the landscape of modern analytical research, particularly in fields reliant on quantitative mass spectrometry such as drug metabolism, pharmacokinetics, and environmental analysis, the pursuit of accuracy and precision is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodologies, and among these, deuterated compounds have become the gold standard. This guide provides a comprehensive cost-benefit analysis of a specific deuterated internal standard, Diethyl 2-(n-butyl-d9)malonate, for researchers, scientists, and drug development professionals. We will objectively compare its performance with its non-deuterated analog and other alternatives, supported by experimental data, detailed methodologies, and visual representations of key concepts.
The Cost of Precision: A Comparative Overview
The primary trade-off when considering the use of Diethyl 2-(n-butyl-d9)malonate lies in its upfront cost versus the long-term benefits of data integrity and reliability. Deuterated compounds are inherently more expensive to synthesize than their non-deuterated counterparts due to the specialized starting materials and synthetic routes required.
Table 1: Cost Comparison of Diethyl 2-(n-butyl)malonate and its Deuterated Analog
| Compound | Vendor | Catalog Number | Quantity | Price (USD) | Price per Gram (USD) |
| Diethyl 2-(n-butyl)malonate | Sigma-Aldrich | 112038 | 100 mL (approx. 98.3 g) | $52.40 | ~$0.53 |
| Diethyl 2-(n-butyl)malonate | TCI | B0381 | 25 mL (approx. 24.6 g) | $21.00 | ~$0.85 |
| Diethyl 2-(n-butyl)malonate | TCI | B0381 | 500 mL (approx. 491.5 g) | $102.00 | ~$0.21 |
| Diethyl 2-(n-butyl-d9)malonate | Santa Cruz Biotechnology | sc-224423 | 100 mg | $479.00 | $4790.00 |
| Diethyl 2-(n-butyl-d9)malonate | CDN Isotopes | D-6615 | 250 mg | Contact for price | N/A |
As illustrated in Table 1, the cost of the deuterated analog is significantly higher on a per-gram basis. This initial investment, however, must be weighed against the profound impact on analytical performance.
The Benefit of Deuteration: Superior Analytical Performance
The fundamental advantage of using a deuterated internal standard like Diethyl 2-(n-butyl-d9)malonate is its near-identical physicochemical properties to the analyte of interest, Diethyl 2-(n-butyl)malonate. This ensures that the internal standard behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer, effectively compensating for variations that can lead to inaccurate quantification.
Table 2: Performance Comparison of Deuterated vs. Non-Deuterated Internal Standards
| Parameter | Deuterated Internal Standard | Non-Deuterated (Analog) Internal Standard | Key Findings & References |
| Accuracy (% Bias) | Within ±5% | Can be > ±20% | Deuterated standards more accurately correct for analyte loss and matrix effects. |
| Precision (% CV) | < 10% | Often > 15% | Co-elution and similar ionization behavior of deuterated standards lead to lower variability. |
| Matrix Effect | Minimized | Significant | Deuterated standards experience the same ion suppression or enhancement as the analyte, allowing for effective normalization. |
| Recovery | Corrects for variability | Does not reliably track analyte recovery | The near-identical chemical properties ensure the deuterated standard's recovery closely mirrors the analyte's.[1] |
The data clearly indicates that while the initial cost is higher, the use of a deuterated internal standard leads to more accurate and precise results, reducing the need for costly repeat analyses and enhancing the overall reliability of the research.
Experimental Protocols: Putting Theory into Practice
To illustrate the practical application of Diethyl 2-(n-butyl-d9)malonate, we present a detailed experimental protocol for the quantitative analysis of Diethyl 2-(n-butyl)malonate as a potential plasticizer contaminant in a food matrix using LC-MS/MS.
Objective: To accurately quantify the concentration of Diethyl 2-(n-butyl)malonate in a food sample using Diethyl 2-(n-butyl-d9)malonate as an internal standard.
Materials:
-
Diethyl 2-(n-butyl)malonate (analyte)
-
Diethyl 2-(n-butyl-d9)malonate (internal standard)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Food sample (e.g., fatty food matrix)
-
Centrifuge tubes (15 mL)
-
Syringe filters (0.22 µm)
-
LC-MS/MS system
Procedure:
-
Standard Preparation:
-
Prepare stock solutions of both the analyte and the internal standard in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into a blank matrix extract.
-
Prepare a working internal standard solution of Diethyl 2-(n-butyl-d9)malonate at a concentration of 1 µg/mL in acetonitrile.
-
-
Sample Preparation:
-
Homogenize 1 gram of the food sample.
-
Add 50 µL of the 1 µg/mL internal standard working solution to the homogenized sample.
-
Add 5 mL of acetonitrile and vortex for 2 minutes for extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Diethyl 2-(n-butyl)malonate: Precursor ion > Product ion (to be determined by infusion)
-
Diethyl 2-(n-butyl-d9)malonate: Precursor ion > Product ion (to be determined by infusion)
-
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the food sample by interpolating its peak area ratio from the calibration curve.
-
Visualizing the Rationale and Workflow
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Conclusion: An Investment in Quality
While the initial procurement cost of Diethyl 2-(n-butyl-d9)malonate is substantially higher than its non-deuterated counterpart, the investment translates directly into higher quality, more reliable, and ultimately more defensible research data. For applications where accuracy and precision are non-negotiable, such as in regulated bioanalysis for drug development or food safety testing, the use of a deuterated internal standard is not just a recommendation but a necessity. The cost-benefit analysis strongly favors the use of Diethyl 2-(n-butyl-d9)malonate for researchers who prioritize the integrity and reproducibility of their quantitative analytical results.
References
Assessing the Influence of Deuteration on the Binding Affinity of Malonate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of bioactive molecules is a cornerstone of drug discovery and development. One such modification gaining increasing attention is the selective replacement of hydrogen atoms with their heavier isotope, deuterium. This guide provides a comprehensive comparison of deuterated and non-deuterated malonate derivatives, focusing on the potential influence of this isotopic substitution on their binding affinity to target enzymes. While direct comparative experimental data for deuterated malonate derivatives is limited in publicly available literature, this guide will establish a framework for assessment based on the well-established principles of the kinetic isotope effect (KIE) and available data for non-deuterated analogues.
Malonate and its derivatives are a well-known class of compounds, recognized primarily for their role as competitive inhibitors of the enzyme succinate dehydrogenase (SDH), a key component of the citric acid cycle and electron transport chain.[1][2] Inhibition of SDH can have significant physiological effects, making malonate derivatives interesting candidates for therapeutic development in various contexts, including ischemia-reperfusion injury.[3][4]
Deuteration, the substitution of a protium (¹H) atom with a deuterium (²H) atom, can profoundly impact the physicochemical properties of a molecule without altering its fundamental chemical structure. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond strength is the basis of the kinetic isotope effect (KIE) , where the rate of a chemical reaction involving the cleavage of a C-H bond can be significantly slower when a C-D bond is present.[5] This effect is increasingly being exploited in drug design to modulate metabolism, enhance pharmacokinetic profiles, and potentially improve therapeutic efficacy.
This guide will explore the theoretical underpinnings of how deuteration could influence the binding affinity of malonate derivatives, present available binding data for non-deuterated analogues, and provide detailed experimental protocols for researchers to conduct their own comparative studies.
The Kinetic Isotope Effect: A Tool for Modulating Bioactivity
The kinetic isotope effect is a powerful phenomenon in physical organic chemistry that can be harnessed in medicinal chemistry. The substitution of hydrogen with deuterium can influence reaction rates in two primary ways:
-
Primary Kinetic Isotope Effect (PKIE): This is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. The C-D bond has a lower zero-point energy and thus a higher activation energy for cleavage, leading to a slower reaction rate. For enzyme-catalyzed reactions, if a C-H bond cleavage is part of the catalytic mechanism, deuterating that position can lead to slower substrate turnover, which can manifest as enhanced inhibition.
-
Secondary Kinetic Isotope Effect (SKIE): This effect is observed even when the C-D bond is not broken in the rate-determining step. It arises from changes in the vibrational modes of the molecule at the transition state compared to the ground state. SKIEs are typically smaller than PKIEs but can still provide valuable information about the reaction mechanism.
For enzyme inhibitors, the KIE can be particularly relevant. If an inhibitor's mechanism of action involves a step where a C-H bond is cleaved, or if the conformation required for tight binding is influenced by the vibrational properties of C-H bonds, then deuteration could potentially alter the binding affinity (Kd) or the inhibitory potency (Ki or IC50).
Binding Affinity of Non-Deuterated Malonate Derivatives
While direct comparative data for deuterated malonates is scarce, a significant body of research exists on the binding affinity of their non-deuterated counterparts to various enzyme targets. This data provides a crucial baseline for understanding their structure-activity relationships and for designing future studies on deuterated analogues.
| Malonate Derivative | Target Enzyme | Binding Affinity Metric | Value | Reference |
| Malonate | Succinate Dehydrogenase | Ki | 0.75 mM | |
| 2,2-Dichloromalonate | Mouse Serine Racemase | IC50 | 57 ± 1 µM | |
| 2,2-Bis(hydroxymethyl)malonate | Mouse Serine Racemase | IC50 | 40 ± 11 mM |
This table is illustrative and not exhaustive. The binding affinity values can vary depending on the experimental conditions.
Potential Impact of Deuteration on Malonate Derivative Binding Affinity
Based on the principles of the kinetic isotope effect, we can hypothesize how deuteration might influence the binding affinity of malonate derivatives. The malonate scaffold presents several positions where deuteration could be strategically implemented. For instance, in the case of malonate itself as a competitive inhibitor of succinate dehydrogenase, deuteration of the central methylene (-CH₂-) group to a -CD₂- group would be a logical starting point for investigation.
While malonate is a competitive inhibitor that mimics the substrate succinate, the catalytic action of succinate dehydrogenase involves the oxidation of succinate to fumarate, a process that entails the removal of two hydrogen atoms. Although malonate itself does not undergo this reaction, its binding to the active site could be influenced by subtle conformational and electronic effects arising from deuteration. A secondary kinetic isotope effect could potentially alter the vibrational modes of the molecule in the bound state, leading to a change in the overall free energy of binding.
For other malonate derivatives that act as inhibitors of different enzymes, the potential for a primary kinetic isotope effect is more direct if the mechanism of inhibition involves a chemical step where a C-H bond on the inhibitor is cleaved. In such cases, deuteration at the site of bond cleavage would be expected to significantly increase the inhibitory potency.
Experimental Protocols
To empirically determine the influence of deuteration on the binding affinity of malonate derivatives, rigorous experimental characterization is essential. The following are detailed protocols for key techniques used in studying enzyme-inhibitor interactions.
Synthesis of Deuterated Malonate Derivatives
The synthesis of deuterated organic compounds can be achieved through various methods. For malonic acid and its derivatives, one common approach involves the use of deuterated starting materials or reagents. For example, deuterated malonic acid can be prepared by the hydrolysis of diethyl malonate with a deuterated acid in heavy water (D₂O). More complex derivatives may require multi-step syntheses where deuterated building blocks are incorporated at specific positions.
General Enzyme Inhibition Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a compound.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Non-deuterated malonate derivative (control)
-
Deuterated malonate derivative
-
Assay buffer (optimized for enzyme activity)
-
Microplate reader or spectrophotometer
-
96-well plates or cuvettes
Procedure:
-
Prepare Solutions: Prepare stock solutions of the enzyme, substrate, and inhibitors in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a fixed concentration of the enzyme to wells containing serial dilutions of the deuterated and non-deuterated inhibitors. Include control wells with enzyme and buffer only (100% activity) and buffer only (background).
-
Initiate Reaction: Start the enzymatic reaction by adding a fixed concentration of the substrate to all wells.
-
Monitor Reaction: Measure the rate of product formation or substrate depletion over time using a microplate reader at an appropriate wavelength.
-
Data Analysis: Plot the initial reaction velocity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value for each compound.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Materials:
-
Purified target enzyme in ITC buffer
-
Deuterated and non-deuterated malonate derivatives in identical ITC buffer
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation: Prepare the enzyme solution (typically in the sample cell) and the inhibitor solution (typically in the injection syringe) in the exact same, thoroughly degassed buffer.
-
Instrument Setup: Set the experimental temperature and other instrument parameters.
-
Titration: Perform a series of small, sequential injections of the inhibitor solution into the enzyme solution in the sample cell.
-
Data Acquisition: The instrument measures the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of inhibitor to enzyme. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters, including the dissociation constant (Kd).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of an analyte (e.g., inhibitor) to a ligand (e.g., enzyme) immobilized on a sensor chip in real-time.
Materials:
-
Purified target enzyme
-
Deuterated and non-deuterated malonate derivatives
-
SPR instrument and sensor chips
-
Immobilization reagents
-
Running buffer
Procedure:
-
Ligand Immobilization: Covalently immobilize the purified target enzyme onto the surface of a sensor chip.
-
Analyte Injection: Inject a series of concentrations of the deuterated and non-deuterated malonate derivatives (analytes) over the immobilized enzyme surface.
-
Binding and Dissociation Monitoring: The SPR instrument detects changes in the refractive index at the sensor surface as the analyte binds to and dissociates from the ligand, generating a sensorgram.
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Visualizations
To further illustrate the concepts discussed in this guide, the following diagrams are provided.
Caption: Kinetic Isotope Effect on Activation Energy.
Caption: Experimental Workflow for ITC.
Conclusion
The deuteration of malonate derivatives represents a compelling strategy for potentially enhancing their inhibitory activity and improving their pharmacokinetic properties. While direct experimental evidence comparing the binding affinities of deuterated and non-deuterated malonates is not yet widely available, the principles of the kinetic isotope effect provide a strong theoretical foundation for predicting such effects. By understanding the mechanism of action of a particular malonate derivative, researchers can strategically place deuterium atoms to maximize the desired impact on binding and efficacy. The experimental protocols detailed in this guide offer a clear path for the empirical validation of these hypotheses. Further research in this area is warranted to unlock the full potential of deuterated malonate derivatives in drug discovery and development.
References
A Comparative Guide to Malonic Ester Synthesis: Traditional vs. Modern Methods
The malonic ester synthesis has long been a fundamental and versatile method in organic chemistry for the synthesis of substituted carboxylic acids. This classical approach, however, has been supplemented by a host of modern techniques that offer significant advantages in terms of efficiency, stereoselectivity, and milder reaction conditions. This guide provides a detailed, objective comparison of the traditional malonic ester synthesis with prominent modern alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.
At a Glance: Key Performance Metrics
The following tables summarize quantitative data for the traditional method and three modern alternatives: Asymmetric Phase-Transfer Catalysis, Photoredox Catalysis, and Enzymatic Desymmetrization, offering a direct comparison of their respective capabilities.[1]
Table 1: Traditional Malonic Ester Synthesis [1]
| Product | Alkyl Halide | Base | Solvent | Reaction Time | Yield |
| Diethyl butylmalonate | 1-Bromobutane | Sodium Ethoxide | Ethanol | 2 hours | ~80% |
| Diethyl benzylmalonate | Benzyl Bromide | Sodium Ethoxide | Ethanol | 1.5 hours | ~85% |
Table 2: Asymmetric Phase-Transfer Catalysis [1]
| Substrate | Alkyl Halide | Catalyst | Conditions | Yield | Enantiomeric Excess (ee) |
| α-Aryl-α-methylmalonate | Benzyl Bromide | Cinchona-derived ammonium salt | Toluene, 0 °C, 50% aq. KOH | up to 99% | up to 98% |
| α-Alkyl-α-methylmalonate | Allyl Bromide | Chiral Quaternary Ammonium Salt | Toluene, -20 °C, CsOH·H₂O | 95% | 96% |
Table 3: Photoredox Catalysis [1]
| Substrate | Coupling Partner | Photocatalyst | Conditions | Yield |
| Styrene | Diethyl malonate | 4DPAIPN | Cs₂CO₃, dry acetonitrile, CO₂ (4 atm), blue light | 48-99% |
Table 4: Enzymatic Desymmetrization
| Substrate | Enzyme | Conditions | Yield | Enantiomeric Excess (ee) |
| Prochiral disubstituted malonate diester | Pig Liver Esterase (PLE) | Phosphate buffer (pH 7.0) | High | 42-98%[2] |
| meso-diacetate | Porcine Pancreatic Lipase (PPL) | 0.1 M phosphate buffer (pH 7) | 84% | 99% |
Methodologies and Mechanisms
Traditional Malonic Ester Synthesis
The classical approach involves the deprotonation of a malonic ester, typically diethyl malonate, with a strong base like sodium ethoxide to form a stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form an alkylated malonic ester. Subsequent hydrolysis of the ester groups, followed by decarboxylation upon heating, yields the desired substituted carboxylic acid.
-
Materials: Diethyl malonate, sodium ethoxide, absolute ethanol, 1-bromobutane, sulfuric acid, water.
-
Procedure:
-
Sodium ethoxide is prepared by cautiously adding sodium metal to absolute ethanol under an inert atmosphere.
-
Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature.
-
The mixture is heated to reflux, and 1-bromobutane is added slowly.
-
Reflux is continued for 2 hours.
-
The reaction mixture is then cooled, and the ethanol is removed under reduced pressure.
-
The residue is treated with aqueous sulfuric acid and heated to effect hydrolysis and decarboxylation.
-
The resulting pentanoic acid is isolated by extraction and purified by distillation.
-
Modern Alternatives
This method utilizes a chiral phase-transfer catalyst to transport the malonate enolate from an aqueous or solid phase into an organic phase for reaction with an alkyl halide. The chiral environment provided by the catalyst induces stereoselectivity in the alkylation step, leading to the formation of enantioenriched chiral carboxylic acids. This technique offers excellent enantioselectivity under mild reaction conditions and avoids the need for strictly anhydrous solvents.
-
Materials: α-Aryl-α-methylmalonate, benzyl bromide, cinchona-derived phase-transfer catalyst, toluene, 50% aqueous potassium hydroxide.
-
Procedure:
-
The α-aryl-α-methylmalonate and the chiral phase-transfer catalyst are dissolved in toluene.
-
The mixture is cooled to 0 °C, and 50% aqueous potassium hydroxide is added.
-
Benzyl bromide is added dropwise, and the reaction is stirred vigorously at 0 °C until completion (monitored by TLC).
-
The reaction is quenched with water, and the layers are separated.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The product is purified by column chromatography to yield the enantioenriched α-benzylated malonate.
-
Visible-light photoredox catalysis employs a photocatalyst that, upon light absorption, initiates single-electron transfer (SET) processes. This allows for the generation of radical intermediates from malonic esters or their coupling partners under exceptionally mild conditions, enabling novel transformations not accessible through traditional ionic pathways. This method is characterized by its high functional group tolerance and catalytic nature, which reduces waste.
-
Materials: Styrene derivative, diethyl malonate, 4DPAIPN (photocatalyst), cesium carbonate, dry acetonitrile, carbon dioxide.
-
Procedure:
-
A reaction vessel is charged with the styrene derivative, diethyl malonate, 4DPAIPN, and cesium carbonate.
-
The vessel is sealed, evacuated, and backfilled with carbon dioxide (4 atm).
-
Dry acetonitrile is added, and the mixture is irradiated with blue light (e.g., 455 nm LED) at room temperature with stirring.
-
The reaction is stirred for the specified time or until completion (monitored by GC-MS or LC-MS).
-
Upon completion, the solvent is removed, and the product is isolated and purified by column chromatography.
-
This biocatalytic approach utilizes enzymes, such as lipases or esterases, to selectively hydrolyze one of the two ester groups of a prochiral disubstituted malonate diester. This results in the formation of a chiral monoester with high enantiomeric excess. The key advantages of this method are the exceptionally mild reaction conditions (typically aqueous buffer at or near room temperature) and the high stereoselectivity imparted by the enzyme's chiral active site.
-
Materials: Prochiral disubstituted malonate diester, Pig Liver Esterase (PLE), phosphate buffer (pH 7.0), sodium hydroxide solution (0.1 M).
-
Procedure:
-
The prochiral malonate diester is suspended in a phosphate buffer (pH 7.0).
-
Pig Liver Esterase (PLE) is added, and the mixture is stirred at a controlled temperature (e.g., 25-30 °C).
-
The pH of the reaction mixture is maintained at 7.0 by the controlled addition of a 0.1 M sodium hydroxide solution using a pH-stat or by manual titration.
-
The reaction is monitored by the consumption of the base.
-
Upon completion, the mixture is acidified and extracted with an organic solvent.
-
The organic extracts are dried and concentrated to yield the chiral monoester, which can be purified further if necessary.
-
Visualizing the Workflows
To better illustrate the logical flow of each synthetic method, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the traditional malonic ester synthesis.
Caption: Asymmetric synthesis via phase-transfer catalysis.
Caption: General scheme for photoredox-catalyzed functionalization.
Caption: Enzymatic desymmetrization of a prochiral malonate.
Conclusion
The traditional malonic ester synthesis remains a robust and cost-effective method for preparing a variety of substituted carboxylic acids. However, for syntheses that require high stereocontrol, functional group tolerance, or employ sensitive substrates, modern alternatives offer compelling advantages. Asymmetric phase-transfer catalysis is the premier choice for accessing enantioenriched chiral carboxylic acids. Photoredox catalysis provides a gateway to novel chemical transformations under exceptionally mild conditions, making it ideal for late-stage functionalization in complex molecule synthesis. Finally, enzymatic desymmetrization offers an environmentally friendly and highly selective method for producing chiral building blocks. The choice of method will ultimately depend on the specific target molecule, desired stereochemistry, and the overall synthetic strategy.
References
Safety Operating Guide
Proper Disposal of Diethyl 2-(n-Butyl-d9)malonate: A Safety and Operational Guide
For researchers and professionals in drug development, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the proper disposal of Diethyl 2-(n-Butyl-d9)malonate, aligning with standard laboratory safety practices and regulatory compliance.
Key Chemical Safety and Disposal Information
A thorough understanding of the chemical's properties and associated hazards is the first step in safe handling and disposal. While Diethyl 2-(n-Butyl-d9)malonate is not classified as a hazardous substance for transportation, it is considered a combustible liquid and requires careful handling.[1][2]
| Property | Value | Source |
| Chemical Name | Diethyl 2-(n-Butyl-d9)malonate | [1] |
| Synonyms | n-Butyl-d9-malonic Acid Diethyl Ester | [1] |
| CAS Number | 1189865-34-6 | [1] |
| GHS Hazard Statement | Combustible liquid | |
| Primary Disposal Method | Contact a licensed professional waste disposal service. | |
| Spill Containment | Soak up with inert absorbent material (e.g., sand, silica gel). |
Experimental Protocol for Disposal
The recommended procedure for the disposal of Diethyl 2-(n-Butyl-d9)malonate involves a licensed professional waste disposal service. Direct disposal into sanitary sewer systems or general waste is inappropriate. The primary method of destruction is typically controlled incineration at a licensed facility.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling the chemical waste, ensure all personnel are wearing appropriate PPE. This includes:
-
Safety goggles or face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A laboratory coat.
-
-
Waste Collection:
-
Collect waste Diethyl 2-(n-Butyl-d9)malonate in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical.
-
Do not mix with incompatible materials such as strong oxidizing agents, acids, or bases.
-
-
Waste Storage:
-
Store the waste container in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed and away from sources of ignition such as heat, sparks, and open flames.
-
The storage area should be clearly marked as a chemical waste storage area.
-
-
Spill Management:
-
In the event of a spill, remove all sources of ignition.
-
Absorb the spill with an inert material like sand, silica gel, or a universal binder.
-
Collect the absorbed material and place it into a suitable, closed container for disposal.
-
Do not let the chemical enter drains or the environment.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management company.
-
Provide the waste management company with the Safety Data Sheet (SDS) for Diethyl 2-(n-Butyl-d9)malonate.
-
Follow all institutional, local, state, and federal regulations for the transportation and disposal of chemical waste.
-
-
Contaminated Packaging:
-
Empty containers should be triple-rinsed with a suitable solvent.
-
The rinsate should be collected and disposed of as hazardous waste.
-
Alternatively, puncture the container to prevent reuse and dispose of it in accordance with local regulations, which may include disposal in a sanitary landfill if permitted.
-
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of Diethyl 2-(n-Butyl-d9)malonate.
References
Essential Safety and Operational Guide for Handling Diethyl 2-(n-Butyl-d9)malonate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Diethyl 2-(n-Butyl-d9)malonate. The following procedures for handling, storage, and disposal are designed to ensure a safe laboratory environment and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is essential when handling Diethyl 2-(n-Butyl-d9)malonate.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield | Protects against splashes that may cause eye irritation.[1] |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact. Contaminated gloves should be disposed of after use in accordance with good laboratory practices.[1] |
| Body Protection | Laboratory coat or impervious clothing | Prevents contamination of personal clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] |
| Respiratory Protection | Not generally required with adequate ventilation | A mechanical exhaust or laboratory fume hood should be used to avoid exposure.[1] A respirator may be necessary for large spills or in poorly ventilated areas.[2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational plan is critical for the safe handling of Diethyl 2-(n-Butyl-d9)malonate.
1. Preparation:
-
Ensure the work area is clean, uncluttered, and within a certified chemical fume hood to maintain adequate ventilation.
-
Have an emergency spill kit readily accessible.
-
Don all required PPE as outlined in the table above.
2. Handling and Use:
-
Carefully measure and dispense the required amount of the compound, avoiding direct contact with skin and eyes.
-
Keep the container tightly closed when not in use to prevent the release of vapors and potential contamination.
-
For deuterated compounds, it is crucial to handle them under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrogen-deuterium exchange with atmospheric moisture.
-
Store the compound in a tightly sealed vial to prevent moisture ingress.
3. Post-Handling:
-
Thoroughly clean the work area upon completion of the procedure.
-
Decontaminate all non-disposable equipment.
-
Dispose of contaminated gloves and other disposable PPE in the designated chemical waste container.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
Storage and Stability
Proper storage is vital to maintain the chemical and isotopic integrity of Diethyl 2-(n-Butyl-d9)malonate.
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at room temperature. For long-term storage, refrigeration (2-8°C) is a common recommendation for many deuterated compounds. | Stable under recommended storage conditions. Lower temperatures can minimize degradation over time. |
| Atmosphere | Store in a dry, inert atmosphere. | Deuterated compounds can undergo hydrogen-deuterium exchange with protic solvents or atmospheric moisture. |
| Container | Tightly sealed, light-protecting containers (e.g., amber vials). | Prevents ingress of moisture and atmospheric oxygen, and protects from light which can catalyze degradation. |
Disposal Plan
Proper disposal of Diethyl 2-(n-Butyl-d9)malonate and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Collect waste Diethyl 2-(n-Butyl-d9)malonate and any materials contaminated with it (e.g., gloves, absorbent pads) in a dedicated, clearly labeled, and sealed container.
2. Disposal Procedure:
-
Contact a licensed professional waste disposal service to dispose of this material.
-
Do not dispose of the chemical into sanitary sewer systems or general waste.
-
Provide the waste management company with the Safety Data Sheet (SDS) for the compound.
-
Follow all institutional, local, state, and federal regulations for the transportation and disposal of chemical waste.
3. Contaminated Packaging:
-
Empty containers should be triple-rinsed with an appropriate solvent.
-
The rinsate should be collected and disposed of as hazardous waste.
Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of Diethyl 2-(n-Butyl-d9)malonate.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
